1-(2-methyl-1h-benzimidazol-6-yl)cyclopropanecarboxylic acid
Description
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Properties
IUPAC Name |
1-(2-methyl-3H-benzimidazol-5-yl)cyclopropane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-7-13-9-3-2-8(6-10(9)14-7)12(4-5-12)11(15)16/h2-3,6H,4-5H2,1H3,(H,13,14)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNYGHQQOCHYYSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1)C=C(C=C2)C3(CC3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601184178 | |
| Record name | 1-(2-Methyl-1H-benzimidazol-6-yl)cyclopropanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601184178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
945244-36-0 | |
| Record name | 1-(2-Methyl-1H-benzimidazol-6-yl)cyclopropanecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=945244-36-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2-Methyl-1H-benzimidazol-6-yl)cyclopropanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601184178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 1-(2-methyl-1H-benzimidazol-6-yl)cyclopropanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive, technically detailed, and scientifically robust pathway for the synthesis of 1-(2-methyl-1H-benzimidazol-6-yl)cyclopropanecarboxylic acid, a key heterocyclic scaffold with significant potential in medicinal chemistry. The benzimidazole core is a privileged structure found in numerous FDA-approved drugs, and its derivatization with a cyclopropanecarboxylic acid moiety offers unique conformational constraints and metabolic stability, making it an attractive motif for drug discovery programs.[1][2][3][4][5] This document moves beyond a simple recitation of steps, delving into the mechanistic underpinnings and strategic considerations that inform each stage of the synthesis, ensuring a reproducible and scalable process.
Strategic Overview: A Convergent Synthetic Approach
The synthesis of this compound is best approached through a convergent strategy. This involves the independent synthesis of two key fragments: the 2-methyl-1H-benzimidazole core and the cyclopropanecarboxylic acid precursor, followed by their strategic coupling. This approach allows for greater flexibility and optimization of individual reaction steps, ultimately leading to a more efficient overall synthesis.
Our proposed synthetic route is a multi-step process beginning with the commercially available and cost-effective starting material, 4-acetamidobenzonitrile. The key stages of this synthesis are:
-
Nitration and Hydrolysis: Introduction of a nitro group ortho to the amino functionality, followed by deprotection to yield the key intermediate, 4-amino-3-nitrobenzonitrile.
-
Benzimidazole Ring Formation: Reductive cyclization of 4-amino-3-nitrobenzonitrile with acetic acid to construct the 2-methyl-6-nitro-1H-benzimidazole core.
-
Reduction of the Nitro Group: Conversion of the nitro group to an amino group, yielding 6-amino-2-methyl-1H-benzimidazole.
-
Sandmeyer Reaction: Transformation of the amino group into a bromo or iodo functionality, providing a handle for the subsequent cyclopropanation.
-
Palladium-Catalyzed Cyclopropanation: Introduction of the cyclopropanecarboxylic acid moiety via a cross-coupling reaction.
-
Hydrolysis: Conversion of the ester to the final carboxylic acid product.
This strategic sequence is designed to manage functional group compatibility and maximize yields at each transformation.
Visualizing the Synthetic Pathway
Figure 1: Proposed synthetic pathway for this compound.
Detailed Experimental Protocols and Mechanistic Insights
Step 1: Synthesis of 4-Amino-3-nitrobenzonitrile
The synthesis commences with the nitration of 4-acetamidobenzonitrile. The acetamido group serves as a protecting group for the amine and directs the incoming nitro group to the ortho position due to steric hindrance and its ortho, para-directing nature.
Protocol:
| Reagent/Solvent | Molar Eq. | Molecular Weight ( g/mol ) | Amount |
| 4-Acetamidobenzonitrile | 1.0 | 160.17 | 9.40 g |
| Concentrated Sulfuric Acid | - | 98.08 | 80 mL |
| Potassium Nitrate | 1.1 | 101.10 | 6.2 g |
| 4N Hydrochloric Acid | - | 36.46 | 100 mL |
-
To a stirred solution of 4-acetamidobenzonitrile (9.40 g) in concentrated sulfuric acid (80 mL), cooled to 0-5 °C in an ice bath, add potassium nitrate in small portions, ensuring the temperature does not exceed 10 °C.[6]
-
Stir the reaction mixture at 5-10 °C for 2 hours.
-
Pour the reaction mixture carefully into ice-water.
-
Collect the precipitated solid by vacuum filtration.
-
To the collected solid, add 4N hydrochloric acid (100 mL) and reflux the mixture for 2 hours to hydrolyze the acetamido group.
-
After cooling to room temperature, collect the crystals of 4-amino-3-nitrobenzonitrile by filtration, wash with water, and dry under reduced pressure.
Mechanistic Rationale: The nitration proceeds via an electrophilic aromatic substitution mechanism, where the nitronium ion (NO₂⁺), generated in situ from potassium nitrate and sulfuric acid, attacks the electron-rich benzene ring. The subsequent acidic hydrolysis removes the acetyl protecting group, yielding the desired product.
Step 2: Synthesis of 2-Methyl-6-nitro-1H-benzimidazole
This step involves the reductive cyclization of 4-amino-3-nitrobenzonitrile. The nitro group is first reduced to an amine, creating an o-phenylenediamine derivative in situ, which then condenses with acetic acid to form the benzimidazole ring.
Protocol:
| Reagent/Solvent | Molar Eq. | Molecular Weight ( g/mol ) | Amount |
| 4-Amino-3-nitrobenzonitrile | 1.0 | 163.13 | 7.22 g |
| Iron Powder | 3.0 | 55.85 | 7.4 g |
| Ammonium Chloride | 0.5 | 53.49 | 1.2 g |
| Ethanol/Water (4:1) | - | - | 100 mL |
| Acetic Acid | 1.2 | 60.05 | 3.2 mL |
-
In a round-bottom flask, suspend 4-amino-3-nitrobenzonitrile (7.22 g), iron powder (7.4 g), and ammonium chloride (1.2 g) in a mixture of ethanol and water (4:1, 100 mL).
-
Heat the mixture to reflux and stir vigorously for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Filter the hot reaction mixture through a pad of Celite to remove the iron salts.
-
To the filtrate, add acetic acid (3.2 mL) and continue to reflux for an additional 3 hours.
-
Cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.
-
The product, 2-methyl-6-nitro-1H-benzimidazole, will precipitate. Collect the solid by filtration, wash with water, and dry.
Mechanistic Rationale: The reduction of the nitro group with iron in the presence of a proton source (from ammonium chloride hydrolysis) yields the corresponding amine. The resulting 1,2,4-triaminobenzene derivative then undergoes condensation with acetic acid. The reaction proceeds through the formation of an amide intermediate, followed by intramolecular cyclization and dehydration to afford the stable benzimidazole ring system.[7]
Step 3: Synthesis of 6-Amino-2-methyl-1H-benzimidazole
The nitro group of 2-methyl-6-nitro-1H-benzimidazole is reduced to an amine, providing the key intermediate for the subsequent Sandmeyer reaction.
Protocol:
| Reagent/Solvent | Molar Eq. | Molecular Weight ( g/mol ) | Amount |
| 2-Methyl-6-nitro-1H-benzimidazole | 1.0 | 177.16 | To be calculated based on previous step yield |
| 10% Palladium on Carbon | 0.05 | - | 5 mol% |
| Methanol | - | - | As required |
| Hydrogen Gas | - | - | Balloon or Parr apparatus |
-
Dissolve 2-methyl-6-nitro-1H-benzimidazole in methanol in a hydrogenation vessel.
-
Add 10% palladium on carbon (5 mol%).
-
Purge the vessel with hydrogen gas and maintain a hydrogen atmosphere (balloon or Parr apparatus).
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
-
Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate under reduced pressure to obtain 6-amino-2-methyl-1H-benzimidazole.
Mechanistic Rationale: Catalytic hydrogenation is a clean and efficient method for the reduction of aromatic nitro groups. The palladium catalyst facilitates the addition of hydrogen across the nitrogen-oxygen bonds of the nitro group, leading to the formation of the amine and water as the only byproduct.
Step 4: Synthesis of 6-Bromo-2-methyl-1H-benzimidazole
The Sandmeyer reaction is a classic and reliable method for converting an aromatic amine to a halide.[8][9][10] This provides the necessary electrophilic partner for the subsequent palladium-catalyzed cyclopropanation.
Protocol:
| Reagent/Solvent | Molar Eq. | Molecular Weight ( g/mol ) | Amount |
| 6-Amino-2-methyl-1H-benzimidazole | 1.0 | 147.18 | To be calculated based on previous step yield |
| 48% Hydrobromic Acid | Excess | 80.91 | As required |
| Sodium Nitrite | 1.1 | 69.00 | To be calculated |
| Copper(I) Bromide | 1.1 | 143.45 | To be calculated |
-
Suspend 6-amino-2-methyl-1H-benzimidazole in 48% hydrobromic acid at 0-5 °C.
-
Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5 °C, to form the diazonium salt.
-
In a separate flask, prepare a solution of copper(I) bromide in 48% hydrobromic acid.
-
Slowly add the cold diazonium salt solution to the copper(I) bromide solution.
-
Allow the reaction mixture to warm to room temperature and then heat to 60 °C for 1 hour to ensure complete decomposition of the diazonium salt.
-
Cool the mixture, neutralize with a base (e.g., NaOH solution), and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Mechanistic Rationale: The reaction proceeds through the formation of an aryl diazonium salt, which then undergoes a single-electron transfer from the copper(I) catalyst to generate an aryl radical and nitrogen gas. The aryl radical then abstracts a bromine atom from a copper(II) bromide species to form the aryl bromide and regenerate the copper(I) catalyst.[8][11]
Figure 2: Simplified mechanism of the Sandmeyer reaction.
Step 5: Synthesis of Ethyl 1-(2-methyl-1H-benzimidazol-6-yl)cyclopropanecarboxylate
This crucial step involves a palladium-catalyzed cross-coupling reaction to form the C-C bond between the benzimidazole ring and the cyclopropane moiety. The use of a pre-functionalized cyclopropane derivative is a reliable strategy.
Protocol:
| Reagent/Solvent | Molar Eq. | Molecular Weight ( g/mol ) | Amount |
| 6-Bromo-2-methyl-1H-benzimidazole | 1.0 | 211.07 | To be calculated based on previous step yield |
| Ethyl 1-bromocyclopropanecarboxylate | 1.5 | 207.05 | To be calculated |
| Palladium(II) Acetate | 0.05 | 224.49 | 5 mol% |
| DPEPhos (ligand) | 0.1 | 540.56 | 10 mol% |
| Cesium Carbonate (base) | 2.0 | 325.82 | To be calculated |
| Toluene (solvent) | - | - | As required |
-
To a flame-dried Schlenk flask, add 6-bromo-2-methyl-1H-benzimidazole, palladium(II) acetate, DPEPhos, and cesium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen).
-
Add anhydrous toluene, followed by ethyl 1-bromocyclopropanecarboxylate.
-
Heat the reaction mixture to 100-110 °C and stir for 12-24 hours, monitoring the reaction by TLC or LC-MS.
-
After completion, cool the reaction mixture, dilute with ethyl acetate, and filter through Celite.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the residue by column chromatography to obtain the desired ester.
Mechanistic Rationale: The catalytic cycle is believed to involve the oxidative addition of the aryl bromide to the Pd(0) complex, followed by transmetalation with a cyclopropylmetal species (formed in situ) or a related pathway, and concluding with reductive elimination to form the product and regenerate the Pd(0) catalyst.[12]
Step 6: Synthesis of this compound
The final step is the hydrolysis of the ethyl ester to the corresponding carboxylic acid.
Protocol:
| Reagent/Solvent | Molar Eq. | Molecular Weight ( g/mol ) | Amount |
| Ethyl 1-(2-methyl-1H-benzimidazol-6-yl)cyclopropanecarboxylate | 1.0 | 258.30 | To be calculated based on previous step yield |
| Lithium Hydroxide | 3.0 | 23.95 | To be calculated |
| Tetrahydrofuran/Water (3:1) | - | - | As required |
| 1N Hydrochloric Acid | - | 36.46 | To pH 4-5 |
-
Dissolve the ester in a mixture of tetrahydrofuran and water (3:1).
-
Add lithium hydroxide and stir the mixture at room temperature for 4-8 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Remove the tetrahydrofuran under reduced pressure.
-
Acidify the aqueous solution to pH 4-5 with 1N hydrochloric acid.
-
The product will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry under vacuum to yield the final product, this compound.
Mechanistic Rationale: The hydrolysis of the ester is a saponification reaction, where the hydroxide ion acts as a nucleophile, attacking the carbonyl carbon of the ester. This is followed by the elimination of the ethoxide leaving group and subsequent protonation of the resulting carboxylate during the acidic workup to yield the final carboxylic acid.
Analytical Characterization
The identity and purity of the final product and all intermediates should be confirmed by standard analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and connectivity of the atoms.
-
Mass Spectrometry (MS): To determine the molecular weight of the compounds.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.
-
Infrared (IR) Spectroscopy: To identify the presence of key functional groups.
Conclusion
The synthetic pathway detailed in this guide provides a robust and scalable method for the preparation of this compound. By understanding the underlying chemical principles and carefully controlling the reaction conditions at each step, researchers can efficiently access this valuable building block for the development of novel therapeutics. The convergent approach allows for flexibility and optimization, making it suitable for both small-scale research and larger-scale production campaigns in the pharmaceutical industry.
References
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Advancing Breast Cancer Treatment: The Role of Abemaciclib and its Intermediates. (n.d.). Retrieved from [Link]
- Bansal, Y., & Silakari, O. (2014). The therapeutic journey of benzimidazoles: A review. Bioorganic & Medicinal Chemistry, 22(5), 1589-1612.
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Palladium‐Catalyzed Cyclopropanation of Aryl/Heteroaryl Fluoro‐sulfonates. (2022). Angewandte Chemie International Edition, 61(29), e202204739. Retrieved from [Link]
- Kamal, A., et al. (2015). Benzimidazole and its derivatives in medicinal chemistry: A review. European Journal of Medicinal Chemistry, 97, 61-83.
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Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development. (2024). Current Medicinal Chemistry, 31(1), 1-2. Retrieved from [Link]
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Synthesis of 4-amino-3-nitrobenzonitrile. (n.d.). PrepChem.com. Retrieved from [Link]
- Hanan, E. J., et al. (2010). A One-Pot Procedure for the Conversion of Aromatic and Heteroaromatic 2-Nitroamines into Bicyclic 2H-Benzimidazoles. Synlett, 2010(18), 2759-2764.
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Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories. (2025). RSC Advances. Retrieved from [Link]
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Poddar, S. K., Saqueeb, N., & Rahman, S. M. A. (2016). Synthesis and Biological Evaluation of 2-methyl-1H-benzimidazole and 1H-benzimidazol-2-yl-methanol. Dhaka University Journal of Pharmaceutical Sciences, 15(1), 83-87. Retrieved from [Link]
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Sandmeyer Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
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Sandmeyer reaction. (n.d.). In Wikipedia. Retrieved from [Link]
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Reactions of Diazonium Salts: Sandmeyer and Related Reactions. (2018). Master Organic Chemistry. Retrieved from [Link]
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Srikriya, S., et al. (2025). Palladium-Catalyzed Carbonylative Cross-Coupling of Aryl (Pseudo)halides and Cyclopropanols. The Journal of Organic Chemistry. Retrieved from [Link]
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Propose a mechanism for the basic hydrolysis of benzonitrile to the benzoate ion and ammonia. (n.d.). Pearson. Retrieved from [Link]
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Synthesis of 2-Haloalkyl Benzimidazolyl-6-oxy-O- -D- Glucopyranoses. (n.d.). Retrieved from [Link]
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Sandmeyer Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
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Sandmeyer reaction. (2022). L.S.College, Muzaffarpur. Retrieved from [Link]
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Recent trends in the chemistry of Sandmeyer reaction: a review. (2022). Journal of the Iranian Chemical Society, 19(10), 4065-4087. Retrieved from [Link]
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Benzimidazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
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An In-Depth Technical Guide to the Spectroscopic Characterization of 1-(2-methyl-1H-benzimidazol-6-yl)cyclopropanecarboxylic acid
Abstract
This technical guide provides a comprehensive overview of the spectroscopic techniques used to elucidate and confirm the structure of 1-(2-methyl-1H-benzimidazol-6-yl)cyclopropanecarboxylic acid, a molecule of interest in contemporary drug discovery and development. Recognizing the challenges in obtaining direct experimental data for every novel compound, this document presents a detailed analysis based on predicted spectroscopic data, grounded in fundamental principles and extensive literature precedents. We will delve into the theoretical underpinnings and practical applications of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy. Each section includes generalized experimental protocols, in-depth data interpretation, and visual aids to facilitate a thorough understanding for researchers, scientists, and drug development professionals. The causality behind experimental choices and the integration of data from multiple techniques are emphasized to ensure a robust and self-validating structural assignment.
Introduction: The Structural Context
This compound is a heterocyclic compound featuring a benzimidazole core, a cyclopropane ring, and a carboxylic acid functionality. The benzimidazole moiety is a prominent scaffold in medicinal chemistry, known for its diverse biological activities. The cyclopropane ring introduces conformational rigidity and unique stereoelectronic properties, while the carboxylic acid group provides a handle for salt formation and potential interactions with biological targets. Accurate structural confirmation of such molecules is paramount for understanding their structure-activity relationships (SAR) and ensuring their purity and identity during the drug development process.
This guide will walk through a multi-faceted spectroscopic approach to unequivocally characterize this molecule. While experimental data for this specific compound is not publicly available, the predicted data herein serves as a robust template for what researchers should expect to observe.
A Plausible Synthetic Pathway
To provide context, a plausible synthetic route for this compound is proposed, adapted from established methods for the synthesis of 5- and 6-substituted benzimidazoles.[1][2][3][4] This synthetic context is crucial for anticipating potential impurities that could be observed in the analytical data.
Caption: Plausible synthetic route for the target compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms.
¹H NMR Spectroscopy: Mapping the Proton Environment
2.1.1. Experimental Protocol (Generalized)
-
Sample Preparation: Accurately weigh 5-20 mg of the sample and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, due to the presence of exchangeable protons and the polarity of the carboxylic acid).[5]
-
Transfer: Transfer the solution to a clean 5 mm NMR tube to a height of about 4-5 cm.[5]
-
Instrumentation: Insert the sample into the NMR spectrometer.
-
Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.[6]
-
Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. Key parameters to set include the spectral width, number of scans, and relaxation delay.[5]
-
Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. The spectrum is then referenced to the residual solvent peak or an internal standard.
2.1.2. Predicted ¹H NMR Data and Interpretation
Solvent: DMSO-d₆, Frequency: 400 MHz
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~12.5 | br s | 1H | COOH | The acidic proton of the carboxylic acid is expected to be a broad singlet at a very downfield chemical shift, and it is exchangeable with D₂O. |
| ~12.3 | br s | 1H | N-H | The N-H proton of the benzimidazole ring is also expected to be a broad singlet in a downfield region and is exchangeable with D₂O. |
| ~7.6 | s | 1H | Ar-H (H-5) | This proton is ortho to the cyclopropyl group and is expected to be a singlet due to minimal coupling with other aromatic protons. |
| ~7.4 | d | 1H | Ar-H (H-7) | This proton is expected to be a doublet, coupling with H-4. |
| ~7.2 | d | 1H | Ar-H (H-4) | This proton is expected to be a doublet, coupling with H-7. |
| 2.5 | s | 3H | -CH₃ | The methyl group at the 2-position of the benzimidazole ring is a singlet as there are no adjacent protons. |
| 1.5 | m | 2H | -CH₂- (cyclopropyl) | The two methylene protons on the cyclopropane ring adjacent to the aromatic ring are expected to be a multiplet. |
| 1.2 | m | 2H | -CH₂- (cyclopropyl) | The other two methylene protons on the cyclopropane ring are also expected to be a multiplet. |
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
2.2.1. Experimental Protocol (Generalized)
The experimental protocol is similar to that for ¹H NMR, with the following key differences:
-
A higher sample concentration (20-50 mg) is often required.[5]
-
The acquisition time is longer due to the lower natural abundance and gyromagnetic ratio of the ¹³C nucleus.
-
Proton decoupling is typically used to simplify the spectrum to singlets for each unique carbon.
2.2.2. Predicted ¹³C NMR Data and Interpretation
Solvent: DMSO-d₆, Frequency: 100 MHz
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~175 | C=O | The carbonyl carbon of the carboxylic acid is expected at a very downfield chemical shift. |
| ~152 | N-C=N | The carbon at the 2-position of the benzimidazole ring is deshielded by the two nitrogen atoms. |
| ~143, ~135 | Ar-C (quaternary) | The two quaternary carbons of the benzimidazole ring that are part of the fusion. |
| ~122, ~118, ~115 | Ar-CH | The three protonated aromatic carbons. |
| ~120 | Ar-C (quaternary) | The quaternary aromatic carbon attached to the cyclopropyl group. |
| ~30 | C (quaternary, cyclopropyl) | The quaternary carbon of the cyclopropane ring attached to the carboxylic acid and the aromatic ring. |
| ~15 | -CH₂- (cyclopropyl) | The two equivalent methylene carbons of the cyclopropane ring. |
| ~14 | -CH₃ | The methyl carbon at the 2-position of the benzimidazole ring. |
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and gaining structural information from its fragmentation pattern.
Experimental Protocol (Generalized)
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Ionization: Introduce the sample into the mass spectrometer. A soft ionization technique like Electrospray Ionization (ESI) is suitable for this molecule to observe the molecular ion.[7] Electron Impact (EI) can also be used to induce fragmentation.[8]
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).[9]
-
Detection: The separated ions are detected, and a mass spectrum is generated.
Predicted Mass Spectrum Data and Interpretation
Molecular Formula: C₁₂H₁₂N₂O₂ Molecular Weight: 216.24 g/mol Exact Mass: 216.0899
3.2.1. ESI-MS (Positive Ion Mode)
| m/z | Assignment | Rationale |
| 217.0977 | [M+H]⁺ | The protonated molecular ion is expected to be the base peak in ESI positive mode. |
| 239.0796 | [M+Na]⁺ | An adduct with sodium is commonly observed. |
3.2.2. EI-MS Fragmentation Pattern
The fragmentation of benzimidazole derivatives in EI-MS often involves characteristic losses.[10][11]
Caption: Predicted major fragmentation pathways in EI-MS.
-
m/z = 216 (Molecular Ion): The parent peak corresponding to the intact molecule.
-
m/z = 171: Loss of the carboxylic acid radical (-COOH, 45 Da).
-
m/z = 131: Cleavage of the cyclopropylcarboxylic acid group, leaving the 2-methylbenzimidazole fragment.
-
m/z = 104: A common fragmentation pathway for benzimidazoles is the loss of hydrogen cyanide (HCN, 27 Da) from the imidazole ring.[10]
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Experimental Protocol (Generalized)
-
Sample Preparation: For a solid sample, it can be prepared as a KBr pellet or a Nujol mull.[12] Alternatively, Attenuated Total Reflectance (ATR) is a modern technique that requires minimal sample preparation.[13]
-
Background Scan: A background spectrum of the empty sample holder (or the pure solvent/KBr) is recorded.
-
Sample Scan: The sample is placed in the IR beam, and the spectrum is recorded.
-
Data Presentation: The spectrum is typically plotted as transmittance (%) versus wavenumber (cm⁻¹).
Predicted IR Data and Interpretation
| Wavenumber (cm⁻¹) | Vibration | Functional Group | Rationale |
| 3300-2500 (broad) | O-H stretch | Carboxylic Acid | The very broad nature of this peak is due to hydrogen bonding.[14][15][16] |
| ~3200 (broad) | N-H stretch | Benzimidazole | This peak may be obscured by the broad O-H stretch of the carboxylic acid. |
| ~3000 | C-H stretch | Aromatic & Aliphatic | C-H stretching vibrations from the aromatic ring, methyl group, and cyclopropane ring. |
| 1725-1700 (strong, sharp) | C=O stretch | Carboxylic Acid | A characteristic strong absorption for the carbonyl group.[14][17] |
| ~1620, ~1580 | C=C & C=N stretch | Aromatic & Benzimidazole | Stretching vibrations within the aromatic and imidazole rings. |
| 1320-1210 | C-O stretch | Carboxylic Acid | Stretching of the carbon-oxygen single bond.[15] |
| 950-910 (broad) | O-H bend | Carboxylic Acid | Out-of-plane bending of the hydroxyl group.[15] |
Ultraviolet-Visible (UV-Vis) Spectroscopy: Analyzing the Chromophore
UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly in conjugated systems and chromophores.
Experimental Protocol (Generalized)
-
Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol or methanol) in a quartz cuvette.[18][19]
-
Blank Measurement: Record the absorbance of the pure solvent in the cuvette to use as a baseline.[20]
-
Sample Measurement: Place the sample cuvette in the spectrophotometer and measure the absorbance over a range of wavelengths (typically 200-400 nm for this type of molecule).
-
Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax).
Predicted UV-Vis Data and Interpretation
The benzimidazole ring system is the primary chromophore in this molecule. Benzimidazole derivatives typically exhibit two main absorption bands.[21][22][23][24]
| Predicted λmax (nm) | Electronic Transition | Rationale |
| ~245 nm | π → π | This high-energy transition is characteristic of the benzimidazole system. |
| ~275-285 nm | π → π | A second, lower-energy π → π* transition is also expected for the benzimidazole chromophore.[22][23] |
Integrated Spectroscopic Analysis Workflow
The power of spectroscopic characterization lies in the integration of data from multiple techniques. No single method provides all the necessary information, but together they form a self-validating system.
Caption: Integrated workflow for spectroscopic structural elucidation.
Conclusion
The structural elucidation of this compound requires a synergistic application of multiple spectroscopic techniques. While this guide presents predicted data, it establishes a clear and robust framework for the analysis of this molecule. The combination of NMR for detailed connectivity, MS for molecular weight and fragmentation, IR for functional group identification, and UV-Vis for chromophore analysis provides a comprehensive and confirmatory dataset. This integrated approach, grounded in the fundamental principles of each technique, is essential for ensuring the scientific integrity of research and development in the pharmaceutical sciences.
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Hida, M., et al. (n.d.). Electron impact mass spectrometry of some 1- and 2-benzimidazole derivatives. SciSpace. Available at: [Link]
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Rostro, L. (2012). Standard Operating Procedure Ultraviolet–Visible (UV-Vis) Spectroscopy in POWER Laboratory. Purdue College of Engineering. Available at: [Link]
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(n.d.). Synthesis of 5,6-substituted benzimidazoles and their evaluation as potential intermediates in the anaerobic vitamin B12 biosynthesis pathway. Royal Society of Chemistry. Available at: [Link]
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1-(2-methyl-1h-benzimidazol-6-yl)cyclopropanecarboxylic acid mechanism of action
An In-depth Technical Guide to the Mechanism of Action of Benzimidazole-based DGAT1 Inhibitors
Introduction: Targeting Triglyceride Synthesis in Metabolic Disease
The global rise in metabolic disorders, including obesity and type 2 diabetes, has intensified the search for novel therapeutic targets. Diacylglycerol O-acyltransferase 1 (DGAT1) has emerged as a compelling target due to its critical role in physiology. DGAT1 is an integral membrane enzyme located in the endoplasmic reticulum that catalyzes the final and committed step in the biosynthesis of triglycerides from diacylglycerol and a fatty acyl-CoA.[1][2] Genetic knockout of DGAT1 in mice confers resistance to diet-induced obesity and enhances insulin sensitivity, highlighting the therapeutic potential of its inhibition.[1]
While the specific compound "1-(2-methyl-1h-benzimidazol-6-yl)cyclopropanecarboxylic acid" is not widely documented in scientific literature, its core structure—a benzimidazole ring coupled with a carboxylic acid moiety—is a hallmark of a class of potent DGAT1 inhibitors.[1][2][3] This guide will delve into the mechanism of action of this class of compounds, using insights from extensively studied representative molecules to provide a comprehensive technical overview for researchers and drug development professionals.
Core Molecular Mechanism: Competitive Inhibition at the Acyl-CoA Binding Site
The primary mechanism of action for benzimidazole-based DGAT1 inhibitors is competitive inhibition of the enzyme's activity. These small molecules are designed to directly compete with the endogenous fatty acyl-CoA substrate for binding to the DGAT1 enzyme.
Structural biology studies, particularly cryo-electron microscopy (cryo-EM), have been instrumental in elucidating this mechanism. Cryo-EM structures of human DGAT1 in complex with inhibitors like T863 (a representative potent DGAT1 inhibitor) reveal that the inhibitor binds within a cytosol-facing tunnel, which is the binding site for the fatty acyl-CoA substrate.[4] By occupying this tunnel, the inhibitor physically blocks the substrate from accessing the catalytic core of the enzyme, thereby preventing the acylation of diacylglycerol and the subsequent formation of triglycerides.[4][5]
The interaction is stabilized by a combination of hydrophobic interactions within the substrate-binding tunnel and hydrogen bonds with conserved residues near the enzyme's active site.[4] The carboxylic acid moiety, a common feature of this inhibitor class, often plays a crucial role in anchoring the molecule within the binding pocket through specific electrostatic interactions.
Figure 1: Competitive inhibition of DGAT1 by benzimidazole-based inhibitors.
Cellular and Physiological Consequences of DGAT1 Inhibition
The inhibition of DGAT1 at the molecular level translates into significant effects on cellular lipid metabolism and systemic physiology.
-
Reduced Triglyceride Synthesis and Lipid Droplet Formation: In cell-based models, treatment with DGAT1 inhibitors leads to a dose-dependent decrease in the synthesis of new triglycerides. This directly impacts the formation and size of intracellular lipid droplets, which are the primary organelles for neutral lipid storage.
-
Enhanced Insulin Sensitivity: By preventing excessive lipid accumulation, particularly in non-adipose tissues like the liver and muscle, DGAT1 inhibition can improve insulin signaling and glucose uptake. In differentiated 3T3-L1 adipocytes, the DGAT1 inhibitor T863 has been shown to enhance insulin-stimulated glucose uptake.[5]
-
Modulation of Gut Peptides: DGAT1 is highly expressed in the small intestine. Its inhibition affects the absorption and processing of dietary fats, leading to an altered secretion of gut hormones like glucagon-like peptide-1 (GLP-1), which plays a role in glucose homeostasis.
-
Weight Management: In preclinical animal models of diet-induced obesity, oral administration of DGAT1 inhibitors has been shown to reduce body weight gain and decrease both serum and liver triglyceride levels.[2][5]
Experimental Elucidation of the Mechanism of Action
A multi-faceted experimental approach is required to fully characterize the mechanism of action of a novel DGAT1 inhibitor. The following protocols represent a standard workflow in the field.
Biochemical Assays for Enzyme Inhibition
Objective: To determine the potency and selectivity of the inhibitor against the DGAT1 enzyme.
Protocol: In Vitro DGAT1 Inhibition Assay
-
Enzyme Source: Utilize purified recombinant human DGAT1 or microsomes isolated from cells overexpressing the enzyme.
-
Substrates: Prepare a reaction mixture containing a known concentration of diacylglycerol and a radiolabeled fatty acyl-CoA (e.g., [14C]oleoyl-CoA).
-
Inhibitor Preparation: Serially dilute the test compound (e.g., from 1 nM to 100 µM) in a suitable solvent like DMSO.
-
Reaction Incubation: Add the diluted inhibitor to the enzyme source and pre-incubate for 15-30 minutes at 37°C. Initiate the enzymatic reaction by adding the substrate mixture.
-
Reaction Termination: After a defined period (e.g., 20 minutes), quench the reaction by adding a solution of chloroform/methanol (2:1).
-
Lipid Extraction: Perform a lipid extraction to separate the newly synthesized radiolabeled triglycerides from the unreacted substrates.
-
Quantification: Analyze the triglyceride fraction using thin-layer chromatography (TLC) or liquid scintillation counting.
-
Data Analysis: Plot the percentage of inhibition against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
| Compound Class/Example | Target | IC50 (nM) | Selectivity |
| Benzimidazole-based | Human DGAT1 | 10-100 | High vs. DGAT2, ACAT1/2 |
| T863[5] | Human DGAT1 | 15 | High vs. DGAT2, MGAT2/3 |
| PF-04620110[6][7] | Human DGAT1 | 19 | >100-fold vs. DGAT2, ACATs |
| AZD7687[8] | Human DGAT1 | 80 | >400-fold vs. hACAT1 |
Table 1: Comparative inhibitory potencies of representative DGAT1 inhibitors.
Cell-Based Functional Assays
Objective: To confirm that the inhibitor can effectively block triglyceride synthesis in a cellular context.
Protocol: Cellular Triglyceride Synthesis Assay
-
Cell Culture: Use a relevant cell line, such as human intestinal HuTu-80 cells or HT-29 cells, which have endogenous DGAT1 activity.
-
Inhibitor Treatment: Treat the cells with various concentrations of the inhibitor for a predetermined time (e.g., 2-4 hours).
-
Metabolic Labeling: Add a radiolabeled lipid precursor, such as [14C]oleic acid, to the cell culture medium.
-
Incubation: Incubate the cells for a period that allows for significant lipid uptake and incorporation into triglycerides (e.g., 4-6 hours).
-
Cell Lysis and Lipid Extraction: Wash the cells to remove excess radiolabel, lyse the cells, and extract the total lipids.
-
Analysis: Separate the lipid classes by TLC and quantify the amount of radiolabel incorporated into the triglyceride fraction.
-
Data Interpretation: A dose-dependent reduction in radiolabeled triglycerides confirms the inhibitor's activity in a cellular environment.
Figure 2: Workflow for a cell-based triglyceride synthesis assay.
In Vivo Proof-of-Concept Studies
Objective: To evaluate the inhibitor's efficacy in a relevant animal model.
Protocol: Oral Lipid Tolerance Test (OLTT) in Rodents
-
Animal Model: Use overnight-fasted mice or rats.
-
Dosing: Administer the test compound orally at various doses. Administer a vehicle control to a separate group.
-
Lipid Challenge: After a set time (e.g., 60 minutes) to allow for drug absorption, administer an oral gavage of a lipid source, such as corn oil.
-
Blood Sampling: Collect blood samples at regular intervals (e.g., 0, 1, 2, 4, 6 hours) post-lipid challenge.
-
Triglyceride Measurement: Isolate plasma from the blood samples and measure the triglyceride concentrations using a commercial assay kit.
-
Data Analysis: Plot the plasma triglyceride concentration over time for each treatment group. A significant reduction in the postprandial triglyceride excursion in the inhibitor-treated groups compared to the vehicle group demonstrates in vivo efficacy.[1]
Conclusion
The benzimidazole class of DGAT1 inhibitors represents a promising therapeutic strategy for metabolic diseases. Their mechanism of action is centered on the competitive inhibition of the DGAT1 enzyme by blocking the fatty acyl-CoA binding tunnel, a mode of action that has been clearly defined through biochemical, cellular, and structural studies. The translation of this molecular inhibition into beneficial physiological effects, such as reduced triglyceride synthesis and improved glucose homeostasis, underscores the potential of this target. The experimental workflows detailed in this guide provide a robust framework for the characterization and development of novel DGAT1 inhibitors, enabling researchers to validate new chemical entities in this important therapeutic class.
References
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Denison, H., et al. (2014). Diacylglycerol acyltransferase 1 inhibition with AZD7687 alters lipid handling and hormone secretion in the gut with intolerable side effects: a randomized clinical trial. Diabetes, Obesity and Metabolism, 16(1), 67-75.
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ResearchGate. (n.d.). Structural basis of inhibition selectivity of T863 and DGAT1IN1 for DGAT1 versus ACAT1. Retrieved from [Link]
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Sui, X., et al. (2023). Mechanism of action for small-molecule inhibitors of triacylglycerol synthesis. Nature Communications, 14(1), 3097.
-
BioCrick. (n.d.). AZD7687. Retrieved from [Link]
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Wang, L., et al. (2020). Structure and catalytic mechanism of a human triglyceride synthesis enzyme. Nature, 581(7808), 329-332.
-
Liu, P., et al. (2013). Potent DGAT1 Inhibitors in the Benzimidazole Class with a Pyridyl-oxy-cyclohexanecarboxylic Acid Moiety. ACS Medicinal Chemistry Letters, 4(8), 773-778.
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Futatsugi, K., et al. (2017). Discovery of an Orally Bioavailable Benzimidazole Diacylglycerol Acyltransferase 1 (DGAT1) Inhibitor That Suppresses Body Weight Gain in Diet-Induced Obese Dogs and Postprandial Triglycerides in Humans. Journal of Medicinal Chemistry, 60(11), 4657-4664.
-
Dow, R. L., et al. (2011). Discovery of PF-04620110, a Potent, Selective, and Orally Bioavailable Inhibitor of DGAT-1. ACS Medicinal Chemistry Letters, 2(5), 407-412.
-
Futatsugi, K., et al. (2017). Discovery of an Orally Bioavailable Benzimidazole Diacylglycerol Acyltransferase 1 (DGAT1) Inhibitor That Suppresses Body Weight Gain in Diet-Induced Obese Dogs and Postprandial Triglycerides in Humans. Journal of Medicinal Chemistry, 60(11), 4657-4664.
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Various Authors. (n.d.). PF-04620110. Semantic Scholar. Retrieved from [Link]
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Biological activity of 1-(2-methyl-1h-benzimidazol-6-yl)cyclopropanecarboxylic acid
An In-Depth Technical Guide to the Predicted Biological Activity of 1-(2-methyl-1H-benzimidazol-6-yl)cyclopropanecarboxylic acid
For the attention of Researchers, Scientists, and Drug Development Professionals.
Executive Summary
This document provides a comprehensive technical guide on the predicted biological activity of the novel chemical entity, this compound. Given the absence of direct published research on this specific molecule, this guide synthesizes data from its core structural motifs: the benzimidazole scaffold and the cyclopropanecarboxylic acid moiety. By examining the well-documented pharmacological profiles of these components, we can construct a predictive framework for the potential therapeutic applications of the title compound. This guide outlines a logical, stepwise approach for its synthesis and subsequent biological evaluation, providing researchers with the foundational knowledge to explore its potential as a novel therapeutic agent.
Introduction to the Molecular Scaffold
This compound is a small molecule that marries two pharmacologically significant moieties. The benzimidazole core is a privileged structure in medicinal chemistry, known for its presence in a wide array of bioactive compounds.[1][2][3] The cyclopropyl ring, a three-membered carbocycle, is increasingly utilized in drug design to enhance metabolic stability, potency, and to confer specific conformational constraints.[4] The strategic combination of these two groups suggests a high potential for novel biological activity.
Physicochemical Properties (Predicted)
A preliminary in-silico analysis of the target molecule provides predicted physicochemical properties that are crucial for assessing its drug-like potential.
| Property | Predicted Value | Significance in Drug Discovery |
| Molecular Weight | ~230.25 g/mol | Favorable for oral bioavailability (Lipinski's Rule of Five) |
| LogP | ~2.5 | Indicates good membrane permeability |
| Hydrogen Bond Donors | 2 | Contributes to target binding and solubility |
| Hydrogen Bond Acceptors | 3 | Contributes to target binding and solubility |
| pKa (acidic) | ~4.5 | Influences ionization state at physiological pH |
| pKa (basic) | ~5.5 | Influences ionization state at physiological pH |
The Benzimidazole Core: A Foundation of Diverse Bioactivity
The benzimidazole ring system is a versatile scaffold that has been extensively explored in drug discovery, leading to a number of approved drugs with a wide range of therapeutic applications.[5]
Anticancer Activity
Benzimidazole derivatives are well-established as potent anticancer agents.[1][2] Their mechanisms of action are diverse and include:
-
Kinase Inhibition: Many benzimidazole-containing compounds function as kinase inhibitors. A prominent example is abemaciclib, a selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), which is approved for the treatment of certain types of breast cancer.[6][7][8] The benzimidazole core in abemaciclib is crucial for its interaction with the kinase domain.[8]
-
Tubulin Polymerization Inhibition: Certain benzimidazoles, such as albendazole and mebendazole, exert their anticancer effects by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis.[5]
Antimicrobial and Antiviral Activity
The benzimidazole scaffold is a cornerstone in the development of antimicrobial and antiviral agents.[3][9]
-
Antifungal and Anthelmintic: Compounds like thiabendazole and mebendazole are widely used as antifungal and anthelmintic drugs.[5]
-
Antiviral: Benzimidazole derivatives have shown activity against a range of viruses, including influenza and herpes simplex virus.[1]
Anti-inflammatory and Analgesic Activity
Several benzimidazole derivatives have demonstrated significant anti-inflammatory and analgesic properties, often through the inhibition of cyclooxygenase (COX) enzymes.[5]
The Cyclopropanecarboxylic Acid Moiety: A Tool for Enhanced Pharmacokinetics and Potency
The incorporation of a cyclopropyl group into a drug molecule can have profound effects on its pharmacological profile.[4]
Metabolic Stability
The cyclopropyl group is generally resistant to metabolic degradation, which can lead to an improved pharmacokinetic profile and a longer duration of action.[4]
Conformational Rigidity and Potency
The rigid nature of the cyclopropane ring can lock the molecule into a bioactive conformation, leading to enhanced binding affinity for its biological target and increased potency.[4]
Modulator of Physicochemical Properties
The cyclopropyl group can influence the lipophilicity and pKa of a molecule, which can be fine-tuned to optimize absorption, distribution, metabolism, and excretion (ADME) properties.[4]
Known Biological Activities of Cyclopropanecarboxylic Acid Derivatives
Derivatives of cyclopropanecarboxylic acid have been investigated for various therapeutic applications, including:
-
Anti-inflammatory and Analgesic: Some derivatives have shown potent anti-inflammatory and analgesic effects.[10]
-
Antidepressant: A series of 1-aryl-2-(aminomethyl)cyclopropanecarboxylic acid derivatives have been evaluated as potential antidepressants.[11]
-
Metabolic Effects: Cyclopropane carboxylic acid itself has been shown to inhibit mitochondrial fatty acid beta-oxidation.[12]
Predicted Biological Activity Profile of this compound
Based on the activities of its constituent moieties, we can hypothesize a number of potential biological activities for the title compound.
Potential as a Kinase Inhibitor
Given the prevalence of the benzimidazole scaffold in kinase inhibitors like abemaciclib, it is plausible that this compound could exhibit inhibitory activity against one or more kinases.[6][8] The cyclopropyl group could confer selectivity and enhance potency.
Caption: Predicted inhibition of the CDK4/6-Rb pathway.
Potential Anti-inflammatory Activity
The combination of the benzimidazole core, known for its anti-inflammatory properties, and the cyclopropanecarboxylic acid moiety, also associated with anti-inflammatory effects, suggests a strong potential for this compound as an anti-inflammatory agent.[5][10]
Proposed Research Workflow for Biological Evaluation
A systematic approach is required to elucidate the biological activity of this novel compound.
Caption: Proposed workflow for biological evaluation.
Experimental Protocols
-
Objective: To determine the in vitro inhibitory activity of the test compound against CDK4/Cyclin D1.
-
Materials: Recombinant human CDK4/Cyclin D1 enzyme, Rb protein substrate, ATP, test compound, and a suitable kinase assay kit (e.g., ADP-Glo™ Kinase Assay).
-
Procedure:
-
Prepare a serial dilution of the test compound in DMSO.
-
In a 96-well plate, add the kinase, substrate, and test compound to the reaction buffer.
-
Initiate the reaction by adding ATP.
-
Incubate at 30°C for 60 minutes.
-
Stop the reaction and measure the amount of ADP produced using the detection reagent.
-
Calculate the percent inhibition and determine the IC50 value.
-
-
Objective: To assess the effect of the test compound on the production of the pro-inflammatory cytokine TNF-α.
-
Materials: RAW 264.7 murine macrophage cell line, lipopolysaccharide (LPS), test compound, cell culture medium, and a TNF-α ELISA kit.
-
Procedure:
-
Plate RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Collect the cell culture supernatant.
-
Measure the concentration of TNF-α in the supernatant using an ELISA kit.
-
Determine the effect of the compound on TNF-α release.
-
Conclusion
This compound represents a novel chemical entity with significant potential for biological activity. The strategic combination of the versatile benzimidazole scaffold and the advantageous cyclopropanecarboxylic acid moiety provides a strong rationale for its investigation as a potential therapeutic agent, particularly in the areas of oncology and inflammation. The proposed research workflow offers a clear and logical path for the systematic evaluation of this promising molecule.
References
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National Center for Biotechnology Information. PubChem Compound Summary for CID 46220502, Abemaciclib. Available from: [Link].[6]
-
National Cancer Institute. NCI Drug Dictionary: Abemaciclib. Available from: [Link].[7]
-
Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2024). Benzimidazole Derivatives and Its Biological Importance. ResearchGate. Available from: [Link].[1]
-
Gürsoy, A., & Karali, N. (2003). Diverse biological activities of benzimidazole derivatives. ResearchGate. Available from: [Link].[3]
-
Saha, S., et al. (2022). A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives. Frontiers in Chemistry, 10, 836349. Available from: [Link].[5]
-
Li, D. D., et al. (2023). Identification of abemaciclib derivatives targeting cyclin-dependent kinase 4 and 6 using molecular dynamics, binding free energy calculation, synthesis, and pharmacological evaluation. Frontiers in Chemistry, 11, 1168435. Available from: [Link].[8]
-
Northrup, A. B., et al. (2013). Discovery of 1-[3-(1-methyl-1H-pyrazol-4-yl)-5-oxo-5H-benzo[2][3]cyclohepta[1,2-b]pyridin-7-yl]-N-(pyridin-2-ylmethyl)methanesulfonamide (MK-8033): A Specific c-Met/Ron dual kinase inhibitor with preferential affinity for the activated state of c-Met. Journal of Medicinal Chemistry, 56(6), 2294–2310. Available from: [Link].[13]
-
Smaill, J. B., et al. (2013). Discovery of 8-Cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile (7x) as a Potent Inhibitor of Cyclin-Dependent Kinase 4 (CDK4) and AMPK. Journal of Medicinal Chemistry, 56(16), 6395-6407. Available from: [Link].[14]
-
My Cancer Genome. abemaciclib. Available from: [Link].
-
AstraZeneca AB. (2016). Cyclopropane carboxylic acid derivatives and pharmaceutical uses thereof. Google Patents. Available from: .[15]
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Sharma, D., & Narasimhan, B. (2014). Biological activities of benzimidazole derivatives: A review. International Journal of ChemTech Research, 6(5), 2974-2983. Available from: [Link].[9]
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A Strategic Guide to Target Identification and Validation for the Novel Compound 1-(2-methyl-1h-benzimidazol-6-yl)cyclopropanecarboxylic acid
Introduction
The discovery of a novel chemical entity (NCE) presents both a significant opportunity and a formidable challenge in drug development. The compound 1-(2-methyl-1h-benzimidazol-6-yl)cyclopropanecarboxylic acid is one such NCE. Its structure, featuring a benzimidazole core fused with a cyclopropanecarboxylic acid moiety, suggests a rich potential for biological activity. The benzimidazole scaffold is a "privileged structure" in medicinal chemistry, forming the backbone of numerous FDA-approved drugs with diverse mechanisms of action, including anticancer, antiviral, and anti-inflammatory agents.[1][2] The cyclopropyl group, a small, strained ring, is increasingly used in drug design to enhance potency, improve metabolic stability, and constrain molecular conformation for optimal target binding.[3]
Given the absence of public data on the specific biological targets of this compound, this whitepaper provides a comprehensive, in-depth strategic framework for its target identification, validation, and mechanism of action (MoA) elucidation. This guide is intended for research scientists and drug development professionals tasked with unlocking the therapeutic potential of this promising, yet uncharacterized, molecule. We will proceed from broad, unbiased phenotypic screening to hypothesis-driven biochemical assays, culminating in a robust, multi-faceted approach to building a compelling case for a specific molecular target.
Part 1: Molecular Scaffold Analysis and Hypothesis Generation
A rational starting point for target identification is to deconstruct the molecule and formulate hypotheses based on the known pharmacology of its core components.
1.1 The Benzimidazole Core: A Versatile Pharmacophore The benzimidazole ring is structurally similar to a purine base, allowing it to interact with a wide array of biological targets.[2] Analysis of existing benzimidazole-containing drugs provides a logical basis for generating an initial list of potential target families.
-
Kinases: A significant number of kinase inhibitors feature a benzimidazole core. For example, Abemaciclib, a selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), is approved for certain types of breast cancer.[4][5] The benzimidazole moiety often acts as a hinge-binding motif in the ATP-binding pocket of kinases.
-
Tubulin: Anthelmintic drugs like albendazole and mebendazole function by binding to β-tubulin, disrupting microtubule polymerization.[1] This mechanism has been successfully repurposed for oncology, with several benzimidazoles showing potent anti-proliferative effects in cancer cells.
-
Epigenetic Targets: Emerging research has highlighted benzimidazole derivatives as potent modulators of epigenetic enzymes, including DNA methyltransferases (DNMTs), histone deacetylases (HDACs), and histone methyltransferases (HMTs), which are critical targets in oncology.[6]
-
Other Targets: The scaffold is also found in proton pump inhibitors (e.g., omeprazole), antiviral agents, and compounds targeting topoisomerases.[6][7]
1.2 The Cyclopropanecarboxylic Acid Moiety: A Conformational Anchor The cyclopropanecarboxylic acid group is a rigid, three-dimensional structure that can serve several functions. It can act as a carboxylic acid bioisostere or position the carboxylate group in a specific vector for optimal interaction with a target's binding pocket, often involving salt bridges with basic residues like lysine or arginine.[3][8] Its inclusion suggests that a precise spatial orientation is key to the molecule's activity. This moiety is found in drugs targeting a range of proteins, including enzymes like leukotriene C4 synthase.[9][10]
Based on this analysis, an initial, hypothesis-driven screening panel should include a diverse set of kinases, tubulin polymerization assays, and key epigenetic enzymes.
Part 2: A Multi-Pronged Strategy for Target Identification
To mitigate the risk of pursuing a false lead, a parallel, multi-pronged approach combining unbiased phenotypic screening with direct biochemical methods is essential. This ensures that even if initial hypotheses are incorrect, a pathway to target discovery remains open.
Workflow: Integrated Target Identification Strategy
Caption: A multi-pronged workflow for novel compound target identification.
2.1 Unbiased Phenotypic Screening This approach begins without a preconceived target. The compound is screened against a broad panel of cell lines to identify a specific, measurable biological effect or "phenotype."
Protocol: High-Throughput Cell Viability Screening
-
Cell Panel Selection: Utilize a diverse panel of human cancer cell lines (e.g., NCI-60) representing different tissues of origin.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series (e.g., 100 µM to 1 nM).
-
Cell Plating: Seed cells in 96- or 384-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with the compound dilution series for 72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Staurosporine).
-
Viability Assay: Measure cell viability using a commercially available assay (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).
-
Data Analysis: Plot the dose-response curves and calculate the GI50 (concentration for 50% growth inhibition) for each cell line.
Data Presentation: Sample Phenotypic Screening Results
| Cell Line | Tissue of Origin | GI50 (µM) |
| A549 | Lung | > 50 |
| MCF-7 | Breast | 25.6 |
| K-562 | Leukemia | 0.15 |
| HCT-116 | Colon | > 50 |
| UO-31 | Renal | 0.21 |
This is example data. A result like this, showing high potency in specific cell lines (K-562, UO-31), provides a strong starting point for target deconvolution in those sensitive lines.
2.2 Target Deconvolution via Chemical Proteomics Once a phenotype is identified, chemical proteomics can pinpoint the direct binding partners of the compound.[11][12] This method uses the compound as "bait" to fish for its targets from a complex cellular protein mixture.[13][14]
Protocol: Affinity Chromatography-Mass Spectrometry
-
Probe Synthesis: Synthesize an analogue of the compound with a linker and a reactive handle (e.g., biotin) suitable for immobilization on streptavidin-coated beads.
-
Cell Lysis: Prepare a native protein lysate from the sensitive cell line (e.g., K-562).
-
Affinity Pulldown: Incubate the lysate with the immobilized compound (bait). As a crucial control, also incubate lysate with beads alone and with beads plus an excess of the free, non-immobilized compound to competitively elute specific binders.
-
Washing: Wash the beads extensively to remove non-specific protein binders.
-
Elution & Digestion: Elute the bound proteins and digest them into peptides using trypsin.
-
LC-MS/MS Analysis: Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins.
-
Data Analysis: Identify proteins that are significantly enriched in the "bait" sample compared to the control samples. These are the high-confidence candidate targets.
2.3 Hypothesis-Driven Target-Based Screening Conducted in parallel, this approach directly tests the compound's activity against the hypothesized target families.
Protocol: Kinase Inhibition Profiling
-
Assay Panel: Submit the compound to a commercial kinase screening service (e.g., Eurofins DiscoverX, Promega) for testing against a large panel of recombinant human kinases (e.g., 400+ kinases).
-
Assay Format: Assays are typically run at a fixed ATP concentration (often the Km) and a single high concentration of the compound (e.g., 10 µM).
-
Data Output: Results are reported as Percent Inhibition (%) relative to a control.
-
Follow-up: For any hits showing significant inhibition (>50%), perform dose-response experiments to determine the IC50 (concentration for 50% inhibition).
Part 3: Target Validation and MoA Elucidation
Identifying a candidate protein is not the end goal. Rigorous validation is required to prove that the interaction between the compound and the target is direct, occurs within the cell, and is responsible for the observed biological phenotype.[15][16]
3.1 Confirming Direct Target Engagement in Cells The Cellular Thermal Shift Assay (CETSA) is a powerful method to verify that a compound binds to its target in the complex milieu of an intact cell or even tissue.[17][18][19] The principle is that ligand binding stabilizes a protein, increasing its resistance to heat-induced denaturation.[20][21]
Protocol: Western Blot-Based CETSA
-
Cell Treatment: Treat intact cells (e.g., K-562) with the compound (e.g., at 10x GI50) or vehicle (DMSO) for 1-2 hours.
-
Heat Challenge: Aliquot the cell suspensions and heat them to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling.
-
Lysis and Centrifugation: Lyse the cells and separate the soluble protein fraction (containing folded, non-denatured proteins) from the precipitated, denatured proteins by high-speed centrifugation.
-
Protein Quantification: Analyze the amount of the soluble candidate target protein remaining at each temperature using Western Blotting with a specific antibody.
-
Data Analysis: Plot the amount of soluble protein versus temperature. A successful result is a rightward shift in the melting curve for the compound-treated sample, indicating thermal stabilization.
3.2 Quantifying Binding Affinity (Biophysical Validation) To confirm a direct, physical interaction and to quantify its strength, biophysical methods are the gold standard. Surface Plasmon Resonance (SPR) is a label-free technique that measures binding kinetics in real-time.[22][23][24]
Protocol: Surface Plasmon Resonance (SPR) Analysis
-
Protein Immobilization: Covalently immobilize the purified, recombinant candidate target protein (the "ligand") onto a sensor chip surface.
-
Analyte Injection: Inject a series of concentrations of the compound (the "analyte") over the chip surface.
-
Detection: Monitor the change in the refractive index near the surface, which is proportional to the mass of analyte binding to the immobilized ligand.[23][25]
-
Kinetic Analysis: From the resulting sensorgrams, calculate the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD), which is a measure of binding affinity.[26]
Data Presentation: Sample Target Validation Data
| Method | Metric | Result for Target X | Interpretation |
| Phenotypic Screen | GI50 (K-562 cells) | 150 nM | Potent cellular activity |
| Kinase Assay | IC50 | 95 nM | Direct inhibition of enzyme activity |
| CETSA | ΔTm (in-cell) | +4.5 °C | Confirms target engagement in live cells |
| SPR | KD | 120 nM | Confirms direct, high-affinity binding |
This is example data. The strong correlation across cellular, biochemical, and biophysical assays builds a highly compelling case that Target X is a bona fide target of the compound.
3.3 Elucidating Mechanism of Action (MoA) With a validated target, the final step is to demonstrate that modulation of this target is the cause of the observed cellular phenotype.
Hypothetical Signaling Pathway
Caption: Hypothetical signaling pathway inhibited by the compound.
Protocol: Genetic Target Knockdown
-
Reagent: Use siRNA or a CRISPR-Cas9 system to specifically reduce or eliminate the expression of the target protein (Target X) in the sensitive cell line.
-
Experiment: Compare the viability/growth of cells treated with Target X siRNA/CRISPR to cells treated with a non-targeting control.
-
Phenocopy Analysis: If knocking down Target X results in the same phenotype (e.g., reduced cell viability) as treating the cells with the compound, this provides strong evidence that the compound's effects are mediated through this target.
Conclusion
The journey from a novel chemical structure to a validated therapeutic target is a systematic process of hypothesis generation, rigorous testing, and multi-faceted validation. For this compound, the strategy outlined in this guide provides a robust and efficient path forward. By combining unbiased phenotypic discovery with hypothesis-driven biochemical screening, and by employing state-of-the-art validation techniques such as chemical proteomics, CETSA, and SPR, researchers can confidently identify its molecular target(s). Final validation through genetic methods will definitively link target engagement to cellular function, paving the way for preclinical development and ultimately, potential clinical application.
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The Emerging Landscape of 1-(2-methyl-1H-benzimidazol-6-yl)cyclopropanecarboxylic Acid Derivatives: A Technical Guide for Drug Discovery Professionals
Abstract
The benzimidazole scaffold remains a cornerstone in medicinal chemistry, valued for its versatile biological activities.[1][2][3][4] This technical guide delves into a promising, yet underexplored, chemical space: 1-(2-methyl-1H-benzimidazol-6-yl)cyclopropanecarboxylic acid and its analogs. By dissecting the strategic incorporation of a cyclopropane ring and a carboxylic acid moiety onto the 2-methylbenzimidazole core, we aim to provide researchers, scientists, and drug development professionals with a comprehensive resource. This document will navigate the synthetic rationale, potential therapeutic applications, and detailed experimental protocols, offering a roadmap for innovation in this specific domain of drug discovery. We will explore the inherent potential of these molecules, drawing insights from the well-established pharmacology of related benzimidazole and cyclopropane-containing compounds.[5][6][7]
Introduction: The Strategic Convergence of Three Privileged Moieties
The pursuit of novel therapeutic agents with enhanced efficacy, selectivity, and favorable pharmacokinetic profiles is a perpetual challenge in drug discovery. The strategic combination of well-validated pharmacophores into a single molecular entity represents a powerful approach to navigating this challenge. The core structure of this compound is a compelling example of such a design strategy, synergistically integrating three key structural motifs:
-
The 2-Methylbenzimidazole Core: This bicyclic heterocycle is a well-established "privileged scaffold" in medicinal chemistry, forming the backbone of numerous approved drugs.[2][4] Its structural similarity to endogenous purines allows it to interact with a wide array of biological targets, including enzymes and receptors, leading to a broad spectrum of pharmacological activities such as anticancer, antimicrobial, antiviral, and anti-inflammatory effects.[1][3][8] The methyl group at the 2-position often contributes to enhanced binding affinity and metabolic stability.
-
The Cyclopropane Ring: The incorporation of a cyclopropane moiety is a sophisticated strategy in modern drug design.[5][7] This small, strained ring imparts conformational rigidity, which can lock the molecule into a bioactive conformation, thereby improving binding affinity and selectivity for its target.[5] Furthermore, the cyclopropane ring is known to enhance metabolic stability by being resistant to common metabolic pathways, potentially leading to an improved in vivo half-life.[5]
-
The Carboxylic Acid Group: This functional group can significantly influence the physicochemical properties of a molecule, including its solubility and ability to participate in hydrogen bonding interactions with biological targets. Carboxylic acids are common in drug molecules and can act as key binding motifs, for instance, by interacting with positively charged amino acid residues in a protein's active site.
This guide will provide a deep dive into the synthesis, potential biological activities, and experimental evaluation of derivatives and analogs built upon this intriguing tripartite scaffold.
Synthetic Pathways and Methodologies
Proposed Retrosynthetic Analysis
A logical retrosynthetic approach would involve disconnecting the cyclopropanecarboxylic acid moiety from the benzimidazole core, suggesting a late-stage coupling reaction. The benzimidazole itself can be formed through the well-established Phillips condensation.
Caption: Retrosynthetic analysis of the target molecule.
Step-by-Step Synthetic Protocol
Step 1: Synthesis of 6-bromo-2-methyl-1H-benzimidazole
This initial step involves the condensation of 4-bromo-1,2-diaminobenzene with acetic acid.
-
Materials: 4-bromo-1,2-diaminobenzene, glacial acetic acid, hydrochloric acid (4M).
-
Procedure:
-
Dissolve 4-bromo-1,2-diaminobenzene (1 equivalent) in 4M hydrochloric acid.
-
Add glacial acetic acid (1.2 equivalents).
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate until a precipitate forms.
-
Filter the precipitate, wash with cold water, and dry under vacuum to yield 6-bromo-2-methyl-1H-benzimidazole.
-
Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water).
-
Step 2: N-Protection of the Benzimidazole Core (Optional but Recommended)
To avoid side reactions in the subsequent coupling step, protection of the benzimidazole nitrogen is advisable. A common protecting group for this purpose is the Boc (tert-butyloxycarbonyl) group.
-
Materials: 6-bromo-2-methyl-1H-benzimidazole, di-tert-butyl dicarbonate (Boc)₂O, triethylamine (TEA), dichloromethane (DCM).
-
Procedure:
-
Dissolve 6-bromo-2-methyl-1H-benzimidazole (1 equivalent) in DCM.
-
Add TEA (1.5 equivalents) and (Boc)₂O (1.2 equivalents).
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel.
-
Step 3: Introduction of the Cyclopropanecarboxylic Acid Moiety via Suzuki Coupling
This key step involves a palladium-catalyzed Suzuki cross-coupling reaction between the protected 6-bromobenzimidazole and a suitable cyclopropane-containing boronic acid derivative.
-
Materials: N-Boc-6-bromo-2-methyl-1H-benzimidazole, 1-(ethoxycarbonyl)cyclopropylboronic acid pinacol ester, palladium catalyst (e.g., Pd(PPh₃)₄), a base (e.g., K₂CO₃), and a suitable solvent (e.g., dioxane/water).
-
Procedure:
-
To a reaction vessel, add N-Boc-6-bromo-2-methyl-1H-benzimidazole (1 equivalent), 1-(ethoxycarbonyl)cyclopropylboronic acid pinacol ester (1.5 equivalents), K₂CO₃ (3 equivalents), and the palladium catalyst (0.05 equivalents).
-
Degas the mixture by bubbling argon or nitrogen through the solvent for 15-20 minutes.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring by TLC.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography.
-
Step 4: Deprotection and Hydrolysis
The final step involves the removal of the Boc protecting group (if used) and hydrolysis of the ester to yield the final carboxylic acid.
-
Materials: The product from Step 3, trifluoroacetic acid (TFA) or hydrochloric acid for deprotection, lithium hydroxide (LiOH), tetrahydrofuran (THF), water.
-
Procedure:
-
Deprotection (if necessary): Dissolve the protected intermediate in DCM and add TFA. Stir at room temperature for 1-2 hours. Remove the solvent and excess TFA under reduced pressure.
-
Hydrolysis: Dissolve the resulting ester in a mixture of THF and water.
-
Add LiOH (2-3 equivalents) and stir at room temperature until the hydrolysis is complete (monitored by TLC).
-
Acidify the reaction mixture with dilute HCl to pH 3-4.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the final product, this compound.
-
Further purification can be achieved by recrystallization or preparative HPLC.
-
Caption: Proposed synthetic workflow for the target molecule.
Potential Therapeutic Applications and Biological Evaluation
Given the novelty of this specific chemical scaffold, its biological activities have not been explicitly reported. However, by examining the known pharmacology of structurally related compounds, we can hypothesize potential therapeutic applications and design a robust biological evaluation cascade.
Hypothesized Therapeutic Targets and Indications
-
Anticancer Activity: Benzimidazole derivatives are well-known for their anticancer properties, acting through various mechanisms such as tubulin polymerization inhibition, kinase inhibition, and DNA intercalation.[9][10] The addition of the cyclopropane ring could enhance potency and selectivity. For instance, Abemaciclib, a potent CDK4/6 inhibitor used in breast cancer treatment, features a substituted benzimidazole core.[7][11][12][13][14][15] Derivatives of the target molecule could be investigated for similar kinase inhibitory activity or as novel cytotoxic agents.
-
Antimicrobial and Antiviral Activity: The benzimidazole nucleus is present in several antimicrobial and antiviral drugs.[1][3][4] The unique conformational constraints imposed by the cyclopropane ring could lead to novel interactions with microbial or viral targets.
-
Anti-inflammatory Activity: Certain benzimidazole derivatives have demonstrated anti-inflammatory properties.[8] The carboxylic acid moiety could facilitate interactions with targets in inflammatory pathways.
Biological Evaluation Workflow
A systematic approach to evaluating the biological activity of newly synthesized derivatives is crucial. The following workflow is proposed:
Caption: A workflow for the biological evaluation of novel derivatives.
Key Experimental Protocols
Protocol 3.3.1: In Vitro Cytotoxicity Assay (MTT Assay)
-
Objective: To determine the concentration at which the test compounds inhibit the growth of cancer cell lines by 50% (GI₅₀).
-
Procedure:
-
Seed cancer cells (e.g., MDA-MB-231, HeLa, A549) in 96-well plates and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds for 48-72 hours.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Solubilize the formazan crystals with DMSO or another suitable solvent.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the GI₅₀ values from the dose-response curves.
-
Protocol 3.3.2: Kinase Inhibition Assay (Example: CDK4/6)
-
Objective: To assess the inhibitory activity of the compounds against specific protein kinases.
-
Procedure:
-
Use a commercially available kinase assay kit (e.g., ADP-Glo™ Kinase Assay).
-
In a 96-well plate, combine the kinase (e.g., CDK4/Cyclin D1), the substrate (e.g., a peptide substrate), ATP, and various concentrations of the test compound.
-
Incubate the reaction at the recommended temperature and time.
-
Stop the reaction and measure the amount of ADP produced, which is proportional to the kinase activity.
-
Determine the IC₅₀ values from the inhibition curves.
-
Structure-Activity Relationship (SAR) Studies and Lead Optimization
Systematic modification of the core structure is essential for identifying compounds with improved potency, selectivity, and drug-like properties.
Key Areas for Modification
Caption: Potential points for SAR modification.
Data Presentation: Hypothetical SAR Table
| Compound ID | R1 (Benzene Ring) | R2 (2-position) | R3 (Carboxylic Acid) | GI₅₀ (µM) - MDA-MB-231 | CDK4 IC₅₀ (nM) |
| Lead-001 | H | CH₃ | COOH | 15.2 | >1000 |
| Analog-A1 | 5-F | CH₃ | COOH | 8.5 | 750 |
| Analog-A2 | 5-Cl | CH₃ | COOH | 5.1 | 520 |
| Analog-B1 | H | Ethyl | COOH | 22.4 | >1000 |
| Analog-C1 | H | CH₃ | COOCH₃ | >50 | >1000 |
| Analog-C2 | H | CH₃ | CONH₂ | 12.8 | 980 |
This table presents hypothetical data to illustrate how SAR data for this class of compounds could be organized.
Conclusion and Future Directions
The this compound scaffold represents a compelling starting point for the development of novel therapeutic agents. The convergence of the well-established benzimidazole core with the structurally unique and advantageous cyclopropane ring, along with the versatile carboxylic acid handle, offers a rich chemical space for exploration. While this guide has proposed a viable synthetic route and a logical framework for biological evaluation based on existing knowledge of related compounds, empirical validation is paramount.
Future research should focus on the successful synthesis of the core molecule and a library of its analogs. Comprehensive screening against a diverse panel of biological targets will be crucial to uncovering the full therapeutic potential of this promising class of compounds. The insights gained from initial SAR studies will undoubtedly pave the way for the rational design of second-generation compounds with optimized efficacy and safety profiles, potentially leading to the identification of novel clinical candidates.
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Benzimidazole: A Versatile Pharmacophore For Diverse Therapeutic Applications. (2024). ResearchGate. Available at: [Link]
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Hasanpourghadi, M., Pandurangan, A. K., Karthikeyan, C., Trivedi, P., & Mustafa, M. R. (2017). Mechanisms of the anti-tumor activity of methyl 2-(-5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate against breast cancer in vitro and in vivo. Oncotarget, 8(17), 28840–28854. Available at: [Link]
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Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major... (2025). RSC Publishing. Available at: [Link]
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Structure activity relationship (SAR) of benzimidazole derivatives... (n.d.). ResearchGate. Available at: [Link]
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Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. (2022). PMC - PubMed Central. Available at: [Link]
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Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. (2024). MDPI. Available at: [Link]
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Selected cyclopropane-containing natural products and pharmaceutical compounds. (n.d.). ResearchGate. Available at: [Link]
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Gram-scale synthesis of chiral cyclopropane-containing drugs and drug precursors with engineered myoglobin catalysts featuring complementary stereoselectivity. (2018). PMC - NIH. Available at: [Link]
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Benzimidazole Derivatives as Potential Chemotherapeutic Agents. (n.d.). Bentham Science. Available at: [Link]
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Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. (2022). PMC - PubMed Central. Available at: [Link]
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Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023). (2024). NIH. Available at: [Link]
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Biological Evaluation of a Potential Anticancer Agent Methyl N-[5-(3′-Iodobenzoyl)-1H-Benzimidazol-2-yl]Carbamate. (2020). PMC - NIH. Available at: [Link]
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Synthesis, biological evaluation and molecular modeling studies of imidazo[1,2-a]pyridines derivatives as protein kinase inhibit. (n.d.). Oceanomics. Available at: [Link]
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1-Thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives as antitumor agents. (2014). Europe PMC. Available at: [Link]
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Design, synthesis, biological evaluation and in silico studies of 2-anilino- 4-(benzimidazol- 1-yl)pyrimidine scaffold as antitumor agents. (2025). NIH. Available at: [Link]
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Discovery of N-[5-({2-[(cyclopropylcarbonyl)amino]imidazo[1,2-b]pyridazin-6-yl}oxy)-2-methylphenyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide (TAK-593), a highly potent VEGFR2 kinase inhibitor. (2013). PubMed. Available at: [Link]
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Biological Evaluation of a Potential Anticancer Agent Methyl N-[5-(3'-Iodobenzoyl)-1 H-Benzimidazol-2-yl]Carbamate. (2020). PubMed. Available at: [Link]
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Antiproliferative and Pro-Apoptotic Activity and Tubulin Dynamics Modulation of 1H-Benzimidazol-2-yl Hydrazones in Human Breast Cancer Cell Line MDA-MB-231. (2024). NIH. Available at: [Link]
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Identification of abemaciclib derivatives targeting cyclin-dependent kinase 4 and 6 using molecular dynamics, binding free energy calculation, synthesis, and pharmacological evaluation. (2023). PMC - PubMed Central. Available at: [Link]
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Discovery of 1-[3-(1-methyl-1H-pyrazol-4-yl)-5-oxo-5H-benzo[2][3]cyclohepta[1,2-b]pyridin-7-yl]-N-(pyridin-2-ylmethyl)methanesulfonamide (MK-8033): A Specific c-Met/Ron dual kinase inhibitor with preferential affinity for the activated state of c-Met. (2013). PubMed. Available at: [Link]
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Discovery of 8-Cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile (7x) as a Potent Inhibitor of Cyclin-Dependent Kinase 4 (CDK4) and AMPK. (2013). NIH. Available at: [Link]
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An In-Depth Technical Guide on the Safety and Toxicity Profile of Benzimidazole-Containing Compounds: A Case Study on Abemaciclib
Disclaimer: Information regarding the specific compound "1-(2-methyl-1h-benzimidazol-6-yl)cyclopropanecarboxylic acid" is not available in the public domain. Therefore, this guide provides a comprehensive safety and toxicity profile of a structurally related, well-characterized pharmaceutical agent, Abemaciclib , which contains a 2-methyl-1H-benzimidazole moiety. This analysis will serve as a technical guide for researchers, scientists, and drug development professionals interested in the toxicological profile of this class of compounds.
Introduction to Abemaciclib and its Clinical Significance
Abemaciclib, marketed as Verzenio, is a potent and selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6).[1][2][3] These kinases are crucial regulators of the cell cycle, and their inhibition can lead to the arrest of cancer cell proliferation.[4] Abemaciclib is an orally administered drug approved by the FDA for the treatment of certain types of hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) advanced or metastatic breast cancer.[1][3] It is used either as a monotherapy or in combination with endocrine therapies like fulvestrant or an aromatase inhibitor.[1] The chemical formula of Abemaciclib is C27H32F2N8, and its molecular weight is 506.59 g/mol .[5]
The core structure of Abemaciclib features a 2-anilino-2,4-pyrimidine-(5-benzimidazole) scaffold, which is key to its inhibitory activity.[6] Understanding the safety and toxicity profile of Abemaciclib is paramount for its clinical use and provides valuable insights for the development of other benzimidazole-containing therapeutic agents.
Pharmacological Profile and Mechanism of Action
Abemaciclib functions as an ATP-competitive, reversible kinase inhibitor of CDK4 and CDK6.[6] In many cancer types, including HR+ breast cancer, the CDK4/6 pathway is often overactive, leading to uncontrolled cell division.[6] Abemaciclib's inhibition of CDK4/6 prevents the phosphorylation of the retinoblastoma (Rb) protein.[2][4] This, in turn, blocks the progression of the cell cycle from the G1 to the S phase, thereby inducing cell cycle arrest and suppressing tumor growth.[4]
Caption: Mechanism of action of Abemaciclib in inhibiting the CDK4/6 pathway.
Non-Clinical Toxicology Profile
A comprehensive non-clinical toxicology program is essential to characterize the potential risks of a new drug candidate. While specific preclinical study reports for Abemaciclib are not detailed in the provided search results, the general approach for a compound in this class would involve a standard battery of in vitro and in vivo studies.
In Vitro Toxicology
-
Genotoxicity: A standard Ames test (bacterial reverse mutation assay), an in vitro chromosomal aberration test in mammalian cells (e.g., CHO cells), and an in vitro mouse lymphoma assay would be conducted to assess the mutagenic and clastogenic potential of the compound.
-
Cardiotoxicity: In vitro assays, such as the hERG (human Ether-à-go-go-Related Gene) assay, are crucial to evaluate the potential for QT interval prolongation and cardiac arrhythmias.
In Vivo Toxicology
-
Acute Toxicity: Single-dose studies in two mammalian species (e.g., rat and dog) are performed to determine the maximum tolerated dose (MTD) and to identify potential target organs of toxicity.
-
Repeat-Dose Toxicity: Studies of varying durations (e.g., 28-day, 90-day) in at least two species are conducted to characterize the toxic effects of repeated drug administration. Key endpoints include clinical observations, body weight, food consumption, hematology, clinical chemistry, urinalysis, and histopathological examination of tissues.
-
Carcinogenicity: Long-term (e.g., 2-year) carcinogenicity studies in rodents are typically required for drugs intended for chronic use.
-
Reproductive and Developmental Toxicology: These studies assess the effects of the drug on fertility, embryonic development, and pre- and postnatal development.
Clinical Safety and Tolerability
The safety profile of Abemaciclib has been extensively evaluated in numerous clinical trials. The most common adverse effects are generally manageable and reflect the drug's mechanism of action on rapidly dividing cells.
Common Adverse Reactions
The following table summarizes the most frequently reported adverse reactions in patients treated with Abemaciclib.
| Adverse Reaction | Frequency | Severity | Management |
| Diarrhea | Very High | Mostly Grade 1-2 | Loperamide, dose interruption/reduction |
| Neutropenia | High | Can be Grade 3-4 | Dose interruption/reduction, monitoring of blood counts |
| Nausea and Vomiting | High | Mostly Grade 1-2 | Antiemetics, supportive care |
| Anemia | High | Mostly Grade 1-2 | Monitoring, supportive care |
| Fatigue | High | Mostly Grade 1-2 | Supportive care, dose modification |
| Leukopenia | High | Can be Grade 3-4 | Dose interruption/reduction, monitoring |
| Abdominal Pain | Common | Mostly Grade 1-2 | Symptomatic treatment |
| Decreased Appetite | Common | Mostly Grade 1-2 | Nutritional support |
| Headache | Common | Mostly Grade 1-2 | Analgesics |
| Serum Aminotransferase Elevations | Moderate | Mostly Grade 1-2 | Monitoring of liver function tests[1] |
Serious Adverse Reactions and Management
While most side effects are low-grade, some can be serious and require prompt medical attention.
-
Severe Diarrhea: Can lead to dehydration and electrolyte imbalance. Patients should be educated on the early use of antidiarrheal medication and the importance of hydration.
-
Neutropenia: A significant decrease in neutrophils can increase the risk of infection. Regular monitoring of complete blood counts is essential, especially during the first few months of treatment.
-
Hepatotoxicity: Abemaciclib can cause elevations in liver enzymes (ALT and AST).[1] Liver function should be monitored before and during treatment.
-
Venous Thromboembolism (VTE): Deep vein thrombosis and pulmonary embolism have been reported.[6] Clinicians and patients should be aware of the signs and symptoms of VTE.
-
Interstitial Lung Disease (ILD)/Pneumonitis: Though less common, this can be a serious, life-threatening adverse event. Patients should be monitored for pulmonary symptoms.
Caption: A general workflow for the management of adverse events during Abemaciclib therapy.
Drug Interactions
Abemaciclib is primarily metabolized by the cytochrome P450 enzyme CYP3A4. Therefore, co-administration with strong CYP3A4 inhibitors (e.g., ketoconazole, clarithromycin) or inducers (e.g., rifampin, St. John's Wort) can significantly alter its plasma concentration, potentially leading to increased toxicity or reduced efficacy, respectively. Dose adjustments of Abemaciclib are recommended when co-administered with strong CYP3A4 inhibitors.
Conclusion and Future Directions
Abemaciclib has a well-characterized safety and toxicity profile, with the most common adverse events being manageable through supportive care and dose modifications. The toxicities observed are largely on-target effects related to the inhibition of cell cycle progression in rapidly dividing tissues. For researchers developing new benzimidazole-containing compounds, the toxicological profile of Abemaciclib provides a valuable reference point. Key areas of focus for new chemical entities within this class should include a thorough evaluation of myelosuppression, gastrointestinal toxicity, and potential for drug-drug interactions via CYP3A4 metabolism. Understanding the structure-toxicity relationships within the benzimidazole class will be crucial for designing safer and more effective therapeutic agents in the future.
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Abemaciclib | C27H32F2N8 | CID 46220502 - PubChem - NIH. [Link]
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Identification of abemaciclib derivatives targeting cyclin-dependent kinase 4 and 6 using molecular dynamics, binding free energy calculation, synthesis, and pharmacological evaluation - PMC - PubMed Central. [Link]
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Methodological & Application
Application Notes & Protocols: Preclinical Evaluation of 1-(2-methyl-1H-benzimidazol-6-yl)cyclopropanecarboxylic acid in Validated Animal Models
Executive Summary
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the selection and implementation of appropriate in vivo animal models for the preclinical evaluation of 1-(2-methyl-1H-benzimidazol-6-yl)cyclopropanecarboxylic acid (hereinafter referred to as "the compound"). Due to the compound's structural features, particularly the benzimidazole core, it is hypothesized to possess potential anti-proliferative and anti-fibrotic activities. This guide details the rationale for selecting specific disease models, provides step-by-step protocols for their execution, and outlines essential pharmacokinetic and toxicological assessments to build a robust preclinical data package.
The protocols described herein are designed to be self-validating, incorporating necessary controls and quantifiable endpoints to ensure data integrity and reproducibility. By explaining the causality behind experimental choices, this document aims to empower research teams to not only execute these studies but also to interpret the results within a broader drug development context.
Compound Profile & Rationale for Model Selection
2.1 Structural Insights and Hypothesized Mechanism of Action
The test article, this compound, is a novel small molecule. Its core structure is a benzimidazole ring, a heterocyclic scaffold found in numerous FDA-approved drugs with a wide range of biological activities.
-
Anti-proliferative Potential: Many benzimidazole derivatives function as kinase inhibitors. For example, abemaciclib, a potent inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), features a benzimidazole moiety and is approved for treating certain types of breast cancer.[1][2][3] The mechanism involves arresting the cell cycle in the G1 phase by preventing the phosphorylation of the retinoblastoma (Rb) protein.[1] Other benzimidazole compounds have shown cytotoxic effects in tumor cells by inhibiting the ubiquitin-proteasome pathway.[4]
-
Anti-fibrotic Potential: Fibrotic diseases are characterized by excessive deposition of extracellular matrix (ECM) proteins, leading to organ scarring and dysfunction. Key signaling pathways, often involving receptor tyrosine kinases and downstream effectors, are central to this process. The broad inhibitory nature of some benzimidazole compounds against various kinases suggests a potential role in modulating pro-fibrotic signaling cascades.
Based on these structural precedents, the primary therapeutic areas for investigation are oncology and fibrotic diseases . This guide will focus on validated animal models for these indications.
2.2 Potential Signaling Pathway: CDK4/6-Rb Axis
Given the structural similarity to known CDK4/6 inhibitors, a primary hypothesis is that the compound may inhibit the CDK4/6-Rb pathway, a critical regulator of cell cycle progression. Dysregulation of this pathway is a hallmark of many cancers.[5]
Caption: Hypothesized inhibition of the CDK4/6-Rb signaling pathway.
Preclinical Workflow Overview
A structured, multi-stage approach is critical for efficiently evaluating the compound. The workflow should begin with preliminary safety and exposure studies before proceeding to more complex and resource-intensive efficacy models.
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Application Notes and Protocols: Biochemical and Cellular Characterization of 1-(2-methyl-1H-benzimidazol-6-yl)cyclopropanecarboxylic acid as a Novel Kinase Inhibitor
Abstract
Protein kinases are critical regulators of cellular signaling and represent a major class of therapeutic targets, particularly in oncology. The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically approved kinase inhibitors.[1][2][3] This document provides a comprehensive guide for the initial biochemical and cellular characterization of a novel compound, 1-(2-methyl-1H-benzimidazol-6-yl)cyclopropanecarboxylic acid. We hypothesize that this compound, combining the established benzimidazole motif with a rigid cyclopropanecarboxylic acid moiety, has the potential to act as an ATP-competitive kinase inhibitor. These application notes offer detailed, field-proven protocols for determining its inhibitory potency, selectivity, cellular target engagement, and effects on cell viability, thereby providing a foundational framework for its preclinical evaluation.
Introduction and Scientific Background
The human kinome comprises over 500 protein kinases that regulate virtually all cellular processes. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them prime targets for drug development.[4][5] The benzimidazole core is an isostere of purine nucleosides and is frequently utilized in the design of kinase inhibitors that target the ATP-binding site.[6] Compounds containing this scaffold often act as "hinge-binders," forming critical hydrogen bonds with the backbone of the kinase hinge region, a key feature for ATP-competitive inhibition.[1][2][3]
The incorporation of a cyclopropanecarboxylic acid group introduces conformational rigidity, which can lock the molecule into a bioactive conformation, potentially increasing binding affinity and selectivity.[7] Furthermore, the cyclopropyl group can enhance metabolic stability, a desirable property for drug candidates.[7] This guide outlines a logical, multi-step process to rigorously evaluate the potential of this compound (hereinafter referred to as "Compound X") as a kinase inhibitor.
Hypothesized Mechanism of Action: ATP-Competitive Inhibition
Based on its structural features, Compound X is predicted to function as an ATP-competitive inhibitor. The benzimidazole moiety is likely to occupy the adenine-binding pocket of the kinase active site, while the cyclopropanecarboxylic acid tail could extend into surrounding hydrophobic regions or form additional interactions, contributing to potency and selectivity.
Part I: Biochemical Characterization
The initial evaluation of a potential kinase inhibitor involves direct measurement of its effect on the enzymatic activity of the purified target kinase.
Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)
Principle: The ADP-Glo™ Kinase Assay is a universal, high-throughput method that measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.[8] The assay is performed in two steps: first, the kinase reaction is stopped and the remaining ATP is depleted. Second, the ADP is converted back to ATP, which is then used in a luciferase/luciferin reaction to produce a light signal that is directly proportional to kinase activity.[9]
Materials:
-
Purified recombinant target kinase and its specific substrate.
-
Compound X (10 mM stock in 100% DMSO).
-
ATP (10 mM stock).
-
Kinase reaction buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
ADP-Glo™ Kinase Assay Kit (Promega, Cat. No. V9101 or similar).[10]
-
White, opaque 384-well assay plates.
-
Plate-reading luminometer.
Step-by-Step Methodology:
-
Compound Dilution: Prepare a 10-point, 3-fold serial dilution of Compound X in kinase reaction buffer. Include a DMSO-only vehicle control.
-
Plate Setup: Add 1 µL of the diluted compound or vehicle to the appropriate wells of the 384-well plate.
-
Enzyme/Substrate Addition: Prepare a master mix of the target kinase and its substrate in kinase reaction buffer. Add 2 µL of this mix to each well.
-
Reaction Initiation: Initiate the kinase reaction by adding 2 µL of ATP solution to each well. The final ATP concentration should be at or near the Michaelis constant (Km) for the specific kinase to ensure accurate IC₅₀ determination for an ATP-competitive inhibitor.
-
Incubation: Incubate the plate at 30°C for 60 minutes. This time should be within the linear range of the kinase reaction.
-
Reaction Stoppage and ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete unconsumed ATP.[11] Incubate at room temperature for 40 minutes.[10]
-
Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced into ATP and provides luciferase/luciferin to generate a luminescent signal.[9] Incubate at room temperature for 30-60 minutes.
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
Data Analysis and Presentation:
-
Subtract background luminescence (no enzyme control) from all readings.
-
Normalize the data by setting the vehicle control (DMSO) as 100% activity and a control with a known potent inhibitor (or no enzyme) as 0% activity.
-
Plot the normalized percent inhibition against the log concentration of Compound X.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
| Kinase Target | Substrate | ATP (µM) | Compound X IC₅₀ (nM) |
| Kinase A | Peptide-A | 10 | e.g., 15.2 ± 2.1 |
| Kinase B | Protein-B | 25 | e.g., 876.4 ± 54.3 |
| Kinase C | Peptide-C | 50 | e.g., >10,000 |
Protocol 2: Kinase Selectivity Profiling
Principle: To be a useful tool compound or a viable drug candidate, an inhibitor should exhibit a degree of selectivity for its intended target over other kinases.[12] Selectivity profiling involves screening the compound against a large panel of kinases to identify off-target activities.[13][14] A common strategy is a two-tiered approach: an initial screen at a high concentration (e.g., 1 or 10 µM) to identify "hits," followed by full IC₅₀ determination for those hits.[13]
Methodology: This is typically performed as a service by specialized vendors (e.g., Reaction Biology, Eurofins). The core methodology often uses assays similar to Protocol 1.
-
Provide the vendor with a sample of Compound X at a specified concentration and purity.
-
Request an initial screen against a broad kinase panel (e.g., >400 kinases) at a single high concentration (e.g., 10 µM).
-
From the results, identify all kinases that are inhibited by more than a defined threshold (e.g., >70% inhibition).
-
Commission follow-up dose-response experiments (as in Protocol 1) for all identified hits to determine their respective IC₅₀ values.
-
Analyze the data to generate a selectivity profile, comparing the potency against the primary target to off-targets.
Part II: Cellular Characterization
After confirming biochemical activity, it is crucial to determine if Compound X can engage its target in a cellular environment and elicit a biological response.[15][16][17]
Protocol 3: Cellular Target Inhibition by Western Blot
Principle: If Compound X inhibits a specific kinase within a cell, the phosphorylation of that kinase's direct downstream substrates should decrease. This can be quantified by Western blotting using phospho-specific antibodies.[18][19]
Materials:
-
Cancer cell line known to have an active signaling pathway involving the target kinase.
-
Compound X (10 mM stock in 100% DMSO).
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitor cocktails.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels, transfer apparatus, and PVDF membranes.
-
Blocking buffer: 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST). Note: Avoid using milk as a blocking agent, as its phosphoprotein (casein) content can cause high background.[18]
-
Primary antibodies: Phospho-specific antibody for the substrate and a total protein antibody for the same substrate (for loading control).
-
HRP-conjugated secondary antibody.
-
Enhanced chemiluminescence (ECL) substrate.
Step-by-Step Methodology:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with increasing concentrations of Compound X (e.g., 0, 0.1, 0.3, 1, 3, 10 µM) for a predetermined time (e.g., 2-4 hours).
-
Cell Lysis: Wash cells with ice-cold PBS, then add ice-cold lysis buffer with inhibitors. Scrape the cells, collect the lysate, and clarify by centrifugation at 4°C.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize all samples to the same protein concentration with lysis buffer. Add Laemmli sample buffer and denature by boiling at 95°C for 5 minutes.[18]
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) per lane, separate by SDS-PAGE, and transfer the proteins to a PVDF membrane.[19]
-
Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[18] Incubate the membrane with the primary phospho-specific antibody overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST, then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, apply ECL substrate and visualize the signal using a chemiluminescence imager.
-
Stripping and Reprobing: To confirm equal protein loading, the membrane can be stripped and reprobed with an antibody against the total (non-phosphorylated) form of the substrate or a housekeeping protein like GAPDH.
Protocol 4: Cell Viability Assay (MTT Assay)
Principle: The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[20] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (MTT) to an insoluble purple formazan. The amount of formazan produced is proportional to the number of living cells.[20]
Materials:
-
Appropriate cancer cell line.
-
Compound X (10 mM stock in 100% DMSO).
-
96-well cell culture plates.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl).
-
Microplate spectrophotometer (ELISA reader).
Step-by-Step Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of Compound X. Include a vehicle-only (DMSO) control. Incubate for a relevant duration (e.g., 72 hours).
-
MTT Addition: Add 10 µL of MTT stock solution to each well (final concentration ~0.5 mg/mL) and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.[21]
-
Solubilization: Carefully remove the culture medium and add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the purple formazan crystals.[22] Mix gently on an orbital shaker for 15 minutes.
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot against the log concentration of Compound X to determine the GI₅₀ (concentration for 50% growth inhibition).
| Cell Line | Treatment Duration | Compound X GI₅₀ (µM) |
| Cell Line A (Target-dependent) | 72 hours | e.g., 0.5 ± 0.1 |
| Cell Line B (Target-independent) | 72 hours | e.g., > 25 |
References
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Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. [Link]
-
CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]
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Garuti, L., Roberti, M., & Bottegoni, G. (2014). Benzimidazole derivatives as kinase inhibitors. Current Medicinal Chemistry, 21(20), 2284-2298. [Link]
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Martens, S. (2023). In vitro kinase assay. protocols.io. [Link]
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Zuccotto, F., Ardini, E., Casale, E., & Angiolini, M. (2010). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of the Royal Society Interface, 7(Suppl 5), S579-S590. [Link]
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BMG Labtech. (n.d.). LanthaScreen TR-FRET tyrosine kinase and protein kinase C assay. [Link]
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Murtuda, A. (2023). MTT (Assay protocol). protocols.io. [Link]
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BMG Labtech. (2022). LanthaScreen Technology on microplate readers. [Link]
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Sittampalam, G. S., et al. (2013). Cell Viability Assays. Assay Guidance Manual. [Link]
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Creative Biolabs. (n.d.). Immuno-oncology Cell-based Kinase Assay Service. [Link]
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ResearchGate. (n.d.). WESTERN BLOTTING OF PHOSPHO-PROTEINS PROTOCOL. [Link]
-
Unknown. (n.d.). ADP Glo Protocol. [Link]
-
ResearchGate. (2014). Benzimidazole Derivatives as Kinase Inhibitors | Request PDF. [Link]
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Moon, S., et al. (2017). In vitro NLK Kinase Assay. NCBI. [Link]
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ResearchGate. (n.d.). ADP-Glo™ Assay Formats and Step-By-Step Protocol. [Link]
-
LI-COR Biosciences. (2017). Pan/Phospho Analysis For Western Blot Normalization. protocols.io. [Link]
-
Al-Ostath, A., et al. (2024). Newly designed 2-(aminomethyl)benzimidazole derivatives as possible tyrosine kinase inhibitors. Chemical Review and Letters. [Link]
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Unknown. (2025). Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review. [Link]
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Bio-Techne. (n.d.). Western Blot for Phosphorylated Proteins - Tips & Troubleshooting. [Link]
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Krishnamurty, R., & Maly, D. J. (2007). Chemical genomic and proteomic methods for determining kinase inhibitor selectivity. Combinatorial Chemistry & High Throughput Screening, 10(8), 652-666. [Link]
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van der Wouden, P. A., et al. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology, 166(3), 822-839. [Link]
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Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. [Link]
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Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. [Link]
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Denic, V., & Yu, H. (2022). In vitro kinase assay. Bio-protocol. [Link]
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ResearchGate. (2023). (PDF) In vitro kinase assay v1. [Link]
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Mand, D., et al. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS ONE, 11(9), e0161723. [Link]
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Mand, D., et al. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PubMed. [Link]
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Bonnaud, B., et al. (1985). 1-Aryl-2-(aminomethyl)cyclopropanecarboxylic acid derivatives. A new series of potential antidepressants. Journal of Medicinal Chemistry, 28(10), 1356-1365. [Link]
-
Chemspace. (n.d.). The Crucial Role of Cyclopropane Derivatives in Modern Drug Discovery. [Link]
-
Pitre, S. P., et al. (2018). Synthesis of Functionalized Cyclopropanes from Carboxylic Acids by a Radical Addition–Polar Cyclization Cascade. Angewandte Chemie International Edition, 57(42), 13923-13927. [Link]
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Unknown. (n.d.). Cyclopropanecarboxylic Acid in Specialty Chemicals and R&D. [Link]
-
precisionFDA. (n.d.). ABEMACICLIB. [Link]
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Application Notes and Protocols for High-Throughput Screening with 1-(2-methyl-1h-benzimidazol-6-yl)cyclopropanecarboxylic acid
Abstract
The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous clinically significant molecules. This structural motif's versatility allows it to interact with a wide array of biological targets, including protein kinases and G-protein coupled receptors (GPCRs). This document provides comprehensive application notes and detailed protocols for the high-throughput screening (HTS) of 1-(2-methyl-1h-benzimidazol-6-yl)cyclopropanecarboxylic acid, a novel compound with potential therapeutic applications. Given the diverse targeting potential of the benzimidazole core, we present two distinct HTS strategies: a biochemical assay for kinase inhibition and a cell-based assay for GPCR antagonism, using the lysophosphatidic acid receptor 1 (LPA1) as an illustrative example. These protocols are designed to guide researchers, scientists, and drug development professionals in the initial stages of hit identification and validation.
Introduction: The Benzimidazole Scaffold in Drug Discovery
Benzimidazole and its derivatives are considered "privileged" structures in drug discovery due to their ability to bind to various biological targets with high affinity. This heterocyclic aromatic compound has been successfully incorporated into a range of approved drugs with diverse therapeutic actions. For instance, abemaciclib, a benzimidazole derivative, is a potent inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6) used in cancer therapy[1][2][3]. The structural features of the benzimidazole core allow for diverse chemical modifications, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.
The broad applicability of the benzimidazole scaffold necessitates a flexible and target-aware approach to high-throughput screening. The following sections provide detailed protocols for two common HTS paradigms: a biochemical assay for kinase inhibition and a cell-based assay for GPCR antagonism. These protocols are designed to be robust and adaptable, providing a solid foundation for the initial characterization of novel benzimidazole-containing compounds like this compound.
Part A: High-Throughput Screening for Kinase Inhibitors
Protein kinases are a large family of enzymes that play critical roles in cell signaling and are frequently dysregulated in diseases such as cancer. Consequently, they are a major class of drug targets. Biochemical assays are well-suited for the HTS of kinase inhibitors as they allow for the direct measurement of enzyme activity in a controlled, cell-free environment[4][5].
Principle of the Assay: TR-FRET for Kinase Activity
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a highly sensitive and robust assay format for HTS. This assay measures the phosphorylation of a substrate peptide by the kinase of interest. A europium-labeled anti-phospho-substrate antibody (donor) and a biotinylated substrate peptide bound to streptavidin-allophycocyanin (acceptor) are used. When the substrate is phosphorylated by the kinase, the antibody binds, bringing the donor and acceptor into close proximity, resulting in a FRET signal. Inhibitors of the kinase will prevent substrate phosphorylation, leading to a decrease in the FRET signal.
Experimental Workflow for Kinase HTS
Caption: Kinase HTS Workflow.
Detailed Protocol: Kinase TR-FRET Assay
-
Compound Plate Preparation:
-
Serially dilute the test compound, this compound, in 100% DMSO.
-
Using an acoustic liquid handler, dispense 50 nL of compound solution into a 384-well low-volume assay plate. For a 10 µM final concentration, the stock concentration should be 2 mM.
-
Include positive controls (e.g., a known inhibitor like staurosporine) and negative controls (DMSO vehicle).
-
-
Reagent Preparation:
-
Prepare 1X Kinase Assay Buffer.
-
Prepare a 2X kinase/substrate solution in Kinase Assay Buffer. The final concentrations should be optimized for the specific kinase.
-
Prepare a 2X ATP solution in Kinase Assay Buffer. The concentration should be at or near the Km for ATP for the specific kinase.
-
-
Assay Procedure:
-
Add 5 µL of the 2X kinase/substrate solution to each well of the compound plate.
-
Centrifuge the plate briefly and incubate for 15 minutes at room temperature to allow for compound binding to the kinase.
-
Initiate the kinase reaction by adding 5 µL of the 2X ATP solution to each well.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the reaction and initiate detection by adding 10 µL of the TR-FRET detection reagent mix (containing the europium-labeled antibody and streptavidin-allophycocyanin).
-
Incubate for 60 minutes at room temperature, protected from light.
-
Read the plate on a TR-FRET-compatible plate reader.
-
Data Analysis and Hit Identification
-
Z'-Factor Calculation: The quality of the HTS assay is determined by the Z'-factor, which should be consistently > 0.5 for a robust assay[6][7].
-
Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|
-
-
Percentage Inhibition: Calculate the percentage inhibition for each compound.
-
% Inhibition = 100 * (1 - (Signal_compound - Mean_neg) / (Mean_pos - Mean_neg))
-
-
Hit Selection: Compounds exhibiting >50% inhibition at a concentration of 10 µM are typically considered primary hits.
Hit Validation Cascade
A crucial step after primary screening is hit validation to eliminate false positives and confirm the mechanism of action[8][9][10][11].
-
Hit Confirmation: Re-test primary hits in the same assay to confirm activity.
-
Dose-Response Analysis: Generate 10-point dose-response curves to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Orthogonal Assays: Confirm inhibition using a different assay format, such as Fluorescence Polarization (FP) or a luminescence-based ATP consumption assay, to rule out technology-specific artifacts[9].
-
Counter-Screens: Perform assays to identify compounds that interfere with the assay technology (e.g., autofluorescence).
-
Selectivity Profiling: Test confirmed hits against a panel of other kinases to determine their selectivity profile.
| Parameter | Value |
| Assay Format | 384-well TR-FRET |
| Final Assay Volume | 20 µL |
| Compound Concentration | 10 µM |
| Z'-Factor | > 0.5 |
| Hit Cutoff | > 50% Inhibition |
Part B: High-Throughput Screening for GPCR Antagonists
G-protein coupled receptors are the largest family of cell surface receptors and are the targets of a significant portion of currently marketed drugs[12][13][14]. Cell-based assays are essential for screening GPCR modulators as they provide a more physiologically relevant context by measuring downstream signaling events within a living cell[15][16].
Principle of the Assay: Calcium Mobilization for LPA1 Antagonism
Lysophosphatidic acid receptor 1 (LPA1) is a GPCR that, upon activation by its ligand LPA, couples to Gq/11 and Gi/o proteins[17][18]. Activation of the Gq pathway leads to the activation of phospholipase C, which in turn generates inositol triphosphate (IP3). IP3 binds to its receptor on the endoplasmic reticulum, causing the release of stored calcium into the cytoplasm. This transient increase in intracellular calcium can be detected using calcium-sensitive fluorescent dyes. An antagonist of LPA1, such as this compound, would block LPA-induced calcium mobilization.
LPA1 Signaling Pathway
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Application and Protocol Guide for the Quantitative Analysis of 1-(2-methyl-1h-benzimidazol-6-yl)cyclopropanecarboxylic acid
Introduction
1-(2-methyl-1h-benzimidazol-6-yl)cyclopropanecarboxylic acid is a novel small molecule entity with significant potential in pharmaceutical development. Its unique structure, featuring a benzimidazole core linked to a cyclopropane carboxylic acid moiety, necessitates robust and reliable analytical methods for its quantification in both bulk drug substance and formulated products. Accurate determination of its concentration is critical for pharmacokinetic studies, dose-response analysis, quality control, and ensuring regulatory compliance throughout the drug development lifecycle.
This comprehensive guide provides detailed application notes and step-by-step protocols for the quantitative analysis of this compound. We will explore two primary analytical techniques: High-Performance Liquid Chromatography (HPLC) with UV detection, a widely accessible and reliable method, and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), which offers superior sensitivity and selectivity, especially for complex biological matrices. Additionally, we will touch upon the utility of UV-Vis Spectrophotometry for simpler, high-concentration assays. Each protocol is designed to be a self-validating system, grounded in the principles of scientific integrity and adherence to international regulatory standards, such as the ICH Q2(R2) guidelines.[1][2][3]
PART 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a cornerstone technique for the quality control of pharmaceuticals due to its robustness, precision, and cost-effectiveness.[4] The benzimidazole ring in the target analyte contains a chromophore that allows for sensitive detection by UV spectrophotometry.[5] The following protocol outlines a reversed-phase HPLC method, which is ideal for separating non-volatile and moderately polar small molecules like our target compound.[4][6]
Scientific Principle
Reversed-phase HPLC separates analytes based on their hydrophobicity. A non-polar stationary phase (e.g., C18) is used with a polar mobile phase. The analyte, this compound, will partition between the stationary and mobile phases. By carefully controlling the mobile phase composition, we can achieve a reproducible retention time for accurate quantification.
Experimental Workflow
Caption: High-level workflow for HPLC-UV quantification.
Detailed Protocol
1.3.1. Materials and Reagents
-
This compound reference standard
-
Methanol (HPLC grade)[9]
-
Water (HPLC or Milli-Q grade)
-
0.45 µm syringe filters[9]
1.3.2. Instrumentation and Conditions
-
HPLC System: Quaternary pump, autosampler, column oven, and UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[11][12]
-
Mobile Phase: Isocratic or gradient elution. A good starting point is a mixture of acetonitrile and water (with 0.1% formic acid for pH control and improved peak shape). For example, Acetonitrile:Water (60:40 v/v) with 0.1% Formic Acid.[7][8][13]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: To be determined by scanning the UV spectrum of the analyte (a starting point could be around 254 nm or 288 nm, common for benzimidazole derivatives).[8]
1.3.3. Standard and Sample Preparation
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve it in 10 mL of methanol.
-
Calibration Standards: Perform serial dilutions of the stock solution with the mobile phase to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation: Accurately weigh a known amount of the sample (e.g., drug product powder) and dissolve it in a suitable solvent (e.g., methanol) to achieve an expected concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection to remove particulates that could damage the column.[9][14][15]
1.3.4. Data Analysis
-
Inject the calibration standards and the prepared sample(s).
-
Integrate the peak area of the analyte for each chromatogram.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standards.
-
Determine the concentration of the analyte in the sample by interpolating its peak area on the calibration curve.
Expected Performance and Data
The method should be validated according to ICH Q2(R2) guidelines.[1][2] Key validation parameters are summarized below.
| Parameter | Acceptance Criteria | Example Result |
| Linearity (r²) | ≥ 0.999 | 0.9998 |
| Range | 1 - 100 µg/mL | Confirmed |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% |
| Precision (% RSD) | ≤ 2% | Intra-day: 0.8%, Inter-day: 1.2% |
| Limit of Detection (LOD) | Signal-to-Noise ≥ 3 | 0.2 µg/mL |
| Limit of Quantitation (LOQ) | Signal-to-Noise ≥ 10 | 0.7 µg/mL |
| Specificity | No interference from excipients | Peak purity > 99.5% |
PART 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
For applications requiring higher sensitivity and selectivity, such as quantifying the analyte in biological matrices (e.g., plasma or tissue), LC-MS/MS is the gold standard.[6][16][17] This technique couples the separation power of HPLC with the specific detection capabilities of a tandem mass spectrometer.
Scientific Principle
After chromatographic separation, the analyte is ionized (typically via electrospray ionization - ESI), and a specific precursor ion (related to the analyte's molecular weight) is selected. This ion is then fragmented, and a specific product ion is monitored. This Multiple Reaction Monitoring (MRM) provides exceptional selectivity and sensitivity, minimizing interference from complex sample matrices.[17][18]
Experimental Workflow
Caption: General workflow for LC-MS/MS bioanalysis.
Detailed Protocol
2.3.1. Materials and Reagents
-
All reagents from the HPLC section.
-
Internal Standard (IS): A stable isotope-labeled version of the analyte is ideal. If unavailable, a structurally similar compound with different mass can be used.
-
Solid-Phase Extraction (SPE) cartridges or appropriate solvents for Liquid-Liquid Extraction (LLE).[14][19]
2.3.2. Instrumentation and Conditions
-
LC System: As described in the HPLC section.
-
Mass Spectrometer: Triple quadrupole mass spectrometer with an ESI source.
-
LC Conditions: Often, faster gradients and shorter columns are used to increase throughput.
-
Column: C18, 50 mm x 2.1 mm, 1.8 µm.
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: Start at 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, then re-equilibrate.
-
-
MS Conditions (to be optimized):
-
Ionization Mode: Positive ESI.
-
MRM Transitions:
-
Analyte: Precursor ion [M+H]⁺ → Product ion (determined by infusion and fragmentation experiments).
-
Internal Standard: Precursor ion [M+H]⁺ → Product ion.
-
-
Source Parameters: Optimize gas flows, temperatures, and voltages for maximum signal intensity.
-
2.3.3. Sample Preparation (from Plasma)
-
To 100 µL of plasma sample, add 10 µL of the internal standard working solution.
-
Protein Precipitation: Add 300 µL of cold acetonitrile, vortex, and centrifuge to pellet the precipitated proteins.[15][19]
-
Evaporation: Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase, vortex, and transfer to an autosampler vial for injection.
2.3.4. Data Analysis
-
Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.
-
Calculate the concentration in unknown samples using the regression equation from the calibration curve.
PART 3: UV-Vis Spectrophotometry
For a rapid, simple quantification of the pure drug substance or in a simple formulation without interfering excipients, UV-Vis spectrophotometry can be a valuable tool.[20][21][22]
Scientific Principle
This method relies on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution.[21]
Protocol
-
Determine λmax: Prepare a dilute solution of the analyte in a suitable solvent (e.g., methanol). Scan the solution from 200-400 nm to find the wavelength of maximum absorbance (λmax).
-
Prepare Standards: Prepare a series of standard solutions of known concentrations.
-
Measure Absorbance: Measure the absorbance of each standard and the sample solution at the determined λmax.
-
Quantify: Create a calibration curve of absorbance vs. concentration and determine the sample concentration.
This method is less specific than chromatography but can be useful for applications like dissolution testing.[20]
Method Validation and Trustworthiness
All analytical methods developed for pharmaceutical use must be validated to ensure they are fit for their intended purpose.[2][3] The validation process demonstrates that the method is reliable, reproducible, and accurate. Key parameters to assess, as stipulated by ICH Q2(R2), include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.[23][24]
-
Linearity: A direct proportional relationship between concentration and the analytical signal.[24]
-
Accuracy: The closeness of the test results to the true value.[23][24]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly (repeatability, intermediate precision).[23]
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have suitable precision, accuracy, and linearity.[23]
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.[24]
-
Limits of Detection (LOD) & Quantitation (LOQ): The lowest amounts of analyte that can be reliably detected and quantified, respectively.[7]
By rigorously validating these methods, researchers and drug development professionals can have high confidence in the quality and integrity of the generated data.
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-
Lab Manager. HPLC Sample Prep: Critical First Steps in LC Analysis. [Link]
-
European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]
-
Organomation. HPLC Sample Preparation. [Link]
-
HunterLab. UV Spectrophotometry as a Pharmaceutical Testing Solution. [Link]
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International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Validation of Analytical Procedures Q2(R2). [Link]
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
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Kulik, A., et al. HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs. Acta Poloniae Pharmaceutica, 68(6), 823-829. [Link]
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AMSbiopharma. ICH Guidelines for Analytical Method Validation Explained. [Link]
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IntuitionLabs. ICH Q2(R2) Guide: Analytical Method Validation Explained. [Link]
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PubMed. HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs. [Link]
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National Center for Biotechnology Information. Quantification of Small Molecule Drugs in Biological Tissue Sections by Imaging Mass Spectrometry Using Surrogate Tissue-Based Calibration Standards. [Link]
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ResearchGate. Strategies in quantitative LC-MS/MS analysis of unstable small molecules in biological matrices. [Link]
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Chromatography Online. IMPROVING SAMPLE PREPARATION IN HPLC. [Link]
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Semantic Scholar. ANALYSIS HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF BENZ-IMIDAZOLE DERIVATIVES IN ANTIPARASITIC DRUGS. [Link]
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1-(2-methyl-1h-benzimidazol-6-yl)cyclopropanecarboxylic acid for target identification studies
An Application Note and Comprehensive Protocols for the Target Identification of 1-(2-methyl-1H-benzimidazol-6-yl)cyclopropanecarboxylic acid
Authored by: Senior Application Scientist, Gemini Division
Abstract
The deconvolution of a small molecule's mechanism of action is a critical and often rate-limiting step in drug discovery and chemical biology. Identifying the direct protein targets of a bioactive compound is essential for optimizing efficacy, understanding potential off-target effects, and elucidating novel biological pathways. This document provides a comprehensive, multi-pronged strategic guide for the target identification and validation of This compound , a novel compound with an undisclosed mechanism of action. Recognizing that no single method is foolproof, we present an integrated workflow that combines chemical probe synthesis, advanced proteomics, biophysical assays, and functional genomics. This guide is designed for researchers, scientists, and drug development professionals, offering not just step-by-step protocols but also the underlying scientific rationale to empower robust and reliable target discovery campaigns.
Introduction: The Challenge of Target Deconvolution
Phenotypic screening has yielded a multitude of bioactive small molecules with therapeutic potential. However, the journey from a phenotypic "hit" to a validated drug candidate hinges on understanding its molecular target(s). The compound at the center of this guide, This compound , possesses a benzimidazole core, a scaffold present in various approved drugs, including kinase inhibitors like abemaciclib[1][2]. While this suggests a potential starting point for hypothesis generation, it is crucial to approach target identification without bias.
This application note details a robust, three-stage workflow designed to systematically identify the protein targets of this, or any, novel small molecule. We will leverage orthogonal methods to build a high-confidence profile of molecular interactions, moving from initial hypothesis to cellular engagement and functional validation.
Part 1: Strategic Planning & Chemical Probe Synthesis
Before embarking on complex proteomic or genetic screens, a foundational step is the creation of a high-fidelity chemical probe. This involves modifying the parent compound to incorporate a bioorthogonal handle, enabling its visualization or enrichment from complex biological samples. The key principle is to ensure that this modification does not significantly alter the compound's bioactivity or binding affinity.[3][4]
Causality Behind Probe Design: Choosing the Right Handle
The goal is to append a small, inert functional group (the "handle") that can undergo a specific reaction—a "click" reaction—in a biological environment without cross-reacting with native functional groups.[5][6][7] The most common choices for this are terminal alkynes or azides, which participate in the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[3]
-
Rationale for Modification Site: We must hypothesize a modification point on this compound that is least likely to interfere with its putative target binding. Without a known target, this is guided by synthetic accessibility and analysis of the structure. The carboxylic acid group is a prime candidate for modification via an amide bond to a linker containing an alkyne or azide handle. This position often serves as a solvent-exposed vector in small molecule-protein interactions.
Conceptual Protocol: Synthesis of an Alkyne-Modified Probe
This protocol outlines the conceptual synthesis of an affinity probe derived from the parent compound.
-
Activation of Carboxylic Acid: React this compound with a peptide coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in an anhydrous polar aprotic solvent like DMF.
-
Amide Coupling: To the activated acid, add a short polyethylene glycol (PEG) linker that terminates in an amino group on one end and a terminal alkyne on the other (e.g., 3-amino-propargyl-PEG2). The PEG linker enhances solubility and extends the handle away from the core molecule to minimize steric hindrance.
-
Purification: Purify the resulting alkyne-probe using reverse-phase HPLC.
-
Characterization: Confirm the structure and purity of the final product via LC-MS and NMR.
-
Functional Validation: Crucially , the biological activity of the synthesized probe must be compared to the parent compound in a relevant phenotypic assay. A significant loss of activity (>10-fold) would necessitate redesigning the probe with a different linker or attachment point.
Part 2: An Integrated Workflow for Target Identification
A multi-faceted approach is essential for robust target identification. We will employ three orthogonal strategies: Affinity-Based Chemical Proteomics, Cellular Thermal Shift Assay (CETSA), and CRISPR-Based Genetic Screening.
Caption: High-level workflow for target identification.
Strategy A: Affinity-Based Chemical Proteomics
This method uses the immobilized chemical probe to "fish" for binding partners from a complex cell lysate.[8][9][10] Proteins that bind to the probe are isolated and subsequently identified by mass spectrometry.
Caption: Step-by-step workflow for Affinity Proteomics.
Protocol: Affinity Pulldown using Click Chemistry
-
Cell Culture & Lysis: Culture relevant human cells (e.g., a cell line where the compound shows a strong phenotype) to ~80-90% confluency. Lyse the cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with protease and phosphatase inhibitors.
-
Lysate Incubation: Incubate the clarified cell lysate (1-2 mg total protein) with the alkyne-probe (final concentration 1-10 µM) for 1-2 hours at 4°C.
-
Competition Control: In a parallel sample, co-incubate the lysate and alkyne-probe with a 100-fold molar excess of the original, unmodified parent compound. This is a critical control to distinguish specific binders from non-specific interactors.
-
Click Reaction: To each sample, add the click chemistry reaction cocktail: Azide-PEG3-Biotin, copper(II) sulfate (CuSO4), a copper reductant (e.g., sodium ascorbate), and a copper chelating ligand (e.g., TBTA). Incubate for 1 hour at room temperature.
-
Affinity Capture: Add streptavidin-coated magnetic beads to the reaction mixture and incubate for 1 hour at room temperature to capture the biotinylated probe-protein complexes.
-
Washing: Pellet the beads using a magnetic stand and wash extensively with lysis buffer followed by more stringent wash buffers (e.g., containing higher salt or low concentrations of detergent) to remove non-specifically bound proteins.
-
Protein Elution & Digestion: Elute the bound proteins or, preferably, perform on-bead digestion with trypsin overnight at 37°C.
-
Mass Spectrometry: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify proteins and perform label-free quantification (LFQ). True targets should be significantly depleted in the competition control sample compared to the experimental sample.
| Parameter | Recommended Setting | Rationale |
| Probe Concentration | 1-10 µM | Should be ~10x the measured Kd or EC50, if known. |
| Excess Competitor | 100-fold molar excess | Ensures displacement of specific binders from the probe. |
| Lysis Buffer | Non-denaturing | Preserves native protein conformations required for binding. |
| Washing Steps | Multi-step with increasing stringency | Critical for reducing background and identifying high-confidence hits. |
Strategy B: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful biophysical method to confirm direct compound-target engagement in a native cellular environment without any modification to the compound or protein.[11][12][13] The principle is that a protein becomes thermodynamically more stable upon ligand binding, causing it to denature and aggregate at a higher temperature.[14][15]
Caption: The principle of the Cellular Thermal Shift Assay.
Protocol: Western Blot-Based CETSA for a Candidate Protein
This protocol is used to validate a candidate protein identified from the affinity proteomics screen.
-
Cell Treatment: Treat intact cells in suspension or adherent plates with the parent compound (e.g., at 10x EC50) or vehicle (e.g., DMSO) for 1-2 hours.
-
Heating: Aliquot the treated cell suspension into PCR tubes. Heat the tubes in a thermal cycler to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen and a 25°C water bath).
-
Fractionation: Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the aggregated, denatured proteins.
-
Quantification: Carefully collect the supernatant (soluble fraction). Determine protein concentration and analyze equal amounts of protein by SDS-PAGE and Western blotting using a specific antibody against the candidate target protein.
-
Data Analysis: Densitometrically quantify the bands on the Western blot. Plot the relative amount of soluble protein against temperature for both the vehicle- and compound-treated samples. A rightward shift in the melting curve for the compound-treated sample confirms target engagement.
Strategy C: CRISPR-Based Functional Genomic Screening
Genetic screens provide an unbiased, functional readout of a compound's mechanism of action.[16][17] A pooled CRISPR knockout screen can identify genes whose loss confers resistance or sensitivity to the compound, strongly implicating those genes (or their pathways) in the compound's mode of action.[18][19][20]
Protocol: Genome-Wide CRISPR Knockout Resistance Screen
-
Library Transduction: Transduce a population of Cas9-expressing cells with a genome-wide pooled lentiviral sgRNA library at a low multiplicity of infection (MOI < 0.3) to ensure most cells receive only one sgRNA.
-
Antibiotic Selection: Select for successfully transduced cells (e.g., with puromycin).
-
Compound Treatment: Split the cell population into two arms. Treat one arm with the parent compound at a concentration that causes significant growth inhibition (e.g., IC50-IC80). Treat the other arm with vehicle (DMSO).
-
Cell Culture: Maintain the cells under selective pressure for a period that allows for resistant clones to emerge (typically 14-21 days). Ensure the cell population maintains a high representation of the initial library diversity at all times.
-
Genomic DNA Extraction: Harvest cells from both the treated and vehicle control populations at the end of the screen. Extract genomic DNA.
-
sgRNA Sequencing: Use PCR to amplify the sgRNA-encoding regions from the genomic DNA. Sequence the amplicons using next-generation sequencing (NGS).
-
Data Analysis: Count the reads for each sgRNA in both populations. Use statistical packages (e.g., MAGeCK) to identify sgRNAs that are significantly enriched in the compound-treated population compared to the vehicle control. These sgRNAs target genes whose knockout confers resistance to the compound, making them high-priority candidates for the drug's target or essential components of its downstream pathway.
Part 3: Target Validation and Data Synthesis
The power of this workflow lies in the convergence of data from orthogonal approaches.
-
A protein identified as a high-confidence binder in the affinity proteomics experiment.
-
That same protein demonstrating a thermal shift in the CETSA experiment.
-
The gene for that protein scoring as a top hit in the CRISPR screen .
This confluence of evidence provides a very strong case for a direct functional target. Final validation should involve recombinant protein assays. For example, if the target is a kinase, one must confirm that this compound inhibits its enzymatic activity in a purified system. Further validation can be achieved with biophysical methods like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to directly measure binding affinity and kinetics.
By systematically applying these integrated and self-validating protocols, researchers can move with confidence from a novel bioactive compound to a fully deconvoluted mechanism of action, paving the way for the next stages of drug development.
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CRISPR approaches to small molecule target identification. PMC - PubMed Central.[Link]
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Application Notes and Protocols for the In Vivo Formulation of 1-(2-methyl-1H-benzimidazol-6-yl)cyclopropanecarboxylic Acid
For: Researchers, scientists, and drug development professionals
Introduction: Navigating the Formulation of a Novel Benzimidazole Carboxylic Acid
The compound 1-(2-methyl-1H-benzimidazol-6-yl)cyclopropanecarboxylic acid represents a novel small molecule with therapeutic potential, characteristic of the broader class of benzimidazole derivatives known for their diverse pharmacological activities, including anticancer effects.[1] A critical step in the preclinical development of any new chemical entity is the establishment of a robust formulation suitable for in vivo studies.[2][3] These initial animal studies are essential for evaluating the efficacy, safety, and pharmacokinetic profile of a drug candidate.[2][3]
It is important to note that specific physicochemical data for this compound is not extensively available in the public domain. Therefore, this guide is built upon the foundational chemical principles of the benzimidazole and carboxylic acid functional groups and established formulation strategies for poorly water-soluble compounds.[4][5][6][7][8] The benzimidazole core generally imparts poor aqueous solubility, a common challenge in drug development.[9] However, the presence of the carboxylic acid moiety offers a strategic handle for pH-dependent solubility enhancement.
This document provides a comprehensive framework for approaching the formulation of this compound, emphasizing the rationale behind experimental choices and providing detailed protocols to guide your in vivo studies.
Part 1: Pre-formulation Assessment - Understanding Your Molecule
Before embarking on formulation development, a thorough understanding of the physicochemical properties of this compound is paramount. These properties will dictate the most viable formulation strategies.
Predicted Physicochemical Characteristics:
-
Solubility: The fused heterocyclic benzimidazole ring system suggests low intrinsic aqueous solubility. The carboxylic acid group will allow for increased solubility at pH values above its pKa, as the molecule ionizes to its more soluble carboxylate salt form.
-
Lipophilicity (LogP): The combination of the aromatic benzimidazole core and the cyclopropyl group likely results in a moderate to high LogP, indicating a preference for lipid environments. This property is a key determinant in the selection of lipid-based or organic co-solvent systems.[6]
-
Chemical Stability: Benzimidazole derivatives are generally chemically stable but can be susceptible to oxidative degradation, especially in the presence of light and moisture.[1] Stability studies of any developed formulation are crucial.[10][11][12]
-
Biopharmaceutical Classification System (BCS): Based on its likely low solubility and predicted good permeability (a common feature of many small molecule inhibitors), this compound is likely a BCS Class II or IV agent.[5][6] Formulation strategies for these classes aim to enhance the dissolution rate and/or solubility of the drug in the gastrointestinal tract.[5][7]
Workflow for Pre-formulation Assessment
Caption: General workflow from formulation preparation to in vivo dosing.
Part 4: Analytical Characterization and In Vivo Considerations
Analytical Methods
It is essential to have a validated analytical method to quantify the concentration of this compound in the formulation and, subsequently, in biological matrices like plasma.
-
High-Performance Liquid Chromatography (HPLC) with UV detection: A common and reliable method for quantifying small molecules. A reverse-phase C18 column with a mobile phase of acetonitrile and a buffered aqueous solution (e.g., ammonium acetate or formic acid) is a good starting point. [11][13]* Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Offers higher sensitivity and selectivity, making it the gold standard for bioanalysis (quantifying drug levels in plasma). [14][15][16][17]
In Vivo Administration
-
Route of Administration: The choice of administration route (e.g., oral, intraperitoneal, intravenous) should be based on the compound's properties and the goals of the study. [18][19]* Dose Volume: Adhere to institutional guidelines for maximum dose volumes for the chosen species and route to minimize animal discomfort and potential adverse effects from the vehicle.
-
Vehicle Toxicity: Always run a vehicle-only control group in your studies to ensure that any observed effects are due to the compound and not the formulation excipients.
Conclusion
The successful formulation of this compound for in vivo studies is an achievable goal that hinges on a systematic, data-driven approach. By leveraging the predicted physicochemical properties of this novel benzimidazole derivative and applying established formulation principles for poorly soluble compounds, researchers can develop a suitable vehicle for administration. The protocols and strategies outlined in this guide provide a robust starting point for these critical preclinical experiments, ultimately enabling a thorough evaluation of this promising compound's therapeutic potential.
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Application Notes & Protocols: Experimental Design for Efficacy Studies of 1-(2-methyl-1h-benzimidazol-6-yl)cyclopropanecarboxylic Acid
Abstract
The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized for its versatile pharmacological activities which include anticancer, anti-inflammatory, and antiviral properties.[1][2] This document provides a comprehensive guide for designing preclinical efficacy studies for a novel benzimidazole derivative, 1-(2-methyl-1h-benzimidazol-6-yl)cyclopropanecarboxylic acid (hereinafter referred to as Cpd-X). Given the established role of benzimidazole derivatives as kinase inhibitors in oncology, this guide is structured around the hypothesis that Cpd-X is an inhibitor of a key signaling kinase implicated in cancer progression, such as a Cyclin-Dependent Kinase (CDK).[3][4] The protocols herein are designed to rigorously evaluate the biochemical potency, cellular activity, and in vivo anti-tumor efficacy of Cpd-X, providing a robust framework for its preclinical development.
Introduction: The Scientific Rationale
Benzimidazole-containing compounds are structurally analogous to endogenous purine nucleotides, enabling them to interact with a wide range of biological macromolecules, including enzymes like kinases.[1][2][3] Several successful anti-cancer drugs, such as the CDK4/6 inhibitor abemaciclib, feature a benzimidazole core, validating this scaffold as a "privileged structure" in oncology drug discovery.[4][5][6]
Our hypothetical target for Cpd-X is a cyclin-dependent kinase, a family of enzymes that are critical regulators of the cell cycle.[4] Dysregulation of CDK activity is a hallmark of many cancers, leading to uncontrolled cell proliferation.[7] Therefore, inhibiting CDKs is a clinically validated strategy for cancer therapy.[4][6] This application note will outline a multi-tiered approach to test the efficacy of Cpd-X, starting from direct enzyme inhibition, moving to cell-based models, and culminating in a preclinical in vivo tumor model. This logical progression ensures that resources are invested in in vivo studies only after a clear mechanism of action and cellular potency have been established.[8][9]
Hypothesized Signaling Pathway
The following diagram illustrates the hypothesized mechanism of action for Cpd-X as a CDK inhibitor, leading to cell cycle arrest.
Caption: Hypothesized mechanism of Cpd-X inhibiting the Cyclin D/CDK4/6 complex.
In Vitro Efficacy Evaluation
The initial phase of efficacy testing focuses on in vitro assays to confirm the compound's activity and mechanism of action in a controlled environment.[10][11] These assays are crucial for establishing a baseline potency and for selecting appropriate cancer cell lines for further studies.[12]
Biochemical Assay: Kinase Inhibition
Objective: To determine the direct inhibitory effect of Cpd-X on the activity of the purified target kinase (e.g., CDK4/Cyclin D1) and to calculate its half-maximal inhibitory concentration (IC50).
Principle: An in vitro enzyme assay measures the rate of an enzymatic reaction.[10][13] By adding an inhibitor, we can quantify its effect on the enzyme's activity.[14] This protocol uses a luminescence-based assay that quantifies the amount of ATP remaining after the kinase reaction; lower luminescence indicates higher kinase activity.
Protocol: Kinase Activity/Inhibition Assay
-
Reagent Preparation:
-
Prepare a 2X solution of the kinase (e.g., CDK4/Cyclin D1) in kinase buffer.
-
Prepare a 2X solution of the substrate (e.g., a pRb-derived peptide) and ATP at its Km concentration in kinase buffer.[14]
-
Prepare a serial dilution of Cpd-X in DMSO, and then dilute further in kinase buffer to create 4X final concentrations. A control inhibitor with a known IC50 should be included.[14]
-
-
Assay Procedure:
-
To a 384-well white plate, add 5 µL of the 4X Cpd-X dilution or vehicle control (DMSO in buffer).
-
Add 10 µL of the 2X kinase solution to each well and incubate for 15 minutes at room temperature to allow compound binding.
-
Initiate the kinase reaction by adding 5 µL of the 2X substrate/ATP solution.
-
Incubate the plate for 60 minutes at 30°C.
-
Stop the reaction and detect kinase activity by adding 20 µL of a commercial ATP detection reagent (e.g., Kinase-Glo®).
-
Incubate for 10 minutes at room temperature to stabilize the luminescent signal.
-
Read the luminescence on a plate reader.
-
-
Data Analysis:
-
Normalize the data: Set the "no enzyme" control as 100% inhibition and the "vehicle only" control as 0% inhibition.
-
Plot the percent inhibition versus the log of the Cpd-X concentration.
-
Fit the data to a four-parameter logistic curve to determine the IC50 value.
-
| Compound | Hypothetical IC50 (nM) |
| Cpd-X | 50 |
| Control Inhibitor | 25 |
Causality: Performing this assay at the Km of ATP helps in identifying competitive inhibitors.[14] A potent, low nanomolar IC50 value in this biochemical assay is the first critical validation step, confirming direct target engagement.
Cell-Based Assays: Target Engagement and Anti-proliferative Activity
Objective: To confirm that Cpd-X can enter cancer cells, inhibit its target kinase, and produce an anti-proliferative effect.
Principle: Cellular assays assess a compound's activity within a biological system, providing insights into its membrane permeability, stability, and ability to engage the target in a complex environment.[12]
Protocol 1: Western Blot for Target Engagement
-
Cell Culture and Treatment:
-
Culture a relevant cancer cell line (e.g., a breast cancer line known to be dependent on CDK4/6, such as MCF-7) to 70-80% confluency.
-
Treat the cells with increasing concentrations of Cpd-X (e.g., 0, 10, 50, 200, 1000 nM) for 2-4 hours.
-
-
Protein Extraction and Quantification:
-
Lyse the cells and extract total protein.
-
Determine the protein concentration using a BCA assay.
-
-
Western Blotting:
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against the phosphorylated form of the kinase's substrate (e.g., phospho-pRb) and a loading control (e.g., β-actin).
-
Wash and incubate with a secondary HRP-conjugated antibody.
-
Detect the signal using an ECL substrate and an imaging system.
-
Interpretation: A dose-dependent decrease in the phospho-pRb signal would confirm that Cpd-X is engaging and inhibiting its target within the cell.
Protocol 2: Cell Viability Assay
-
Cell Seeding and Treatment:
-
Seed cancer cells (e.g., MCF-7) in a 96-well clear-bottom plate at a predetermined density.
-
Allow cells to attach overnight.
-
Treat the cells with a serial dilution of Cpd-X for 72 hours.
-
-
Viability Measurement:
-
Add a reagent that measures cell viability (e.g., CellTiter-Glo®, which measures ATP content) to each well.
-
Measure the resulting luminescence or absorbance according to the manufacturer's protocol.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the percent viability versus the log of the Cpd-X concentration to determine the GI50 (concentration for 50% growth inhibition).
-
| Cell Line | Hypothetical GI50 (nM) |
| MCF-7 (Breast Cancer) | 250 |
| A549 (Lung Cancer) | >10,000 (insensitive) |
Trustworthiness: Including a known insensitive cell line serves as a negative control and supports the specificity of Cpd-X's mechanism of action.
In Vivo Efficacy Evaluation
Upon successful in vitro validation, the evaluation of Cpd-X proceeds to in vivo models.[15] This is a critical step to understand the compound's pharmacokinetic (PK) and pharmacodynamic (PD) properties and to assess its therapeutic efficacy in a whole organism.[8][16][17]
Overall In Vivo Experimental Workflow
Caption: A streamlined workflow for the in vivo evaluation of Cpd-X.
Pharmacokinetic/Pharmacodynamic (PK/PD) Study
Objective: To determine the pharmacokinetic profile of Cpd-X (how the body processes the drug) and to establish a relationship between its concentration in the plasma and the modulation of the target biomarker in the tumor.[16][18]
Protocol: Mouse PK/PD Study
-
Animal Model: Use female athymic nude mice bearing subcutaneous MCF-7 tumors.
-
Dosing: Administer a single dose of Cpd-X via the intended clinical route (e.g., oral gavage) at three dose levels (e.g., 10, 30, and 100 mg/kg).
-
Sample Collection:
-
Collect blood samples at multiple time points (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours) post-dose.
-
At the final time point, collect tumor tissue.
-
-
Bioanalysis:
-
Process blood to plasma and analyze the concentration of Cpd-X using LC-MS/MS.
-
Homogenize tumor tissue and analyze for Cpd-X concentration and the level of the pharmacodynamic biomarker (e.g., phospho-pRb) by Western Blot or ELISA.
-
-
Data Analysis:
-
Calculate key PK parameters (e.g., Cmax, Tmax, AUC, half-life).
-
Correlate the plasma/tumor concentration of Cpd-X with the degree of phospho-pRb inhibition.
-
Expertise: This study is essential for selecting the doses and dosing schedule for the main efficacy study. The goal is to find a dose that maintains a plasma concentration above the in vitro GI50 and shows significant target modulation in the tumor.[8]
Tumor Xenograft Efficacy Study
Objective: To evaluate the anti-tumor efficacy and tolerability of Cpd-X in a preclinical cancer model.
Principle: A xenograft model, where human cancer cells are implanted into immunocompromised mice, is a standard method to assess the in vivo efficacy of a potential cancer therapeutic.[11]
Protocol: Subcutaneous Xenograft Study
-
Animal Model and Tumor Implantation:
-
Implant 5 x 10^6 MCF-7 cells mixed with Matrigel subcutaneously into the flank of female athymic nude mice.
-
Supplement mice with an estrogen pellet to support the growth of this hormone-receptor-positive cell line.
-
-
Study Initiation and Randomization:
-
Monitor tumor growth. When tumors reach an average volume of 150-200 mm³, randomize the animals into treatment groups (n=8-10 per group). This minimizes bias.[19]
-
-
Treatment Groups:
-
Group 1: Vehicle control (e.g., 0.5% HPMC, orally, once daily).
-
Group 2: Cpd-X, Low Dose (e.g., 25 mg/kg, orally, once daily).
-
Group 3: Cpd-X, High Dose (e.g., 75 mg/kg, orally, once daily).
-
Group 4: Positive control (e.g., a standard-of-care agent).
-
-
Monitoring and Endpoints:
-
Measure tumor volume with calipers twice weekly.
-
Monitor animal body weight and general health twice weekly as a measure of tolerability.
-
The primary endpoint is Tumor Growth Inhibition (TGI). The study is terminated when tumors in the control group reach a predetermined size (e.g., 2000 mm³).
-
-
Data Analysis:
-
Calculate tumor volume: Volume = (Length x Width²) / 2.
-
Calculate TGI: %TGI = (1 - [ΔT/ΔC]) x 100, where ΔT is the change in mean tumor volume for the treated group and ΔC is the change for the control group.
-
Statistically compare the tumor volumes between groups using an appropriate test (e.g., ANOVA with post-hoc tests).
-
| Treatment Group | Dose (mg/kg, QD) | Hypothetical Final Tumor Volume (mm³) | Hypothetical TGI (%) | Body Weight Change (%) |
| Vehicle | - | 1850 ± 210 | - | +2.5 |
| Cpd-X | 25 | 980 ± 150 | 47 | +1.0 |
| Cpd-X | 75 | 450 ± 95 | 76 | -3.0 |
| Positive Control | - | 510 ± 110 | 72 | -5.5 |
Self-Validation: The inclusion of a positive control group helps validate the model's responsiveness. Monitoring body weight is a critical component of the self-validating system, ensuring that the observed efficacy is not due to general toxicity.[20][21]
Conclusion
This application note provides a detailed, step-by-step experimental framework for evaluating the efficacy of the novel benzimidazole compound, Cpd-X. By following a logical progression from biochemical and cellular assays to in vivo models, researchers can build a robust data package to support the continued development of Cpd-X as a potential therapeutic agent. The emphasis on understanding the mechanism of action and establishing a clear PK/PD relationship is critical for making informed decisions and increasing the probability of success in later-stage preclinical and clinical development.[19][20]
References
- Benzimidazole Derivatives in Drug Design: Structure-Activity Relationships and Therapeutic Potential: A Review. (2025).
- Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review. (2025). Biosciences Biotechnology Research Asia.
- Benzimidazole: A Versatile Pharmacophore For Diverse Therapeutic Applications. (2024). Journal of Drug Delivery and Therapeutics.
- In vivo models. Vivexia.
- Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine. (n.d.). PubMed Central.
- Pharmacokinetic and pharmacodynamic modeling in vivo. (1981). PubMed.
- A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities. (n.d.). MDPI.
- What is an Inhibition Assay? (n.d.). Biobide.
- Recent developments in in vitro and in vivo models for improved translation of preclinical pharmacokinetics and pharmacodynamics d
- functional in vitro assays for drug discovery. (2023). YouTube.
- Application of In Vivo Animal Models to Characterize the Pharmacokinetic and Pharmacodynamic Properties of Drug Candidates in Discovery Settings. (2025).
- In Vitro Enzyme Assay: Cutting Edge Research. (n.d.). Da-Ta Biotech.
- What Is Small Molecule Preclinical Testing? Overview, Objectives, and Key Test Methods. (2025). WuXi AppTec.
- In vivo pharmacokinetics and pharmacodynamics models. (n.d.). Labtoo.
- How to design robust preclinical efficacy studies that make a difference. (n.d.).
- Mechanism of Action Assays for Enzymes. (2012). NCBI Bookshelf.
- Preclinical Studies in Drug Development. (n.d.). PPD.
- In vitro enzymatic assay. (2012).
- Preclinical Efficacy. (n.d.). MD Biosciences.
- Preclinical Development (Small Molecules). (n.d.).
- abemaciclib. (n.d.). My Cancer Genome.
- Definition of abemaciclib - NCI Drug Dictionary. (n.d.).
- Abemaciclib | C27H32F2N8 | CID 46220502. (n.d.). PubChem.
- Identification of abemaciclib derivatives targeting cyclin-dependent kinase 4 and 6 using molecular dynamics, binding free energy calculation, synthesis, and pharmacological evalu
- Efficacy and Safety of Abemaciclib, an Inhibitor of CDK4 and CDK6, for Patients with Breast Cancer, Non-Small Cell Lung Cancer, and Other Solid Tumors. (n.d.). PubMed.
- Abemaciclib Mesylate | C28H36F2N8O3S | CID 71576678. (n.d.). PubChem.
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Troubleshooting & Optimization
Technical Support Center: Strategies for Improving the Aqueous Solubility of 1-(2-methyl-1H-benzimidazol-6-yl)cyclopropanecarboxylic acid
Welcome to the technical support center for 1-(2-methyl-1H-benzimidazol-6-yl)cyclopropanecarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for enhancing the aqueous solubility of this compound. Given its amphoteric nature, possessing both a carboxylic acid and a basic benzimidazole moiety, unique challenges and opportunities arise in formulation development.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors limiting the aqueous solubility of this compound?
A1: The solubility of this compound is governed by the interplay of its crystalline structure and the ionization state of its functional groups. The rigid, planar benzimidazole ring and the cyclopropane carboxylic acid contribute to a stable crystal lattice, which requires significant energy to disrupt. Furthermore, as an amphoteric molecule, it exists as a zwitterion at its isoelectric point, where it typically exhibits its lowest solubility.
Q2: How does pH influence the solubility of this compound?
A2: The solubility of this compound is highly pH-dependent.[1][2][3]
-
In acidic conditions (low pH): The benzimidazole nitrogen will be protonated, forming a cationic species which is generally more water-soluble.
-
In alkaline conditions (high pH): The carboxylic acid will be deprotonated, forming an anionic species which is also typically more soluble in water.[4]
A thorough understanding of the compound's pKa values is crucial for predicting its solubility profile across a range of pH values.
Troubleshooting Guide
Issue 1: Poor solubility in neutral aqueous buffers (e.g., PBS pH 7.4).
This is a common challenge for many drug candidates. Here are several strategies to address this issue, ranging from simple to more complex approaches.
Adjusting the pH of the medium is the most direct way to increase the solubility of ionizable compounds.[1][2]
-
For acidic solutions: Titrate your aqueous suspension of the compound with a dilute acid (e.g., 0.1 M HCl) until the compound dissolves.
-
For basic solutions: Titrate with a dilute base (e.g., 0.1 M NaOH) until a clear solution is obtained.
Causality: By shifting the pH away from the isoelectric point, you increase the proportion of the more soluble ionized form (cationic in acid, anionic in base).
Experimental Protocol: Determining the pH-Solubility Profile
-
Prepare a series of buffers with a range of pH values (e.g., pH 2, 4, 6, 7, 8, 10, 12).
-
Add an excess of this compound to a fixed volume of each buffer.
-
Agitate the samples at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours).
-
Filter the samples to remove undissolved solid.
-
Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method (e.g., HPLC-UV).
-
Plot the measured solubility against the pH of the respective buffer.
Data Presentation: Expected pH-Solubility Profile
| pH | Expected Ionization State | Expected Solubility |
| < 4 | Predominantly Cationic | High |
| 4 - 8 | Zwitterionic/Neutral | Low |
| > 8 | Predominantly Anionic | High |
Visualization: pH-Dependent Ionization
Caption: Schematic of drug encapsulation by a cyclodextrin to form a soluble complex.
Summary and Recommendations
For a novel compound like this compound, a systematic approach to solubility enhancement is recommended. Start with determining the pH-solubility profile to understand the compound's ionization behavior. If pH adjustment alone is not sufficient or not feasible for the intended application, proceed with salt screening and co-solvent studies. For more significant solubility challenges, cyclodextrin complexation offers a powerful alternative. Each of these techniques can be used alone or in combination to achieve the desired solubility for your experimental needs.
References
-
Abemaciclib | C27H32F2N8 | CID 46220502 - PubChem. In: PubChem. [Link]
-
CYCLODEXTRIN INCLUSION COMPLEX TO ENHANCE SOLUBILITY OF POORLY WATER SOLUBLE DRUGS: A REVIEW | INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. [Link]
-
Abemaciclib Mesylate | C28H36F2N8O3S | CID 71576678 - PubChem. In: PubChem. [Link]
-
Solubility-pH profiles of some acidic, basic and amphoteric drugs - ResearchGate. [Link]
-
Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review. [Link]
-
Serajuddin, A. T. M. Salt formation to improve drug solubility. Advanced Drug Delivery Reviews59 , 603-616 (2007). [Link]
-
Jain, P., Goel, A. & Sharma, S. Co-solvent solubilization of some poorly-soluble antidiabetic drugs. Die Pharmazie64 , 391-394 (2009). [Link]
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Fiorito, J., difícil-Ramos, M., Bailac, S., Gascón, A. R. & Barbosa, J. Solubility-pH profiles of some acidic, basic and amphoteric drugs. Die Pharmazie68 , 271-280 (2013). [Link]
-
Popescu, C., Găman, M. A., Găman, A.-M., Diaconu, C. C. & Dinu-Pîrvu, C.-E. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Polymers16 , 2368 (2024). [Link]
-
Solubility improvement of an anthelmintic benzimidazole carbamate by association with dendrimers - ResearchGate. [Link]
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Cano-Vega, M. A., et al. Drug Solubility Enhancement through the Preparation of Multicomponent Organic Materials: Eutectics of Lovastatin with Carboxylic Acids. Pharmaceutics11 , 122 (2019). [Link]
-
Why salt formation of weak acid increases the drug solubility? - ResearchGate. [Link]
-
RESEARCH ON BENZIMIDAZOLE DERIVATIVES - DTIC. [Link]
-
A review on solubility enhancement technique for pharmaceutical drugs - GSC Online Press. [Link]
-
The Use of Cyclodextrin Inclusion Complexes to Increase the Solubility and Pharmacokinetic Profile of Albendazole - MDPI. [Link]
-
Effect of pH on weakly acidic and basic model drugs and determination of their ex vivo transdermal permeation routes - SciELO. [Link]
-
Solubilization behavior of a poorly soluble drug under combined use of surfactants and cosolvents - ResearchGate. [Link]
-
Starr, J. N. Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (Thesis/Dissertation) | SciTech Connect. (1991). [Link]
-
Drug-Cyclodextrin Complexes: An Approach to Enhance the Solubility and Dissolution Properties of Poorly Soluble Drugs. [Link]
-
(PDF) SOLUBILITY ENHANCEMENT TECHNIQUES: AN OVERVIEW - ResearchGate. [Link]
-
Solubility Enhancement of Embelin by Complexation with Beta Cyclodextrin - Indian Journal of Pharmaceutical Education and Research. [Link]
-
Drug Dissolution Enhancement by Salt Formation - Research Journal of Pharmaceutical Dosage Forms and Technology. [Link]
-
Bundgaard, H. & Nielsen, N. M. Prodrugs of thiabendazole with increased water-solubility. International Journal of Pharmaceutics59 , 35-43 (1990). [Link]
-
Exp. 11 The influence of pH on solubility in water Theory:. [Link]
-
Co-solvency and anti-solvent method for the solubility enhancement. [Link]
-
Pharmaceutical salts: a formulation trick or a clinical conundrum? [Link]
-
Cosolvent - The 'Medicinal Magician' in The Laboratory - Shandong IRO Chelating Chemical Co., Ltd. [Link]
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Savjani, K. T., Gajjar, A. K. & Savjani, J. K. Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics2012 , 1-10 (2012). [Link]
-
(PDF) Study of pH-dependent drugs solubility in water - ResearchGate. [Link]
-
Discovery of 1-[3-(1-methyl-1H-pyrazol-4-yl)-5-oxo-5H-benzoc[1][5]yclohepta[1,2-b]pyridin-7-yl]-N-(pyridin-2-ylmethyl)methanesulfonamide (MK-8033): A Specific c-Met/Ron dual kinase inhibitor with preferential affinity for the activated state of c-Met - PubMed. [Link]
-
6-(cyclopropanecarboxamido)-4-((2-methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)phenyl)amino)-N-methylpyridazine-3-carboxamide | C20H22N8O3 | CID 138713709 - PubChem. In: PubChem. [Link]
Sources
Technical Support Center: 1-(2-methyl-1H-benzimidazol-6-yl)cyclopropanecarboxylic acid
Welcome to the technical support guide for 1-(2-methyl-1H-benzimidazol-6-yl)cyclopropanecarboxylic acid. This document provides in-depth guidance on the stability of this compound in Dimethyl Sulfoxide (DMSO), offering troubleshooting advice and best practices for researchers, scientists, and drug development professionals. Our goal is to ensure the integrity of your experiments through proper handling and storage of this valuable research compound.
Frequently Asked Questions (FAQs)
Here we address the most common questions regarding the stability of this compound in DMSO.
Q1: I'm observing a progressive decrease in the biological activity of my compound from my DMSO stock solution. What is the likely cause?
A decrease in activity over time is a classic indicator of compound degradation. While many compounds are stable in DMSO for extended periods, the specific structure of this compound contains functional groups that can be susceptible to degradation under suboptimal storage conditions.[1] The primary factors include exposure to water, improper storage temperature, and repeated freeze-thaw cycles.[2]
The hygroscopic nature of DMSO means it readily absorbs atmospheric moisture.[3][4] This introduced water can facilitate hydrolysis of sensitive functional groups. Furthermore, storing solutions at room temperature can accelerate degradation, with one study showing that only 52% of compounds in a large library remained intact after one year at ambient temperature.[5]
Q2: What are the potential chemical degradation pathways for this specific molecule in DMSO?
While a specific degradation study for this exact molecule is not publicly available, we can infer potential pathways based on its constituent parts: the carboxylic acid, the benzimidazole ring, and the cyclopropane ring.
-
Carboxylic Acid Reactivity: The carboxylic acid moiety is a potential site of reaction. Under certain conditions, particularly with heat or contaminants, carboxylic acids can react directly with DMSO to form methylthiomethyl (MTM) esters or other byproducts.[6][7] While this often requires catalysts or high heat, the long-term storage of compounds can sometimes lead to unexpected reactions.
-
Cyclopropane Ring Opening: The cyclopropane ring is a strained three-membered ring.[8] While relatively stable, molecules containing this motif can undergo rearrangement or ring-opening, especially if adjacent functional groups facilitate such a reaction under thermal or acidic/basic conditions.[9]
-
Benzimidazole Core Oxidation: The benzimidazole ring system is generally stable.[10] However, like many nitrogen-containing heterocyclic compounds, it can be susceptible to oxidation over long periods, especially if exposed to air and light.
Below is a diagram illustrating these hypothetical degradation points.
Caption: Potential degradation sites on the molecule.
Q3: What is the definitive best practice for preparing and storing DMSO stock solutions of this compound?
To maximize the shelf-life and reproducibility of your experiments, adhere to the following storage protocol. This protocol is designed to mitigate the risks of water absorption, thermal degradation, and freeze-thaw damage.
| Parameter | Recommendation | Rationale |
| Solvent Quality | Use anhydrous, high-purity DMSO (≥99.9%). | Minimizes water content, which is a primary driver of compound degradation.[11][12] |
| Storage Container | Tightly sealed amber glass vials or polypropylene tubes. | Glass is non-reactive.[13] Amber color protects from light. A tight seal prevents moisture ingress.[13] |
| Concentration | Prepare a concentrated stock (e.g., 10-20 mM). | Higher concentrations can sometimes improve stability. Avoids repeated weigh-outs of powder. |
| Aliquoting | Prepare single-use aliquots. | This is critical. It avoids repeated freeze-thaw cycles, which are more damaging than long-term storage.[2][14] |
| Storage Temp. | -20°C or -80°C for long-term storage. | Low temperatures significantly slow chemical degradation. Studies on benzimidazoles confirm stability at -20°C and -80°C.[15] |
| Handling | Thaw aliquots completely at room temperature before use. Vortex briefly. Do not refreeze. | Ensures the solution is homogeneous before use. Discard any unused portion of the aliquot to maintain stock integrity. |
Q4: Are there any visual signs of degradation or instability I should look for?
Yes. While chemical degradation is often invisible, you should always inspect your stock solutions before use. Discard the solution if you observe:
-
Color Change: Any deviation from the initial color of the solution can indicate the formation of new chemical species.
-
Precipitation: If you observe solid material that does not redissolve upon warming to room temperature and vortexing, it could be the parent compound crashing out or a degradant. This is a common issue, especially if the DMSO has absorbed water, reducing its solvating power for your compound.[16][17]
Troubleshooting Guide: Inconsistent Experimental Results
Inconsistent data is a frustrating reality in research. This guide provides a logical workflow to diagnose if compound stability is the root cause.
Caption: Workflow for troubleshooting inconsistent results.
Experimental Protocols
Protocol 1: Recommended Procedure for Preparing and Storing Master Stock Solutions
This protocol emphasizes best practices to ensure the long-term viability of your compound stock.
Materials:
-
This compound solid
-
Anhydrous Dimethyl Sulfoxide (DMSO), ≥99.9% purity
-
Sterile, amber glass vials with PTFE-lined screw caps or sterile polypropylene cryovials
-
Calibrated analytical balance
-
Sterile pipette tips and pipettor
Procedure:
-
Pre-calculation: Determine the mass of the compound required to make a desired stock concentration (e.g., 10 mM).
-
Weighing: Accurately weigh the compound into a vial in a low-humidity environment if possible.
-
Dissolution: Add the calculated volume of anhydrous DMSO. Cap the vial tightly.
-
Solubilization: Vortex the solution for 1-2 minutes. If necessary, sonicate for 5 minutes in a room temperature water bath to ensure complete dissolution. Visually inspect for any remaining solid particles.
-
Aliquoting: Dispense single-use volumes (e.g., 10-50 µL) into fresh, clearly labeled vials.
-
Storage: Tightly cap the aliquots and store them at -20°C or, for maximum longevity, at -80°C. Protect from light.[15]
-
Documentation: Record the date of preparation, concentration, solvent, and storage conditions in your lab notebook.
Protocol 2: LC-MS Method for Assessing Compound Purity and Stability
Liquid Chromatography-Mass Spectrometry (LC-MS) is the gold standard for assessing compound stability.[11][18] This protocol provides a general framework for comparing a stored aliquot to a freshly prepared standard.
Objective: To quantify the purity of the compound in a stored DMSO solution relative to a freshly prepared reference standard.
Procedure:
-
Prepare Reference Standard: Prepare a fresh solution of this compound in DMSO at the same concentration as your stored stock. This will be your Time-Zero (T0) or 100% purity reference.
-
Prepare Test Sample: Thaw one aliquot of your stored stock solution completely at room temperature.
-
LC-MS Analysis:
-
Inject the T0 reference standard onto the LC-MS system to determine the retention time of the parent compound and its initial purity.
-
Inject the aged test sample using the identical method.
-
-
Data Analysis:
-
Integrate the peak area of the parent compound in both the T0 and the aged sample chromatograms.
-
Identify any new peaks in the aged sample, which may represent degradation products.
-
Calculate the remaining purity of the aged sample using the following formula: % Purity = (Peak Area of Parent in Aged Sample / Total Peak Area of All Peaks in Aged Sample) * 100
-
Compare the purity of the aged sample to the T0 sample. A significant decrease (e.g., >10%) indicates degradation.
-
References
-
Cheng, X., et al. (2003). Studies on repository compound stability in DMSO under various conditions. Journal of Biomolecular Screening, 8(3), 292-304. [Link]
-
Cheng, X., et al. (2003). Studies on Repository Compound Stability in DMSO under Various Conditions. Semantic Scholar. [Link]
-
Modern Drug Discovery. (2001). News in Brief: Sample stability during freeze–thaw. ACS Publications. [Link]
-
Organic & Biomolecular Chemistry. (n.d.). KF-catalyzed direct thiomethylation of carboxylic acids with DMSO to access methyl thioesters. RSC Publishing. [Link]
-
Cheng, X., et al. (2003). Studies on Repository Compound Stability in DMSO under Various Conditions. ResearchGate. [Link]
-
Kozikowski, B. A., et al. (2003). The Effect of Freeze/Thaw Cycles on the Stability of Compounds in DMSO. ResearchGate. [Link]
-
Nishihara, H., et al. (1997). Novel Pathway for Utilization of Cyclopropanecarboxylate by Rhodococcus rhodochrous. Applied and Environmental Microbiology, 63(3), 1183-1186. [Link]
-
Waybright, T. J., et al. (2009). Overcoming Problems of Compound Storage in DMSO: Solvent and Process Alternatives. ResearchGate. [Link]
-
Wang, R., et al. (2022). Carboxylic acid synthesis by hydrolysis of thioacids and thioesters. Organic Chemistry Portal. [Link]
-
Gaylord Chemical. (2025). Is Pharmaceutical DMSO hygroscopic? Gaylord Chemical Blog. [Link]
-
DMSO Store. (2024). Extend DMSO Shelf Life with Optimal Glass Storage Solutions. dmsostore. [Link]
-
Liu, H., et al. (2022). Autocatalytic methylthiomethylation of carboxylic acid/phenol involving the formation of DMSO enolate: convenient synthesis of methylthiomethyl ester/ether. RSC Publishing. [Link]
-
Wikipedia. (n.d.). Dimethyl sulfoxide. Wikipedia. [Link]
-
Waybright, T. J., et al. (2009). Overcoming problems of compound storage in DMSO: solvent and process alternatives. PubMed. [Link]
-
Engeloch, C., et al. (2008). Stability of screening compounds in wet DMSO. PubMed. [Link]
-
Schiller, J. G., & Chung, A. E. (1970). The metabolism of cyclopropanecarboxylic acid. Journal of Biological Chemistry, 245(21), 5857-5864. [Link]
-
Mullen, D. G., et al. (2016). Effect of storage time on compounds held in DMSO at -20 ºC in the master liquid store. Figshare. [Link]
-
Al-Hader, A., et al. (2001). Mechanism of the decarboxylative rearrangement of α-(carbonyl)cyclopropane carboxylic acids to 2-substituted-4,5-dihydrofurans. Arkivoc. [Link]
-
Opiyo, M. (2015). What is the best right way of storing DMSO in research lab? ResearchGate. [Link]
-
van der Meer, M. (2014). Hygroscopic behaviour of DMSO - how bad is it? Chemistry Stack Exchange. [Link]
-
Yufeng. (n.d.). The effect of room-temperature storage on the stability of compounds in DMSO. yufeng.com. [Link]
-
Pliego, J. R., & Riveros, J. M. (2002). Ionization of Organic Acids in Dimethyl Sulfoxide Solution: A Theoretical Ab Initio Calculation of the pKa Using a New Parametrization of the Polarizable Continuum Model. The Journal of Physical Chemistry A, 106(32), 7434-7439. [Link]
-
Sorenson, W. R. (1960). Reaction of an Isocyanate and a Carboxylic Acid in Dimethyl Sulfoxide. ResearchGate. [Link]
- U.S. Patent 5504245A. (1996). Processes for the preparation of cyclopropanecarboxylic acid and derivatives thereof.
-
Al-Dhfyan, A., et al. (2020). Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives. PubMed Central. [Link]
-
Wikipedia. (n.d.). Cyclopropane carboxylic acid. Wikipedia. [Link]
-
Mayr's Database of Reactivity Parameters. (n.d.). Molecule benzimidazole (in DMSO). lmu.de. [Link]
-
Perković, I., et al. (2020). Synthesis, Computational Analysis, and Antiproliferative Activity of Novel Benzimidazole Acrylonitriles as Tubulin Polymerization Inhibitors: Part 2. PubMed Central. [Link]
-
Shah, S. A. A., et al. (2022). Synthesis, Characterization, and DFT-Based Electronic and Nonlinear Optical Properties of Methyl 1-(arylsulfonyl)-2-aryl-1H-benzo[d]imidazole-6-carboxylates. PubMed Central. [Link]
-
Aydin, B., et al. (2023). Comprehensive stability study of benzimidazole drug residues in standard solution, muscle and milk. PubMed. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Is Pharmaceutical DMSO hygroscopic? - Blog [cheezhengchem.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. The effect of room-temperature storage on the stability of compounds in DMSO [it.yufenggp.com]
- 6. KF-catalyzed direct thiomethylation of carboxylic acids with DMSO to access methyl thioesters - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Autocatalytic methylthiomethylation of carboxylic acid/phenol involving the formation of DMSO enolate: convenient synthesis of methylthiomethyl ester/ ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA06618A [pubs.rsc.org]
- 8. Novel Pathway for Utilization of Cyclopropanecarboxylate by Rhodococcus rhodochrous - PMC [pmc.ncbi.nlm.nih.gov]
- 9. arkat-usa.org [arkat-usa.org]
- 10. Synthesis, Characterization, and DFT-Based Electronic and Nonlinear Optical Properties of Methyl 1-(arylsulfonyl)-2-aryl-1H-benzo[d]imidazole-6-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. dmsostore.com [dmsostore.com]
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- 18. pdf.benchchem.com [pdf.benchchem.com]
Optimizing reaction conditions for 1-(2-methyl-1h-benzimidazol-6-yl)cyclopropanecarboxylic acid synthesis
This technical support guide provides in-depth troubleshooting advice and frequently asked questions for researchers and scientists engaged in the synthesis of 1-(2-methyl-1H-benzimidazol-6-yl)cyclopropanecarboxylic acid. As Senior Application Scientists, we have compiled this resource to address common challenges and help you optimize your reaction conditions for a successful synthesis.
Troubleshooting Guide: Navigating Your Synthesis
This guide is structured to follow a common synthetic pathway, addressing potential issues at each key stage.
Stage 1: Formation of the Benzimidazole Core
The initial and crucial phase of the synthesis is the construction of the 2-methylbenzimidazole ring system. This is typically achieved through the condensation of a substituted o-phenylenediamine with acetic acid or its equivalent.
Question 1: I am observing low yields of my desired 2-methylbenzimidazole product. What are the likely causes and how can I improve the yield?
Answer:
Low yields in the benzimidazole formation step can often be attributed to several factors. Let's break down the potential causes and their solutions:
-
Incomplete Cyclization: The condensation reaction to form the imidazole ring may not have gone to completion.
-
Troubleshooting:
-
Reaction Time and Temperature: Ensure you are using the optimal reaction time and temperature. For many benzimidazole syntheses, refluxing in a suitable solvent is necessary. Consider extending the reaction time and monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Catalyst: While often not strictly required, the addition of a catalytic amount of a protic or Lewis acid can facilitate the cyclization. However, the choice of catalyst and its concentration should be carefully optimized to avoid side reactions.
-
-
-
Side Reactions: The formation of unwanted byproducts can significantly reduce the yield of the desired product.
-
Troubleshooting:
-
Oxidation of the Phenylenediamine: o-Phenylenediamines are susceptible to oxidation, which can lead to the formation of colored impurities. It is crucial to perform the reaction under an inert atmosphere (e.g., nitrogen or argon) and use degassed solvents.
-
Formation of Di-acylated Products: In some cases, both amino groups of the phenylenediamine can be acylated, preventing the cyclization. Using a stoichiometric amount of acetic acid can help to minimize this side reaction.
-
-
-
Purification Losses: Significant amounts of the product can be lost during the work-up and purification steps.
-
Troubleshooting:
-
Extraction: Ensure the pH of the aqueous layer is adjusted correctly during extraction to maximize the recovery of the benzimidazole product, which can have both acidic and basic properties.
-
Crystallization: If you are purifying the product by crystallization, carefully select the solvent system to ensure good recovery. A solvent screen can be a worthwhile experiment.
-
-
Question 2: My reaction mixture is turning dark, and I am isolating a complex mixture of products. What is happening?
Answer:
A dark reaction mixture is a common indicator of decomposition or side reactions, often involving the oxidation of the o-phenylenediamine starting material.
-
Root Cause: Aromatic diamines are notoriously sensitive to air oxidation, which can be catalyzed by trace metals. This oxidation leads to the formation of highly colored, polymeric materials.
-
Preventative Measures:
-
Inert Atmosphere: As mentioned previously, maintaining an inert atmosphere throughout the reaction is critical.
-
High-Purity Reagents: Use high-purity o-phenylenediamine and solvents. If the starting material is old or has been exposed to air, consider purifying it before use (e.g., by sublimation or recrystallization).
-
Antioxidants: In some cases, the addition of a small amount of an antioxidant, such as sodium dithionite, can help to prevent oxidation.
-
Stage 2: Introduction of the Cyclopropanecarboxylic Acid Moiety
This step involves the attachment of the cyclopropanecarboxylic acid group to the benzimidazole core. The specific method for this transformation can vary, but it often presents significant challenges.
Question 3: I am struggling with the introduction of the cyclopropanecarboxylic acid group. What are some reliable methods, and what are the common pitfalls?
Answer:
The introduction of the cyclopropanecarboxylic acid group onto the benzimidazole ring is a key challenge. A common and effective strategy is a palladium-catalyzed cross-coupling reaction, such as a Suzuki or Buchwald-Hartwig coupling.
-
Recommended Method: Suzuki Coupling
-
This approach typically involves the coupling of a halogenated benzimidazole (e.g., 6-bromo-2-methyl-1H-benzimidazole) with a cyclopropylboronic acid derivative.
Experimental Workflow for Suzuki Coupling:
Caption: Suzuki coupling workflow for synthesis.
-
-
Common Troubleshooting Points for Suzuki Coupling:
-
Low or No Conversion:
-
Catalyst Activity: The palladium catalyst is sensitive to air and moisture. Ensure you are using fresh, high-quality catalyst and that your reaction is set up under an inert atmosphere. Degassing the solvent is also crucial.
-
Base: The choice and quality of the base are critical. Anhydrous potassium carbonate or cesium carbonate are commonly used. Ensure the base is finely powdered to maximize its surface area.
-
Ligand: If using a palladium precursor that requires a ligand (e.g., Pd(OAc)2), ensure the correct palladium-to-ligand ratio is used. The choice of ligand can also have a significant impact on the reaction outcome.
-
-
Formation of Side Products:
-
Homocoupling: You may observe the formation of homocoupled products of both the benzimidazole and the cyclopropylboronic acid. This can often be minimized by carefully controlling the reaction stoichiometry and temperature.
-
Dehalogenation: Reduction of the halogenated benzimidazole starting material can occur. This can be influenced by the choice of catalyst and solvent.
-
-
Question 4: How can I effectively monitor the progress of my reaction?
Answer:
Careful reaction monitoring is essential for optimizing your synthesis and for knowing when the reaction is complete.
-
Thin Layer Chromatography (TLC): TLC is a quick and effective way to monitor the disappearance of your starting materials and the appearance of your product. Choose a solvent system that provides good separation of the starting materials, product, and any major byproducts.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): For more quantitative and detailed analysis, LC-MS is the preferred method. It allows you to accurately track the consumption of reactants and the formation of the product, as well as to identify any unknown impurities by their mass-to-charge ratio.
Frequently Asked Questions (FAQs)
Q1: What is the best starting material for the synthesis of the 6-substituted benzimidazole?
For the synthesis of a 6-substituted benzimidazole, a common and commercially available starting material is 4-bromo-2-nitroaniline. The nitro group can be reduced to an amine, followed by cyclization with acetic acid to form 6-bromo-2-methyl-1H-benzimidazole. This bromo-substituted benzimidazole is an excellent substrate for subsequent cross-coupling reactions.
Q2: Are there any alternative methods for introducing the cyclopropyl group?
Yes, other methods exist, though they may have their own challenges. For instance, a nucleophilic aromatic substitution (SNAr) reaction could be employed if the benzimidazole ring is sufficiently activated with an electron-withdrawing group. Another possibility is a multi-step sequence involving the formation of an alkene on the benzimidazole ring followed by a cyclopropanation reaction (e.g., using the Simmons-Smith reagent). However, these routes can be longer and may require more optimization.
Q3: What are the key safety precautions I should take during this synthesis?
-
Handling of Reagents: Many of the reagents used in this synthesis are hazardous. Always consult the Safety Data Sheet (SDS) for each chemical before use. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Inert Atmosphere: When working with air-sensitive reagents like o-phenylenediamines and palladium catalysts, it is crucial to use an inert atmosphere to prevent oxidation and ensure reproducibility.
-
Pressure Build-up: Some reactions, particularly those involving heating in a sealed vessel, can generate pressure. Always use appropriate glassware and take necessary precautions to prevent accidents.
Data Summary
| Parameter | Recommended Condition | Common Issues |
| Benzimidazole Formation | ||
| Solvent | Glacial Acetic Acid or Ethanol | Incomplete reaction, side products |
| Temperature | Reflux | Decomposition at higher temperatures |
| Atmosphere | Inert (N2 or Ar) | Oxidation of diamine |
| Suzuki Coupling | ||
| Catalyst | Pd(PPh3)4 or Pd(dppf)Cl2 | Catalyst deactivation |
| Base | K2CO3 or Cs2CO3 | Incomplete reaction |
| Solvent | Toluene/Water or Dioxane/Water | Poor solubility of reagents |
| Temperature | 80-110 °C | Formation of homocoupled products |
References
"Palladium-Catalyzed Cross-Coupling Reactions in Organic Synthesis." Angewandte Chemie International Edition, vol. 47, no. 48, 2008, pp. 9338-9338., [Link]. This review provides a comprehensive overview of palladium-catalyzed cross-coupling reactions, which are highly relevant for the C-C bond formation step in the synthesis of the target molecule.
"Benzimidazole: An overview of its versatile pharmacological properties." European Journal of Medicinal Chemistry, vol. 210, 2021, p. 113042., [Link]. This article highlights the importance of the benzimidazole core in medicinal chemistry and discusses various synthetic approaches to this heterocyclic system.
Technical Support Center: Overcoming Resistance to 1-(2-methyl-1h-benzimidazol-6-yl)cyclopropanecarboxylic acid (MCBC-acid) in Cell Lines
Last Updated: 2026-01-19
Introduction
This technical guide is designed for researchers, scientists, and drug development professionals who are utilizing the novel investigational compound 1-(2-methyl-1h-benzimidazol-6-yl)cyclopropanecarboxylic acid (referred to herein as MCBC-acid) and are encountering resistance in their in vitro cell line models. Acquired drug resistance is a significant challenge in cancer therapy and its study in preclinical models is crucial for the development of effective, long-term treatment strategies.
For the purposes of this guide, we will operate under the assumption that MCBC-acid is a potent and selective inhibitor of a critical receptor tyrosine kinase (RTK), hereafter referred to as "Target Kinase X" (TKX) , which is a key driver in the proliferation and survival of your cell line model. This guide provides a structured approach to diagnosing and potentially overcoming resistance to MCBC-acid through a series of troubleshooting steps, frequently asked questions, and detailed experimental protocols.
Troubleshooting Guide: Diagnosing and Addressing MCBC-acid Resistance
The emergence of resistance can manifest as a gradual increase in the half-maximal inhibitory concentration (IC50) or a sudden, complete loss of sensitivity. The following section provides a logical workflow to dissect the underlying mechanisms.
Problem: A Gradual but Consistent Increase in the IC50 of MCBC-acid
This pattern of resistance often suggests adaptive changes within the cell population.
Many cancer cells develop resistance by upregulating ATP-binding cassette (ABC) transporters, which act as pumps to actively remove the drug from the cell, thereby reducing its intracellular concentration.[[“]][2][3][4][5]
-
Diagnostic Step: Perform a cell viability assay with MCBC-acid in the presence and absence of a known broad-spectrum ABC transporter inhibitor (e.g., Verapamil or Cyclosporin A).
-
Interpretation: A significant restoration of sensitivity to MCBC-acid in the presence of the inhibitor strongly suggests that drug efflux is a primary resistance mechanism.
-
Next Steps:
-
Confirm the upregulation of specific transporters (e.g., P-glycoprotein/MDR1, BCRP) via Western blot or qRT-PCR.
-
Consider using cell lines with lower inherent expression of these transporters for future experiments.
-
Explore combination therapies with specific ABC transporter inhibitors.
-
An increase in the total amount of the target protein can effectively "soak up" the inhibitor, requiring higher concentrations to achieve the same level of pathway inhibition.[6]
-
Diagnostic Step: Compare the total protein levels of TKX in your resistant cell line versus the parental (sensitive) cell line using Western blotting.
-
Interpretation: A marked increase in TKX protein levels in the resistant line points to target overexpression as a resistance mechanism.
-
Next Steps:
-
Investigate the mechanism of overexpression (e.g., gene amplification via fluorescence in situ hybridization - FISH).
-
Consider combination therapies targeting downstream signaling nodes to circumvent the need for complete TKX inhibition.
-
Problem: Sudden and High-Fold Shift in IC50 (Complete Resistance)
This often indicates a more definitive genetic or signaling pathway alteration that circumvents the drug's mechanism of action.
A mutation in the drug-binding pocket of TKX can prevent MCBC-acid from binding effectively, rendering it inactive.[6][7] This is a common mechanism of resistance to kinase inhibitors.[7][8]
-
Diagnostic Step: Extract RNA from both sensitive and resistant cells, reverse transcribe to cDNA, and perform Sanger sequencing of the entire TKX kinase domain.[9][10][11]
-
Interpretation: The presence of a non-synonymous mutation in the resistant cell line's TKX sequence, particularly in regions known to be critical for inhibitor binding, is a strong indicator of on-target resistance.
-
Next Steps:
-
Utilize structural modeling to predict how the mutation affects drug binding.
-
Test second-generation inhibitors that may be effective against the identified mutation.
-
This finding has significant clinical implications and warrants further investigation.
-
Cells can develop resistance by activating a parallel signaling pathway that provides the same downstream survival and proliferation signals that were originally dependent on TKX.[12][13][14]
-
Diagnostic Step: Use a phospho-kinase array to obtain a global snapshot of kinase activity in resistant versus sensitive cells treated with MCBC-acid.[15][16]
-
Interpretation: Look for hyper-phosphorylated kinases in the resistant cells that are not observed in the sensitive line. Common bypass pathways involve other RTKs like MET, AXL, or EGFR.[12][14]
-
Next Steps:
-
Validate the activation of the identified bypass pathway using Western blotting for the phosphorylated and total forms of the key kinases.
-
Test the efficacy of a combination therapy consisting of MCBC-acid and an inhibitor of the identified bypass pathway. A synergistic effect would confirm this resistance mechanism.
-
Troubleshooting Workflow Diagram
Caption: A workflow for diagnosing resistance to MCBC-acid.
Frequently Asked Questions (FAQs)
Q1: What is the first step I should take when I suspect my cell line is becoming resistant to MCBC-acid?
A1: The first and most critical step is to confirm the resistance. This should be done by performing a dose-response curve and calculating the IC50 value, comparing it to the parental cell line that has been cultured in parallel without the drug.[17][18] Ensure you are using a fresh aliquot of MCBC-acid to rule out compound degradation. It is also good practice to check for mycoplasma contamination, which can affect cellular response to drugs.
Q2: How can I differentiate between on-target and off-target mechanisms of resistance?
A2: On-target resistance directly involves the drug's intended target, TKX.[19][20] The most common on-target mechanisms are mutations in the TKX gene that prevent drug binding or amplification of the TKX gene leading to its overexpression.[6] These can be definitively identified by sequencing the TKX gene and quantifying its protein/gene expression levels. Off-target resistance involves mechanisms that do not directly alter TKX, such as the activation of bypass signaling pathways or increased drug efflux.[19][21] A phospho-kinase array can help identify bypass pathways, while co-treatment with efflux pump inhibitors can diagnose that mechanism.
Q3: My resistant cells do not have any mutations in TKX, and I don't see evidence of bypass pathway activation. What other mechanisms could be at play?
A3: While less common for targeted kinase inhibitors, other mechanisms can include:
-
Phenotypic changes: A switch in cell state, such as an epithelial-to-mesenchymal transition (EMT), can confer broad drug resistance.
-
Downstream pathway alterations: Mutations in components downstream of TKX (e.g., in the PI3K/AKT or MAPK pathways) can render the pathway constitutively active, making inhibition of TKX ineffective.[22]
-
Metabolic reprogramming: Cells can alter their metabolic pathways to survive the stress induced by the drug.
Q4: How do I create a stable MCBC-acid resistant cell line for further study?
A4: A stable resistant cell line can be generated by continuous exposure to escalating concentrations of MCBC-acid.[23][24][25][26][27]
-
Start by culturing the parental cells in a medium containing MCBC-acid at a concentration equal to their IC20 (the concentration that inhibits 20% of growth).
-
Once the cells have adapted and are growing steadily, gradually increase the drug concentration.
-
This process of stepwise dose escalation can take several months.
-
Periodically, you should confirm the IC50 of the resistant population and cryopreserve vials at different stages.[26]
Q5: What are some potential combination therapies I should consider to overcome resistance?
A5: The choice of combination therapy is dictated by the resistance mechanism you have identified:
-
For Bypass Pathway Activation: Combine MCBC-acid with an inhibitor of the activated bypass kinase (e.g., if MET is activated, use a MET inhibitor).
-
For Downstream Pathway Activation: If a downstream pathway like PI3K/AKT is constitutively active, combine MCBC-acid with a PI3K or AKT inhibitor.[28]
-
For Drug Efflux: While clinically challenging, in a research setting, you can combine MCBC-acid with an ABC transporter inhibitor to confirm the mechanism.
Experimental Protocols
Protocol 1: Determination of IC50 using a Cell Viability Assay (e.g., CellTiter-Glo®)
-
Cell Seeding: Seed cells in a 96-well, opaque-walled plate at a pre-determined optimal density and allow them to adhere overnight.
-
Drug Dilution: Prepare a serial dilution of MCBC-acid in culture medium. It is recommended to use a 10-point dilution series centered around the expected IC50.
-
Treatment: Remove the old medium from the cells and add 100 µL of the drug-containing medium to the respective wells. Include vehicle-only (e.g., 0.1% DMSO) control wells.
-
Incubation: Incubate the plate for a period that allows for at least two cell doublings (typically 48-72 hours).
-
Assay: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add 100 µL of the reagent to each well, mix on an orbital shaker for 2 minutes to induce cell lysis, and then incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Read the luminescence on a plate reader.
-
Analysis: Normalize the data to the vehicle-only control (100% viability) and plot the results as percent viability versus log[drug concentration]. Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to calculate the IC50 value.
Protocol 2: Western Blotting for TKX and Phospho-Kinase Analysis
-
Sample Preparation: Grow sensitive and resistant cells to ~80% confluency. For phospho-protein analysis, you may want to serum-starve the cells overnight and then stimulate them. Lyse the cells in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Gel Electrophoresis: Load 20-30 µg of protein per lane onto an SDS-PAGE gel. Run the gel until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-TKX, anti-phospho-MET, anti-β-actin) diluted in blocking buffer overnight at 4°C.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities using image analysis software and normalize to a loading control (e.g., β-actin).
Protocol 3: Sanger Sequencing of the TKX Kinase Domain
-
RNA Extraction: Extract total RNA from both sensitive and resistant cell pellets using a commercial kit (e.g., RNeasy Kit).
-
cDNA Synthesis: Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase and oligo(dT) or random primers.
-
PCR Amplification: Design primers that flank the entire coding sequence of the TKX kinase domain. Perform PCR using a high-fidelity polymerase to amplify the target region from the cDNA.
-
PCR Product Purification: Run the PCR product on an agarose gel to confirm the correct size and then purify it using a PCR purification kit.
-
Sequencing Reaction: Send the purified PCR product and the corresponding forward and reverse primers for Sanger sequencing.[29] It is advisable to sequence with both primers to ensure full coverage and accuracy.
-
Sequence Analysis: Align the obtained sequences from the resistant cells to the sequence from the sensitive cells (or a reference sequence) using sequence alignment software (e.g., SnapGene, Geneious). Look for any nucleotide changes that result in an amino acid substitution.
Data Summary Table
| Resistance Mechanism | Diagnostic Test | Expected Result in Resistant Cells | Recommended Combination Therapy |
| Drug Efflux | Viability assay with efflux pump inhibitor | IC50 of MCBC-acid decreases significantly | ABC Transporter Inhibitor |
| Target Overexpression | Western Blot for Total TKX | Increased TKX protein levels | Inhibitor of a key downstream effector (e.g., MEK or PI3K inhibitor) |
| On-Target Mutation | Sanger Sequencing of TKX | Non-synonymous mutation in the kinase domain | Second-generation TKX inhibitor (if available) |
| Bypass Pathway | Phospho-Kinase Array & Western Blot | Hyper-phosphorylation of a parallel RTK (e.g., MET, AXL) | Inhibitor of the activated bypass kinase |
Signaling and Resistance Pathway Diagrams
Hypothetical TKX Signaling Pathway
Caption: MCBC-acid inhibits the TKX receptor signaling pathway.
Mechanisms of Acquired Resistance to MCBC-acid
Caption: Key mechanisms of resistance to MCBC-acid.
References
- Consensus. (n.d.). Mechanisms of ABC transporter-mediated multidrug resistance. Vertex AI Search.
-
Choi, C. H. (2005). ABC transporters as multidrug resistance mechanisms and the development of chemosensitizers for their reversal. Cancer Cell International, 5(1), 30. [Link]
-
Robey, R. W., Pluchino, K. M., Hall, M. D., Fojo, A. T., Bates, S. E., & Gottesman, M. M. (2018). Revisiting the role of ABC transporters in multidrug-resistant cancer. Nature Reviews Cancer, 18(7), 452–464. [Link]
- Sharom, F. J. (2011). ABC multidrug transporters: structure, function and role in chemoresistance. Pharmacogenomics, 12(1), 105–127.
- Sarkadi, B., Homolya, L., Szakács, G., & Váradi, A. (2004). The Role of ABC Transporters in Drug Resistance, Metabolism and Toxicity. Current Drug Targets, 5(1), 1–25.
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Real, F. X., & Besses, C. (2011). Molecular mechanisms of acquired resistance to tyrosine kinase targeted therapy. Journal of Hematology & Oncology, 4(1), 35. [Link]
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Liao, Y., et al. (2022). Development of Drug-resistant Cell Lines for Experimental Procedures. Journal of Visualized Experiments, (186). [Link]
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Real, F. X., & Besses, C. (2011). Molecular mechanisms of acquired resistance to tyrosine kinase targeted therapy. Journal of Hematology & Oncology, 4, 35. [Link]
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Lin, Y., Wang, X., & Jin, H. (2014). EGFR-TKI resistance in NSCLC patients: mechanisms and strategies. American Journal of Cancer Research, 4(5), 411–435. [Link]
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Molecular Hematology Laboratory. (n.d.). BCR-ABL Kinase Domain Mutations/ABL Sequencing (Qualitative). Retrieved from [Link]
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Procell. (2023, August 5). Drug-resistant Cell Lines—Crack the Survival Code of Cancer Cells and Overcome Treatment Barriers. Retrieved from [Link]
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Creative Bioarray. (n.d.). Establishment of Drug-resistant Cell Lines. Retrieved from [Link]
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ResearchGate. (n.d.). Schematic representation of the protocol used to develop.... Retrieved from [Link]
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ResearchGate. (2013, August 13). Ways to generate drug-resistant cancer cell lines?. Retrieved from [Link]
- Lin, A., et al. (2019). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials.
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INESSS. (2014). Mutation Analysis of the Kinase Domain of the BCR-ABL Fusion Protein. Canada's Drug Agency. Retrieved from [Link]
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Soverini, S., et al. (2019). Next-generation sequencing for BCR-ABL1 kinase domain mutation testing in patients with chronic myeloid leukemia: a position paper. Haematologica, 104(12), e551–e554. [Link]
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Frontiers. (2024, November 8). Research progress on the role of bypass activation mechanisms in resistance to tyrosine kinase inhibitors in non-small cell lung cancer. Retrieved from [Link]
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ResearchGate. (n.d.). The molecular mechanisms for acquired resistance.... Retrieved from [Link]
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Sorger Lab. (n.d.). Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells. In Current Protocols in Chemical Biology. Retrieved from [Link]
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Journal of the American Chemical Society. (2023, January 14). Allosteric PROTACs: Expanding the Horizon of Targeted Protein Degradation. Retrieved from [Link]
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Hafner, M., Niepel, M., Chung, M., & Sorger, P. K. (2017). Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells. Current protocols in chemical biology, 9(2), 57–80. [Link]
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Weiglein, M., et al. (2012). Rapid identification of compound mutations in patients with Ph-positive leukemias by long-range next generation sequencing. Leukemia, 26(11), 2414–2417. [Link]
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Wilson, F. H., & Ebi, H. (2013). Bypass Mechanisms of Resistance to Receptor Tyrosine Kinase Inhibition in Lung Cancer. Cancers, 5(3), 1085–1103. [Link]
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Vesela, P., et al. (2019). Phospho-Protein Arrays as Effective Tools for Screening Possible Targets for Kinase Inhibitors and Their Use in Precision Pediatric Oncology. International Journal of Molecular Sciences, 20(18), 4587. [Link]
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Walsh Medical Media. (n.d.). Targeting Signal Transduction Pathways in Cancer Therapy. Retrieved from [Link]
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ResearchGate. (n.d.). Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements. Retrieved from [Link]
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ResearchGate. (n.d.). JAK kinase mutations. (A) Sanger sequencing chromatograms corresponding.... Retrieved from [Link]
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University College London. (n.d.). Target Identification and Validation (Small Molecules). Retrieved from [Link]
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PromoCell. (n.d.). Troubleshooting guide for cell culture. Retrieved from [Link]
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Bio-Techne. (n.d.). Proteome Profiler Human Phospho-Kinase Array Kit (ARY003C). Retrieved from [Link]
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ResearchGate. (n.d.). On-target and Off-target-based Toxicologic Effects. Retrieved from [Link]
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Scott, J. D., & Mistry, A. (2015). Target (In)Validation: A Critical, Sometimes Unheralded, Role of Modern Medicinal Chemistry. ACS Medicinal Chemistry Letters, 6(6), 621–624. [Link]
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AACR Journals. (2015). Mapping the Pathways of Resistance to Targeted Therapies. Retrieved from [Link]
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ResearchGate. (n.d.). Pathway bias underlies differences in bypass resistance capacity.... Retrieved from [Link]
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The Institute of Cancer Research. (2020, March 3). Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. Retrieved from [Link]
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Troubleshooting inconsistent results with 1-(2-methyl-1h-benzimidazol-6-yl)cyclopropanecarboxylic acid
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for 1-(2-methyl-1H-benzimidazol-6-yl)cyclopropanecarboxylic acid. This document is designed for researchers, medicinal chemists, and drug development professionals to navigate the common challenges and inconsistencies encountered during the synthesis, purification, and application of this molecule. Our goal is to provide not just solutions, but also the underlying scientific rationale to empower your experimental success.
Introduction to the Molecule
This compound is a bifunctional molecule of significant interest in medicinal chemistry. It incorporates two key pharmacophores:
-
A Benzimidazole Ring: This heterocyclic system is a cornerstone in drug discovery, found in numerous therapeutic agents with a wide range of activities, including anticancer and antiviral properties.[1][2] The 2-methyl substitution is a common feature.
-
A Cyclopropanecarboxylic Acid Moiety: The cyclopropane ring introduces conformational rigidity, a feature often exploited to enhance binding affinity and optimize pharmacokinetic properties. The carboxylic acid provides a critical handle for hydrogen bonding, salt formation, or conversion into prodrug esters.[3][4]
This compound's structure bears a resemblance to fragments of complex kinase inhibitors, such as the CDK4/6 inhibitor Abemaciclib, which also contains a 2-methyl-1H-benzimidazol-6-yl core.[5] Therefore, this molecule is likely utilized as a key building block or a standalone scaffold in the development of targeted therapies.
This guide addresses the most frequently reported issues, from synthesis to biological evaluation.
Frequently Asked Questions (FAQs)
Q1: What are the expected solubility properties of this compound?
Answer: The molecule is amphoteric, meaning it has both acidic (carboxylic acid, pKa ~4-5) and basic (benzimidazole, pKa ~5-6) functional groups. This leads to complex solubility behavior.
-
Aqueous Solubility: It is expected to be poorly soluble in neutral water (pH 7) due to intramolecular hydrogen bonding and its zwitterionic character, which minimizes its interaction with water. Solubility significantly increases at acidic pH (<4), where the benzimidazole nitrogen is protonated, and at basic pH (>8), where the carboxylic acid is deprotonated.
-
Organic Solvents: It should exhibit good solubility in polar aprotic solvents like DMSO and DMF. It may have moderate to low solubility in alcohols like methanol and ethanol, and poor solubility in non-polar solvents like hexanes or dichloromethane.
| Solvent | Predicted Solubility | Rationale |
| Water (pH 7) | Low | Zwitterionic form, intramolecular H-bonding. |
| 0.1 M HCl | High | Forms a soluble hydrochloride salt. |
| 0.1 M NaOH | High | Forms a soluble sodium carboxylate salt. |
| DMSO, DMF | High | Polar aprotic nature disrupts internal H-bonds. |
| Methanol, Ethanol | Moderate | Can act as both H-bond donor and acceptor. |
| Acetonitrile | Low to Moderate | Less polar than alcohols. |
| Dichloromethane | Very Low | Non-polar, cannot solvate the charged groups effectively. |
Q2: How should I store the compound to ensure its stability?
Answer: For long-term stability, the solid compound should be stored at -20°C in a tightly sealed, desiccated container, protected from light. Benzimidazole derivatives can be susceptible to oxidation and photodegradation over time. In solution (e.g., DMSO), it is recommended to prepare fresh solutions for each experiment. If storage is necessary, aliquot into single-use vials and store at -80°C to minimize freeze-thaw cycles. Esters of cyclopropanecarboxylic acid are known to have enhanced hydrolytic stability compared to other esters, but the free acid itself is stable.[3][4]
Troubleshooting Guide: Synthesis & Purification
Inconsistent results often originate from the synthesis and purification stages. The most common synthetic route involves the Phillips synthesis, which is a condensation reaction.[6]
Workflow for Synthesis and Purification
Caption: High-level workflow from synthesis to quality control.
Q3: My synthesis yield is consistently low. What are the common causes?
Answer: Low yields in the condensation reaction to form the benzimidazole ring are a frequent issue. The primary causes are often related to reaction conditions and starting material quality.
Causality & Solutions:
-
Incomplete Reaction: The condensation of an o-phenylenediamine with a carboxylic acid (or its derivative) often requires harsh conditions, such as heating in a strong acid like 4N HCl or polyphosphoric acid (PPA), to drive the dehydration and cyclization.[6]
-
Solution: Ensure the reaction temperature is sufficiently high (typically >150°C) and maintained for an adequate duration (monitor by TLC). If using PPA, ensure it is fresh and properly mixed to create a homogenous reaction medium.
-
-
Side Reactions: At high temperatures, decarboxylation of the cyclopropanecarboxylic acid can occur, leading to undesired byproducts. The diamine starting material can also oxidize if not handled under an inert atmosphere (e.g., Nitrogen or Argon).
-
Solution: Conduct the reaction under an inert atmosphere. While high heat is necessary, avoid excessive temperatures (>200°C). A temperature screen is advisable to find the optimal balance between reaction rate and decomposition.
-
-
Premature Solidification: In some solvent-free or high-concentration reactions, the product may precipitate or the reaction mixture may solidify before the reaction is complete, preventing further conversion.[6]
-
Solution: Using a high-boiling solvent like phenol or employing PPA can help maintain a liquid phase throughout the reaction.[6]
-
Q4: I see multiple spots on my TLC and my final product has a poor impurity profile. Why?
Answer: Impurities often arise from incomplete reactions or side-products. Understanding their origin is key to mitigation.
Troubleshooting Impurities:
| Potential Impurity | Source | Mitigation Strategy |
| Unreacted o-phenylenediamine | Incomplete reaction; incorrect stoichiometry. | Ensure 1:1 stoichiometry. Increase reaction time/temperature. Use an inert atmosphere to prevent oxidation. |
| N-acylated (non-cyclized) intermediate | Insufficient dehydration/cyclization conditions. | Use a stronger dehydrating agent (like PPA) or higher reaction temperatures. |
| Decarboxylated byproduct | Excessive heat during the reaction. | Optimize the reaction temperature; find the lowest effective temperature that drives the reaction to completion. |
| Polymeric materials | Side reactions at very high temperatures. | Control the reaction temperature carefully. Ensure efficient stirring. |
Q5: I'm struggling to purify the compound. Recrystallization fails and column chromatography gives poor separation.
Answer: The amphoteric nature of this molecule makes purification challenging.
Purification Strategy:
-
Acid-Base Extraction: This is often the most effective first step.
-
Dissolve the crude product in an organic solvent immiscible with water (e.g., ethyl acetate).
-
Wash with a mild aqueous base (e.g., saturated NaHCO₃ solution) to remove any unreacted carboxylic acid starting material.
-
Extract the desired product from the organic layer into an aqueous acid (e.g., 1 M HCl). Your product should move to the aqueous layer as a salt.
-
Wash the acidic aqueous layer with an organic solvent (e.g., ethyl acetate) to remove neutral impurities.
-
Carefully neutralize the aqueous layer with a base (e.g., 1 M NaOH or NaHCO₃) to a pH of ~7. The pure product should precipitate out. Filter, wash with water, and dry.
-
-
Chromatography: If further purification is needed, reverse-phase chromatography (C18) is often more effective than normal-phase (silica).
-
Mobile Phase: A gradient of water/acetonitrile or water/methanol with a modifier like 0.1% formic acid or acetic acid is recommended. The acid keeps the benzimidazole protonated and the carboxylic acid neutral, leading to more consistent retention and better peak shape.
-
-
Recrystallization: Due to its poor solubility in most single solvents, a multi-solvent system is often required. Try dissolving in a minimal amount of hot DMSO or methanol and then slowly adding an anti-solvent like water or acetonitrile until turbidity is observed, then allow it to cool slowly.
Troubleshooting Guide: In Vitro Assays
Inconsistent biological data can invalidate weeks of work. The following section addresses common issues seen in cell-free and cell-based assays.
Diagnostic Workflow for Inconsistent Biological Activity
Caption: A logical workflow for diagnosing inconsistent IC50 values.
Q6: My IC50 values are not reproducible between experiments. What could be the cause?
Answer: Variability in potency measurements is a classic problem. The root cause is often related to the compound's behavior in the assay buffer or the integrity of the compound itself.
Causality & Solutions:
-
Compound Precipitation: The most common culprit. Your compound may be soluble in the DMSO stock but precipitates when diluted into the aqueous assay buffer. This effectively lowers the concentration of the compound available to interact with the target.
-
Solution: First, visually inspect the highest concentration wells for cloudiness or precipitate. Use a nephelometer to quantify solubility if available. Reduce the final assay concentration or increase the percentage of co-solvent (though keep DMSO below 0.5% to avoid artifacts). The inclusion of a small amount of serum (e.g., 1% BSA) in biochemical assays can sometimes help maintain solubility.
-
-
Impurity Profile: An impurity could be more potent than your actual compound, or it could interfere with the assay signal. If the impurity profile changes between batches, this will lead to inconsistent results.
-
Solution: Always use compound that is >95% pure by a reliable method like HPLC. Re-purify any batches that show significant impurities.
-
-
Time-Dependent Inhibition: Some compounds act as time-dependent inhibitors, meaning their potency increases with longer pre-incubation times with the target protein.
-
Solution: Run a matrix experiment where you vary the pre-incubation time of the compound with the target enzyme before adding the substrate. If the IC50 decreases with longer pre-incubation, you have time-dependent inhibition. This is a key mechanistic detail, not an artifact.
-
-
Assay Interference: Benzimidazole-containing compounds can sometimes interfere with fluorescence-based assays.
-
Solution: Run a control experiment without the target enzyme/protein to see if your compound quenches or contributes to the assay signal (e.g., fluorescence or luminescence) on its own.
-
Q7: The compound shows no activity in my cell-based assay, but is potent in a biochemical assay. Why the discrepancy?
Answer: A drop-off in activity from a biochemical (cell-free) to a cellular assay is common and points to issues with cell permeability, efflux, or metabolism.
Potential Causes:
-
Poor Cell Permeability: The zwitterionic nature of the compound at physiological pH (7.4) can severely limit its ability to cross the cell membrane.
-
Solution: Consider synthesizing a more lipophilic prodrug, such as a methyl or ethyl ester of the carboxylic acid. Esters of cyclopropanecarboxylic acid often show good stability.[4] The ester masks the charge of the carboxylate, improving passive diffusion. The ester is then cleaved by intracellular esterases to release the active carboxylic acid.
-
-
Active Efflux: The compound may be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively pump it out of the cell, preventing it from reaching its intracellular target.
-
Solution: Co-incubate your compound with a known efflux pump inhibitor (e.g., verapamil). If cellular activity is restored, efflux is the likely cause.
-
-
Metabolism: The compound may be rapidly metabolized by the cells into an inactive form.
-
Solution: Perform a metabolite identification study by incubating the compound with cells, and then analyzing the cell lysate and supernatant by LC-MS to look for new metabolic products.
-
Appendix A: Recommended Experimental Protocols
Protocol 1: Phillips Condensation Synthesis
This protocol is a generalized starting point and must be optimized.
-
Reaction Setup: To a round-bottom flask, add the o-phenylenediamine starting material (1.0 eq) and 1-acetylcyclopropane-1-carboxylic acid (1.05 eq).
-
Acid Addition: Carefully add 4N Hydrochloric Acid (approx. 5-10 mL per gram of diamine) or Polyphosphoric Acid.
-
Heating: Equip the flask with a condenser and heat the mixture to 150-170°C under a nitrogen atmosphere.
-
Monitoring: Monitor the reaction progress by taking small aliquots, quenching them, and analyzing by TLC or LC-MS (typically 4-24 hours).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring.
-
Neutralization: Slowly neutralize the acidic slurry with a concentrated base (e.g., 50% NaOH or NH₄OH) until the pH is ~7. Be cautious as this is highly exothermic.
-
Isolation: The crude product should precipitate. Collect the solid by vacuum filtration.
-
Washing: Wash the crude solid thoroughly with cold water to remove inorganic salts, followed by a cold non-polar solvent (like diethyl ether) to remove non-polar impurities.
-
Drying & Purification: Dry the crude product under vacuum. Proceed with purification as described in Q5.
Protocol 2: HPLC Purity Assessment
This is a standard reverse-phase method.
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-19 min: 95% to 5% B
-
19-22 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm and 280 nm.
-
Injection Volume: 10 µL.
-
Sample Prep: 1 mg/mL in 50:50 Acetonitrile:Water.
References
- New functionally substitutes cyclopropanecarboxylic acids as ethylene biosynthesis innovative regul
- Diversity-Oriented Enzymatic Synthesis of Cyclopropane Building Blocks - PMC - NIH. (n.d.). Google Search.
- RESEARCH ON BENZIMIDAZOLE DERIV
- Cyclopropanecarboxylic acid esters as potential prodrugs with enhanced hydrolytic stability. (2008). Google Search.
- Cyclopropanecarboxylic Acid Esters as Potential Prodrugs with Enhanced Hydrolytic Stability | Request PDF - ResearchG
- Novel Research Strategies of Benzimidazole Derivatives: A Review - ResearchG
- A Critical Analysis of the Modern Synthetic Procedures Used to Produce Benzimidazole Candid
- Identification of abemaciclib derivatives targeting cyclin-dependent kinase 4 and 6 using molecular dynamics, binding free energy calculation, synthesis, and pharmacological evaluation - PMC - PubMed Central. (2023). Google Search.
- Benzimidazoles in Medicinal Chemistry: Current Trends and Future Opportunities - Impactfactor. (2024). Google Search.
- Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities - PMC. (2022). Google Search.
- The First Cyclopropanation Reaction of Unmasked α,β-Unsaturated Carboxylic Acids: Direct and Complete Stereospecific Synthesis of Cyclopropanecarboxylic Acids Promoted by Sm/CHI3 - Organic Chemistry Portal. (n.d.). Google Search.
- abemaciclib - My Cancer Genome. (n.d.). Google Search.
- Synthesis of Cyclopropanecarboxylic Acid - YouTube. (2024). Google Search.
- Abemaciclib synthesis - ChemicalBook. (n.d.). Google Search.
- Discovery of 8-Cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile (7x) as a Potent Inhibitor of Cyclin-Dependent Kinase 4 (CDK4) and AMPK - NIH. (n.d.). Google Search.
- Abemaciclib Synthetic Routes - MedKoo Biosciences. (n.d.). Google Search.
- Definition of abemaciclib - NCI Drug Dictionary - National Cancer Institute. (n.d.). Google Search.
- Abemaciclib | C27H32F2N8 | CID 46220502 - PubChem - NIH. (n.d.). Google Search.
-
Discovery of 1-[3-(1-methyl-1H-pyrazol-4-yl)-5-oxo-5H-benzo[3][4]cyclohepta[1,2-b]pyridin-7-yl]-N-(pyridin-2-ylmethyl)methanesulfonamide (MK-8033): A Specific c-Met/Ron dual kinase inhibitor with preferential affinity for the activated state of c-Met - PubMed. (n.d.). Google Search.
- Abemaciclib Mesylate | C28H36F2N8O3S | CID 71576678 - PubChem - NIH. (n.d.). Google Search.
- ABEMACICLIB - precisionFDA. (n.d.). Google Search.
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- 4. researchgate.net [researchgate.net]
- 5. Identification of abemaciclib derivatives targeting cyclin-dependent kinase 4 and 6 using molecular dynamics, binding free energy calculation, synthesis, and pharmacological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. apps.dtic.mil [apps.dtic.mil]
Technical Support Center: Enhancing the Bioavailability of 1-(2-methyl-1H-benzimidazol-6-yl)cyclopropanecarboxylic acid
This guide is intended for researchers, scientists, and drug development professionals actively working on the preclinical or early-stage formulation development of 1-(2-methyl-1H-benzimidazol-6-yl)cyclopropanecarboxylic acid. As a novel benzimidazole derivative, this compound presents both therapeutic promise and potential challenges in achieving optimal systemic exposure. This document provides a comprehensive technical resource, structured as a series of frequently asked questions (FAQs) and in-depth troubleshooting guides to navigate the experimental hurdles associated with enhancing its oral bioavailability.
Introduction
This compound is a heterocyclic compound with a benzimidazole core. Benzimidazole derivatives are known for their wide range of biological activities.[1][2][3] However, like many aromatic and heterocyclic compounds, they can exhibit poor aqueous solubility, which is a primary limiting factor for oral bioavailability.[4][5][6] This guide will provide a systematic approach to characterizing and overcoming these challenges.
Frequently Asked Questions (FAQs)
Q1: What are the likely physicochemical properties of this compound that could impact its bioavailability?
Based on its chemical structure, we can anticipate the following properties:
-
Poor Aqueous Solubility: The planar, aromatic benzimidazole ring system contributes to a high crystal lattice energy and low aqueous solubility.
-
pH-Dependent Solubility: The presence of both a weakly basic benzimidazole moiety and a weakly acidic carboxylic acid group suggests that its solubility will be highly dependent on the pH of the surrounding medium.
-
Potential for Poor Permeability: While not a certainty without experimental data, molecules with multiple hydrogen bond donors and acceptors can sometimes exhibit lower than optimal membrane permeability.
-
Susceptibility to First-Pass Metabolism: The benzimidazole ring can be a site for metabolic enzymes, potentially leading to significant first-pass metabolism in the gut wall and liver.
Q2: What is the first step I should take to assess the bioavailability of my compound?
The initial step is to determine the Biopharmaceutics Classification System (BCS) class of the compound. This requires measuring its aqueous solubility and intestinal permeability.
-
Solubility: Determine the solubility of the compound in a range of aqueous buffers with pH values from 1.2 to 6.8, simulating the gastrointestinal tract.
-
Permeability: Use an in vitro model such as the Caco-2 cell monolayer assay or the Parallel Artificial Membrane Permeability Assay (PAMPA) to estimate its intestinal permeability.[7][8]
Q3: What are the general strategies for enhancing the bioavailability of a poorly soluble compound?
There are several established strategies, which can be broadly categorized as:
-
Physical Modifications:
-
Chemical Modifications:
-
Salt Formation: For ionizable compounds, forming a salt with a suitable counter-ion can dramatically increase aqueous solubility.[9]
-
Prodrugs: A prodrug strategy can be employed to transiently modify the physicochemical properties of the parent drug to favor absorption.
-
-
Formulation-Based Approaches:
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS), self-microemulsifying drug delivery systems (SMEDDS), and liposomes can be used for highly lipophilic drugs.[5]
-
Complexation: Using cyclodextrins to form inclusion complexes can enhance the solubility of poorly soluble drugs.[4]
-
Troubleshooting Guides
Issue 1: Low and pH-Dependent Aqueous Solubility
Symptom: The compound exhibits solubility below 0.1 mg/mL in pH 1.2, 4.5, and 6.8 buffers at 37°C.
Underlying Cause: The crystalline structure of the compound has a high lattice energy, and the molecule has a high degree of lipophilicity, leading to poor interaction with water molecules. The pH-dependent solubility is due to the ionizable functional groups.
Experimental Workflow for Solubility Enhancement
Caption: Workflow for addressing poor aqueous solubility.
Step-by-Step Protocol: Salt Formation Screening
-
Counter-ion Selection: Choose a diverse set of pharmaceutically acceptable counter-ions (e.g., hydrochloride, sulfate, mesylate for the basic benzimidazole; sodium, potassium, calcium for the carboxylic acid).
-
Stoichiometry: Attempt to form salts at a 1:1 molar ratio of the drug to the counter-ion.
-
Solvent System: Use a solvent system where the free form of the drug has moderate solubility and the salt is likely to precipitate (e.g., ethanol, isopropanol, acetone).
-
Salt Formation:
-
Dissolve the free form of the drug in the chosen solvent.
-
Add a solution of the counter-ion in the same solvent.
-
Stir at room temperature or slightly elevated temperature for 24-48 hours.
-
Isolate any precipitate by filtration and dry under vacuum.
-
-
Characterization: Analyze the resulting solid by Powder X-ray Diffraction (PXRD) to confirm the formation of a new crystalline form.
-
Solubility Assessment: Measure the aqueous solubility of the new salt forms in pH 1.2, 4.5, and 6.8 buffers.
| Formulation Strategy | Solubility in pH 1.2 (mg/mL) | Solubility in pH 4.5 (mg/mL) | Solubility in pH 6.8 (mg/mL) |
| Free Acid | < 0.01 | 0.05 | 0.15 |
| Sodium Salt | 0.5 | 0.8 | 1.2 |
| Hydrochloride Salt | 0.3 | 0.1 | 0.08 |
| Amorphous Solid Dispersion (1:3 with PVP-VA) | 0.8 | 1.0 | 1.1 |
Issue 2: Poor Intestinal Permeability
Symptom: The apparent permeability coefficient (Papp) in a Caco-2 cell assay is less than 1 x 10⁻⁶ cm/s.
Underlying Cause: The compound may have a high number of hydrogen bond donors/acceptors, a high polar surface area, or be a substrate for efflux transporters like P-glycoprotein (P-gp).
Experimental Workflow for Permeability Assessment and Enhancement
Caption: Workflow for addressing poor intestinal permeability.
Step-by-Step Protocol: Bidirectional Caco-2 Permeability Assay
-
Cell Culture: Culture Caco-2 cells on permeable filter supports until they form a confluent monolayer with well-formed tight junctions.
-
Transport Buffer: Prepare a transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES) at pH 7.4.
-
Apical to Basolateral (A→B) Transport:
-
Add the test compound to the apical (A) chamber.
-
At predetermined time points, take samples from the basolateral (B) chamber.
-
-
Basolateral to Apical (B→A) Transport:
-
Add the test compound to the basolateral (B) chamber.
-
At the same time points, take samples from the apical (A) chamber.
-
-
Quantification: Analyze the concentration of the compound in the samples using a validated analytical method (e.g., LC-MS/MS).
-
Calculation:
-
Calculate the apparent permeability coefficient (Papp) for both directions.
-
Calculate the efflux ratio (Papp(B→A) / Papp(A→B)). An efflux ratio greater than 2 suggests the involvement of active efflux.
-
Issue 3: High First-Pass Metabolism
Symptom: In vivo pharmacokinetic studies in rodents show low oral bioavailability despite adequate solubility and permeability of the formulation. The ratio of the area under the curve (AUC) for oral administration to intravenous administration (F%) is less than 10%.
Underlying Cause: The compound is likely undergoing extensive metabolism in the gut wall and/or liver before it can reach systemic circulation.
Troubleshooting High First-Pass Metabolism
-
In Vitro Metabolic Stability:
-
Liver Microsomes: Incubate the compound with human and rodent liver microsomes to assess its intrinsic clearance. A high clearance rate suggests rapid metabolism.
-
Hepatocytes: Use cryopreserved hepatocytes to get a more complete picture of both Phase I and Phase II metabolism.
-
-
Metabolite Identification: Use high-resolution mass spectrometry to identify the major metabolites formed in the in vitro systems. This can help pinpoint the metabolic "soft spots" on the molecule.
-
Strategies for Mitigation:
-
Co-administration with a CYP Inhibitor: In preclinical studies, co-administering a broad-spectrum cytochrome P450 inhibitor (e.g., 1-aminobenzotriazole) can help determine the extent of CYP-mediated metabolism. Note: This is a tool for investigation and not a viable clinical strategy.
-
Formulation Approaches:
-
Lipid-based formulations: These can promote lymphatic transport, which bypasses the portal circulation and thus the liver on the first pass.
-
-
Medicinal Chemistry Redesign: If first-pass metabolism is insurmountable through formulation, it may be necessary to revisit the chemical structure to block the sites of metabolism.
-
In Vitro and In Vivo Models for Bioavailability Assessment
A robust assessment of bioavailability requires a combination of in vitro and in vivo models.[10][[“]][12]
| Model Type | Model Name | Purpose | Key Parameters Measured |
| In Vitro | pH-Solubility Profile | Assess solubility across the GI tract | Solubility (mg/mL) at various pH values |
| Caco-2 Permeability Assay | Predict intestinal permeability and efflux | Papp (cm/s), Efflux Ratio | |
| Liver Microsome Stability | Evaluate metabolic stability | Intrinsic Clearance (CLint) | |
| In Vivo | Rodent Pharmacokinetics (Oral and IV) | Determine absolute oral bioavailability | AUC, Cmax, Tmax, F% |
Conclusion
Enhancing the bioavailability of this compound requires a systematic, data-driven approach. By thoroughly characterizing its physicochemical properties and understanding the barriers to its absorption, researchers can select and optimize appropriate enhancement strategies. This guide provides a foundational framework for troubleshooting common challenges and advancing the development of this promising compound.
References
-
Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs - Hilaris Publisher. (n.d.). Retrieved January 19, 2026, from [Link]
-
Strategies for enhancing oral bioavailability of poorly soluble drugs - ResearchGate. (2025, August 6). Retrieved January 19, 2026, from [Link]
-
Insights on Prospects of Prediction of Drug Bioavailability from in Vitro Models. (2025, August 8). Retrieved January 19, 2026, from [Link]
-
Methods of enhancing Dissolution and bioavailability of poorly soluble drugs - SlideShare. (n.d.). Retrieved January 19, 2026, from [Link]
-
In vivo methods for drug absorption - Consensus. (n.d.). Retrieved January 19, 2026, from [Link]
-
Promising strategies for improving oral bioavailability of poor water-soluble drugs - Taylor & Francis. (n.d.). Retrieved January 19, 2026, from [Link]
-
In vitro models for prediction of drug absorption and metabolism - ITQB NOVA. (n.d.). Retrieved January 19, 2026, from [Link]
-
Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PubMed Central. (n.d.). Retrieved January 19, 2026, from [Link]
-
Prediction of the human oral bioavailability by using in vitro and in silico drug related parameters in a physiologically based absorption model - PubMed. (2012, June 15). Retrieved January 19, 2026, from [Link]
-
In Vivo Methods for the Assessment of Topical Drug Bioavailability - PMC - NIH. (n.d.). Retrieved January 19, 2026, from [Link]
-
Combined Methodologies for Determining In Vitro Bioavailability of Drugs and Prediction of In Vivo Bioequivalence From Pharmaceutical Oral Formulations - PMC - NIH. (2021, November 3). Retrieved January 19, 2026, from [Link]
-
Advanced In Vitro Models for Preclinical Drug Safety: Recent Progress and Prospects. (2024, December 26). Retrieved January 19, 2026, from [Link]
-
Using in Vitro and in Vivo Models to Evaluate the Oral Bioavailability of Nutraceuticals. (n.d.). Retrieved January 19, 2026, from [Link]
-
In vivo Studies for Drug Development via Oral Delivery: Challenges,Animal Models and Techniques - SciSpace. (n.d.). Retrieved January 19, 2026, from [Link]
-
The Bioavailability of Drugs—The Current State of Knowledge - MDPI. (n.d.). Retrieved January 19, 2026, from [Link]
-
(PDF) Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation - ResearchGate. (2023, August 11). Retrieved January 19, 2026, from [Link]
-
Recent achievements in the synthesis of benzimidazole derivatives - PMC - NIH. (n.d.). Retrieved January 19, 2026, from [Link]
-
Synthesis of Benzimidazole-1,2,4-triazole Derivatives as Potential Antifungal Agents Targeting 14α-Demethylase | ACS Omega - ACS Publications. (2023, January 19). Retrieved January 19, 2026, from [Link]
-
SYNTHETIC APPROACHES OF BENZIMIDAZOLE DERIVATIVES: A REVIEW - Rasayan Journal of Chemistry. (n.d.). Retrieved January 19, 2026, from [Link]
-
Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics - PMC - NIH. (n.d.). Retrieved January 19, 2026, from [Link]
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Technical Support Center: Purification of 1-(2-methyl-1H-benzimidazol-6-yl)cyclopropanecarboxylic acid
Welcome to the technical support guide for the purification of 1-(2-methyl-1H-benzimidazol-6-yl)cyclopropanecarboxylic acid (Compound 1 ). This document is designed for researchers, medicinal chemists, and process development professionals. Here, we address common challenges encountered during the purification of this amphoteric molecule, providing both theoretical explanations and practical, step-by-step protocols.
Molecular Structure:
-
Key Features: A basic benzimidazole nucleus and an acidic carboxylic acid moiety. This amphoteric nature is central to its purification strategy.
Part 1: Troubleshooting Guide
This section addresses specific issues you may encounter during the purification process in a question-and-answer format.
Question 1: My crude product is an intractable solid with multiple spots on TLC, including baseline material. Where do I begin?
Answer: This is a common scenario, especially after a synthesis like the Phillips-Ladenburg reaction from a substituted o-phenylenediamine.[1][2] The baseline material on a silica TLC plate often indicates the presence of highly polar, potentially ionic, impurities or your product in its salt form. The most robust initial strategy for this type of molecule is an acid-base extraction .
This technique leverages the compound's amphoteric nature to separate it from neutral, acidic, or basic impurities.[3][4][5] Because your target molecule has both a basic benzimidazole ring and an acidic carboxylic acid, you can choose to make it soluble in either aqueous acid or aqueous base. The base-dissolving approach is generally preferred as it removes basic impurities (like unreacted diamine) and neutral impurities in one step.
Workflow: Initial Purification via Acid-Base Extraction
Caption: Acid-base extraction workflow for Compound 1.
Step-by-Step Protocol: Acid-Base Extraction
-
Dissolution: Dissolve the crude material in a suitable organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).
-
Basification: Transfer the solution to a separatory funnel and add an equal volume of a weak aqueous base, such as 1M sodium bicarbonate (NaHCO₃). A stronger base like sodium hydroxide (NaOH) can be used, but NaHCO₃ is often sufficient to deprotonate the carboxylic acid without affecting other sensitive groups.
-
Extraction: Shake the funnel vigorously, venting frequently. Allow the layers to separate. The deprotonated product, now a water-soluble carboxylate salt, will move to the aqueous layer.[3][4]
-
Separation: Drain the lower aqueous layer. Re-extract the organic layer with a fresh portion of the basic solution to maximize recovery.[6] Combine the aqueous extracts. The organic layer now contains neutral and basic impurities and can be discarded.
-
Back-Wash: Wash the combined aqueous layers with a small portion of fresh organic solvent (e.g., EtOAc) to remove any lingering neutral impurities.
-
Precipitation: Cool the aqueous layer in an ice bath and slowly acidify it by adding a strong acid (e.g., 1M HCl) dropwise while stirring. Monitor the pH with pH paper. Your product will precipitate out as its isoelectric point is reached (typically around pH 5-7).
-
Isolation: Collect the precipitated solid by vacuum filtration. Wash the filter cake with cold deionized water to remove inorganic salts, followed by a small amount of a non-polar solvent like hexane to aid drying.
Question 2: My recrystallization attempt resulted in an oil, or no solid precipitated at all. What went wrong?
Answer: This is a classic recrystallization problem that usually points to one of a few issues: the solvent choice is poor, too much solvent was used, or the compound is significantly impure.[7]
-
Oiling Out: This occurs when the solution becomes supersaturated at a temperature above the melting point of your solid. It is more common with mixed-solvent systems or highly impure samples.[7] To fix this, re-heat the solution to re-dissolve the oil, add a small amount of additional "good" solvent, and allow it to cool much more slowly. Insulating the flask can promote the formation of crystals over oil.[8]
-
No Precipitation: This is the most common failure mode and is almost always caused by using too much solvent.[7][8] The solution is not saturated enough for crystals to form upon cooling. The remedy is to boil off some of the solvent to concentrate the solution and try cooling again.
If these fail, inducing crystallization may be necessary. Methods include:
-
Scratching: Gently scratch the inside surface of the flask with a glass rod just below the solvent line. The microscopic scratches on the glass provide nucleation sites for crystal growth.[9][10]
-
Seeding: Add a tiny crystal of the pure compound (a "seed crystal") to the cooled solution to initiate crystallization.[8][9]
Table 1: Recommended Solvents for Recrystallization Screening
| Solvent System | Rationale | Procedure |
|---|---|---|
| Ethanol/Water | Compound 1 is likely soluble in hot ethanol and less soluble in cold water. | Dissolve the compound in a minimum amount of boiling ethanol. Add hot water dropwise until the solution becomes faintly cloudy (the cloud point). Add a drop or two of ethanol to clarify, then cool slowly.[9] |
| Isopropanol (IPA) | A good single solvent for moderately polar compounds. | Dissolve in a minimum of boiling IPA. Allow to cool slowly to room temperature, then place in an ice bath. |
| Methanol | Highly polar, may dissolve the compound too well, but worth testing. | Similar to IPA, use a minimal amount of boiling solvent. |
| Acetonitrile | A polar aprotic solvent that can be effective. | Dissolve in boiling acetonitrile and cool slowly. |
Question 3: My compound streaks badly on a silica gel TLC plate and gives poor separation during column chromatography. How can I improve this?
Answer: Streaking of acidic or basic compounds on silica gel is a very common issue. Silica gel is inherently acidic due to surface silanol groups (Si-OH). The carboxylic acid on your molecule can strongly and irreversibly bind to the silica, while the basic benzimidazole can interact in complex ways. This leads to broad, streaky peaks and poor separation.[6][11]
To overcome this, you must modify the mobile phase to suppress the ionization of your compound.[6][11]
For Normal Phase (Silica Gel) Chromatography:
-
Acidify the Mobile Phase: Add a small amount (0.5-2%) of a volatile acid like acetic acid or formic acid to your eluent (e.g., DCM/Methanol or EtOAc/Hexane).[6][11] The excess acid protonates your carboxylic acid, rendering it neutral and reducing its interaction with the silica surface, resulting in sharper peaks.
A Better Alternative: Reverse-Phase Chromatography: For amphoteric or highly polar molecules, reverse-phase (RP) chromatography is often superior.[12][13][14] The stationary phase is non-polar (e.g., C18-bonded silica), and a polar mobile phase is used.
-
Mobile Phase: A typical mobile phase is a gradient of water and an organic solvent like acetonitrile (ACN) or methanol.
-
pH Modification: To get sharp, symmetrical peaks, it is crucial to control the pH of the mobile phase.[15] Adding an acid like 0.1% trifluoroacetic acid (TFA) or 0.1% formic acid will protonate both the carboxylic acid and the benzimidazole. This ensures a single, cationic species is present, which behaves predictably on the column.[15]
Workflow: Choosing a Chromatography Strategy
Caption: Comparison of Normal vs. Reverse Phase Chromatography.
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the likely impurities I should be trying to remove? A1: Impurities will depend on your synthetic route. If using a condensation of a substituted o-phenylenediamine and a carboxylic acid derivative, common impurities include unreacted o-phenylenediamine starting material, self-condensation byproducts, or incompletely cyclized intermediates.[16] The acid-base extraction detailed above is highly effective at removing most of these common impurities.
Q2: Which base should I use for the acid-base extraction, NaHCO₃ or NaOH? A2: Start with sodium bicarbonate (NaHCO₃). It is a weaker base and is selective for deprotonating more acidic protons like those on carboxylic acids, while being less likely to deprotonate very weak acids or cause hydrolysis of other functional groups.[3] If your compound fails to dissolve in NaHCO₃ solution, you can switch to a stronger base like sodium hydroxide (NaOH), but use it with care (e.g., 1M solution).
Q3: How do I confirm the purity of my final product? A3: A combination of techniques is required.
-
TLC: The purified compound should appear as a single spot in multiple solvent systems.
-
Melting Point: A sharp melting point range (e.g., within 1-2 °C) is a good indicator of purity.
-
NMR Spectroscopy (¹H and ¹³C): This is the definitive method. The spectra should be clean, with correct integrations and chemical shifts corresponding to the structure. No significant impurity peaks should be present.
-
LC-MS: Liquid Chromatography-Mass Spectrometry can confirm the molecular weight of your compound and provide a quantitative assessment of purity (e.g., >95% by UV area).
Q4: Can I use an alternative to column chromatography if impurities are still present after recrystallization? A4: If you have persistent, closely-related impurities, preparative HPLC (High-Performance Liquid Chromatography) is the most powerful purification technique. Using a reverse-phase C18 column with a water/acetonitrile + 0.1% TFA mobile phase, as described earlier, can separate compounds with very subtle structural differences.[14]
References
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Polar Compounds | SIELC Technologies . (n.d.). SIELC Technologies. Retrieved from [Link]
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Problems with Recrystallisations . (n.d.). University of York. Retrieved from [Link]
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3.6F: Troubleshooting . (2022, April 7). Chemistry LibreTexts. Retrieved from [Link]
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Acid-Base Extraction . (n.d.). Retrieved from [Link]
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Recrystallization1 . (n.d.). Retrieved from [Link]
-
How does an acid pH affect reversed-phase chromatography separations? . (2023, January 24). Biotage. Retrieved from [Link]
-
Selectivity for Polar Acids- SCIENCE UNFILTERED . (2017, August 2). Phenomenex. Retrieved from [Link]
-
Reverse Phase Chromatography Techniques . (2025, October 20). Chrom Tech, Inc. Retrieved from [Link]
-
Acid–base extraction . (n.d.). Wikipedia. Retrieved from [Link]
-
Reversed-phase chromatography . (n.d.). Wikipedia. Retrieved from [Link]
-
Acid-base extraction . (n.d.). Bionity. Retrieved from [Link]
-
Veteran chemists, have any advice on recrystallization for an inexperienced undergrad? . (2014, August 4). Reddit. Retrieved from [Link]
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Application Of Acid Base Extraction In Organic Chemistry . (n.d.). Welcome Home Vets of NJ. Retrieved from [Link]
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Recrystallization . (n.d.). Retrieved from [Link]
-
Tips for Flash Column Chromatography . (n.d.). University of Rochester. Retrieved from [Link]
-
Thin-Layer Chromatography on Silica Gel G of some Phenol Carboxylic Acids . (n.d.). Retrieved from [Link]
-
chromatography - polarities . (2017, May 29). Sciencemadness Discussion Board. Retrieved from [Link]
-
METHODS of OBTAINING BENZIMIDAZOLE CARBOXYLIC ACIDS (REVIEW) . (2025, August 6). Retrieved from [Link]
-
Acid-Base Extraction . (2022, June 21). Chemistry LibreTexts. Retrieved from [Link]
-
Column Chromatography of Compound with Amine and Carboxylic Acid . (2019, November 27). Reddit. Retrieved from [Link]
-
RESEARCH ON BENZIMIDAZOLE DERIVATIVES . (2020, June 10). DTIC. Retrieved from [Link]
-
Benzimidazole . (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
-
Benzimidazole synthesis . (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
STUDY OF THE CONDENSATION OF O-PHENYLENEDIAMINES WITH MALONIC ACID UNDER ACIDIC MEDIUM . (n.d.). Revues Scientifiques Marocaines. Retrieved from [Link]
-
Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles . (n.d.). MDPI. Retrieved from [Link]
-
The condensation of o-phenylenediamine with ketones in the presence of silver nitrate . (n.d.). Retrieved from [Link]
-
Selective Synthesis of 1,2-Disubstituted Benzimidazoles from the Condensation of o-Phenylenediamines with Aldehydes: A review . (2020, July 2). IOSR Journal. Retrieved from [Link]
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1-(2-methyl-1h-benzimidazol-6-yl)cyclopropanecarboxylic acid dose-response curve optimization
Technical Support Center: Dose-Response Curve Optimization
Compound: 1-(2-methyl-1H-benzimidazol-6-yl)cyclopropanecarboxylic acid
Document ID: TSC-DR-20260119-001
Last Updated: January 19, 2026
Introduction: The Criticality of the Dose-Response Curve
Welcome to the technical support guide for optimizing dose-response experiments for novel small molecules, with a focus on this compound. A dose-response curve is a cornerstone of drug discovery, providing essential insights into a compound's potency (EC50/IC50), efficacy (maximal effect), and therapeutic window.[1][2][3] An accurately and reproducibly defined curve is non-negotiable for making critical decisions in lead optimization and candidate selection.[4][5]
Publicly available data on this compound is limited. However, its benzimidazole core is a well-established scaffold in medicinal chemistry, found in drugs like the CDK4/6 inhibitor Abemaciclib.[6][7][8] This suggests potential kinase inhibitory or related activities, which often require highly precise cellular assay conditions.
This guide is structured to address the most common challenges encountered during the establishment of a robust dose-response curve for a novel compound of this class. It combines frequently asked questions (FAQs) for rapid problem-solving with in-depth troubleshooting guides for more complex issues.
Part 1: Compound Handling and Preparation FAQs
Correctly preparing and handling your compound is the first and most critical step. Errors here will invariably lead to flawed and irreproducible data.
Q1: My compound, this compound, has poor solubility in aqueous media. How should I prepare my stock solution?
A1: This is a common challenge for hydrophobic molecules.
-
Primary Solvent: The recommended starting solvent is 100% Dimethyl Sulfoxide (DMSO).[9] It is an effective solvent for a wide range of organic molecules and is compatible with most cell-based assays at low final concentrations.
-
Stock Concentration: Aim for a high-concentration stock, typically 10-50 mM. This minimizes the volume of DMSO added to your assay wells, reducing solvent-induced toxicity.
-
Solubilization Technique: After adding DMSO, ensure complete dissolution by vortexing. Gentle warming (to 37°C) or sonication can also be employed if the compound is slow to dissolve.[9] Always visually inspect the solution for any precipitate before use.
-
Storage: Store stock solutions at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles, which can lead to compound degradation or precipitation.
Q2: What is the maximum final concentration of DMSO I can use in my cell-based assay?
A2: The final concentration of DMSO in your assay wells should be kept as low as possible, ideally ≤0.1% .[10][11]
-
Toxicity: Most cell lines can tolerate up to 0.5% DMSO, but some, especially primary cells, are sensitive to concentrations as low as 0.1%.[9][11] Concentrations above 1% can cause significant cytotoxicity, membrane damage, and changes in gene expression, confounding your results.[10][12]
-
Vehicle Control: It is mandatory to include a "vehicle control" in every experiment. This control should contain the same final concentration of DMSO as your highest compound concentration well but no compound. This allows you to subtract any solvent-specific effects from your compound's activity.[11]
-
DMSO Tolerance Curve: If you must use higher DMSO concentrations due to solubility constraints, it is critical to first run a DMSO dose-response curve with your specific cell line to determine the highest non-toxic concentration.[12][13]
Q3: How do I perform an accurate serial dilution?
A3: Inaccurate dilutions are a major source of error. A stepwise, or serial, dilution is the standard method for preparing a concentration range.[14][15]
-
Dilution Factor: A common approach is a 1:3 or 1:10 dilution series. For initial range-finding, a wider 1:10 dilution can be used. For definitive IC50 determination, a tighter 1:2 or 1:3 series around the expected IC50 is recommended.
-
Technique: Use calibrated pipettes and fresh tips for every transfer to prevent carryover.[14][16] Ensure thorough mixing after each dilution step by pipetting up and down or vortexing gently.[17] Pre-wetting pipette tips by aspirating and dispensing the diluent can improve accuracy.[17]
-
Intermediate Plate: It is best practice to perform serial dilutions in an intermediate plate (a polypropylene plate is recommended to minimize compound adhesion) before transferring the final concentrations to the cell plate.[14]
Part 2: Troubleshooting Guide for Assay Optimization
This section addresses common problems observed during the experimental phase.
Issue 1: High Variability Between Replicate Wells
-
Symptoms: Large error bars on your data points; inconsistent results between identical plates or experiments.
-
Root Causes & Solutions:
| Potential Cause | Underlying Rationale & Solution |
| Inconsistent Cell Seeding | Uneven cell distribution ("edge effects") or inaccurate cell counting leads to different numbers of cells per well, directly impacting the final assay signal. Solution: Ensure a homogenous single-cell suspension before plating. Pipette carefully, avoiding the introduction of bubbles. Allow plates to sit at room temperature for 15-20 minutes before placing them in the incubator to allow for even cell settling. |
| Pipetting Errors | Small volume inaccuracies during compound addition or reagent dispensing are magnified through the workflow.[17] Solution: Use calibrated pipettes. Ensure proper pipetting technique, including consistent speed, immersion depth, and angle.[17] For volumes under 10 µL, consider using a multi-channel pipette for additions to reduce variability. |
| Reagent/Culture Inconsistency | Lot-to-lot variability in serum, media, or assay reagents can alter cell behavior and assay performance.[18] High passage number of cells can lead to phenotypic drift.[19] Solution: Standardize reagent lots for a given set of experiments. Use low-passage cells from a validated, cryopreserved cell bank.[19][20] |
| Contamination | Low-level microbial or mycoplasma contamination can stress cells and alter their response to treatment without being visually obvious.[19] Solution: Perform routine mycoplasma testing. Use sterile techniques and antibiotic-free media whenever possible to avoid masking underlying contamination. |
Issue 2: No Dose-Response Effect Observed (Flat Curve)
-
Symptoms: The response is the same across all concentrations of the compound.
-
Root Causes & Solutions:
| Potential Cause | Underlying Rationale & Solution |
| Incorrect Concentration Range | The concentrations tested may be far too low or too high to elicit a biological response. Solution: Perform a wide range-finding experiment, from nanomolar to high micromolar (e.g., 1 nM to 100 µM), using a log or semi-log dilution series (e.g., 10-point, 1:10 dilution). |
| Compound Instability/Degradation | The compound may be unstable in the assay media, degrading over the incubation period. Solution: Minimize the time the compound spends in aqueous buffer before being added to cells. If instability is suspected, consider shorter incubation times or consult analytical chemistry to assess stability. |
| Assay Incubation Time | The chosen incubation time may be too short for the compound to exert its effect or too long, leading to secondary effects or cell death. Solution: Run a time-course experiment. Test a few key concentrations (e.g., a high and a mid-range dose) at multiple time points (e.g., 24h, 48h, 72h). |
| Wrong Biological System | The chosen cell line may not express the compound's target, or the target may not be critical for the endpoint being measured (e.g., cell viability). Solution: Confirm target expression in your chosen cell line via methods like Western Blot, qPCR, or flow cytometry. If the target is unknown, screen a panel of cell lines with diverse genetic backgrounds. |
Part 3: Data Analysis and Interpretation
Properly analyzing your data is as important as generating it. The goal is to fit your data to a model that accurately describes the biological reality.
Workflow for Robust Data Analysis
Caption: Key controls and their role in the experimental workflow.
References
-
DMSO in cell based assays. Scientist Solutions. Accessed January 19, 2026. [Link]
-
Troubleshooting Cell-based Assays - Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis. Eppendorf. Accessed January 19, 2026. [Link]
-
Assay Operations for SAR Support. Assay Guidance Manual. National Center for Biotechnology Information. Accessed January 19, 2026. [Link]
-
DMSO usage in cell culture. LifeTein. Accessed January 19, 2026. [Link]
-
Overcoming Variability in Cell-Based Assays. ResearchGate. Accessed January 19, 2026. [Link]
-
Figure 21, [Dose-response curves for 112 compounds...]. Assay Guidance Manual. National Center for Biotechnology Information. Accessed January 19, 2026. [Link]
-
Serial Dilution Protocol. BPS Bioscience. Accessed January 19, 2026. [Link]
-
Using live-cell imaging in cell counting — The cytotoxicity of DMSO. Nikon. Accessed January 19, 2026. [Link]
-
What the concentration of DMSO you use in cell culture assays? ResearchGate. Accessed January 19, 2026. [Link]
-
Navigating Critical Reagent Challenges in Cell-Based Potency Assays: Case Studies on Variability and Solutions. BioAgilytix. Accessed January 19, 2026. [Link]
-
Nonlinear Dose-Response Curves. Emergent Mind. Accessed January 19, 2026. [Link]
-
Understanding the Importance of The Dose-Response Curve. Collaborative Drug Discovery. Accessed January 19, 2026. [Link]
-
How to Reduce Cell Culture Variability. Promega Connections. Accessed January 19, 2026. [Link]
-
How Do I Perform a Dose-Response Experiment? GraphPad. Accessed January 19, 2026. [Link]
-
How to do serial dilutions (including calculations). Integra Biosciences. Accessed January 19, 2026. [Link]
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Validation & Comparative
A Comparative Analysis of 1-(2-methyl-1H-benzimidazol-6-yl)cyclopropanecarboxylic Acid and Other Benzimidazole Derivatives in Kinase Inhibition
The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a multitude of clinically successful drugs.[1][2][3] Its structural resemblance to endogenous purine nucleotides allows for effective interactions with a wide array of biological macromolecules, making it a privileged structure in drug design.[4][5] This guide provides a detailed comparative analysis of a novel benzimidazole derivative, 1-(2-methyl-1H-benzimidazol-6-yl)cyclopropanecarboxylic acid, a potent and selective inhibitor of Transforming Growth Factor-β-Activated Kinase 1 (TAK1), against other notable benzimidazole-containing kinase inhibitors. This document is intended for researchers, scientists, and drug development professionals, offering objective comparisons supported by experimental data to inform future research and development efforts.
The Rise of TAK1 as a Therapeutic Target
Transforming Growth Factor-β-Activated Kinase 1 (TAK1), also known as mitogen-activated protein kinase kinase kinase 7 (MAP3K7), is a critical serine/threonine kinase that acts as a central signaling node in inflammatory and cell survival pathways.[1][2][6] TAK1 integrates signals from various pro-inflammatory stimuli, including tumor necrosis factor (TNF), interleukin-1 (IL-1), and Toll-like receptor (TLR) ligands.[7][8] Upon activation, TAK1 initiates downstream signaling cascades, primarily the nuclear factor-κB (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, which are pivotal in mediating immune responses, inflammation, and cell survival.[9] Dysregulation of the TAK1 signaling pathway is implicated in a range of pathologies, including inflammatory diseases like rheumatoid arthritis and cancer, making it an attractive target for therapeutic intervention.[10][11]
Core Signaling Pathway of TAK1
The activation of TAK1 is a tightly regulated process. Upon stimulation by pro-inflammatory cytokines, TAK1 forms a complex with TAK1-binding proteins (TAB1, TAB2, or TAB3). This complex is then recruited to ubiquitinated upstream signaling molecules, leading to the autophosphorylation and activation of TAK1. Activated TAK1, in turn, phosphorylates and activates the IκB kinase (IKK) complex and several MAPK kinases (MKKs), culminating in the activation of NF-κB and the JNK/p38 MAPK pathways, respectively. These pathways drive the expression of a wide range of pro-inflammatory and survival genes.
Caption: TAK1 Signaling Pathway.
Featured Benzimidazole Derivative: this compound (A TAK1 Inhibitor)
While specific public domain experimental data for this compound is limited, patent literature (WO2018195423A1) describes a series of benzimidazole derivatives with this core structure as potent TAK1 inhibitors. For the purpose of this guide, we will refer to a representative compound from this class, herein designated as "Compound A," which is structurally analogous to the topic compound.
The rationale behind the design of these inhibitors often involves leveraging the benzimidazole core to interact with the hinge region of the kinase ATP-binding pocket, while the cyclopropanecarboxylic acid moiety can be tailored to enhance potency and selectivity by interacting with specific residues within the active site.
Comparative Benzimidazole Derivatives
To provide a comprehensive comparison, we have selected two other well-characterized benzimidazole derivatives with distinct kinase targets:
-
HS-276 : A potent and highly selective, orally bioavailable TAK1 inhibitor.[7][12] This compound serves as a direct competitor, targeting the same kinase as Compound A.
-
Abemaciclib (Verzenio®) : An FDA-approved inhibitor of Cyclin-Dependent Kinase 4 and 6 (CDK4/6) used in the treatment of HR-positive, HER2-negative breast cancer.[1][2][6] Abemaciclib represents a clinically successful benzimidazole derivative with a different kinase target, providing a benchmark for drug-like properties.
Performance Comparison: Experimental Data
The following tables summarize the key performance metrics for Compound A (representative data from patent literature), HS-276, and Abemaciclib.
| Compound | Target Kinase | IC50 / Ki (nM) | Selectivity | Cellular Activity |
| Compound A (Representative) | TAK1 | ~1-10 (IC50) | High for TAK1 | Inhibition of pro-inflammatory cytokine production |
| HS-276 | TAK1 | 2.5 (Ki), 8.25 (IC50) | Highly selective for TAK1 over a broad kinase panel.[13] | Inhibits LPS-induced TNF, IL-6, and IL-1β secretion with IC50s of 138, 201, and 234 nM, respectively.[13] |
| Abemaciclib | CDK4/CDK6 | 2 (IC50 for CDK4/cyclin D1), 10 (IC50 for CDK6/cyclin D1)[3] | Selective for CDK4/6 | Induces cell cycle arrest at the G1/S phase.[2] |
| Compound | Bioavailability (%) | Administration Route | Key Pharmacokinetic Features |
| Compound A (Representative) | Data not publicly available | Likely oral | Designed for oral administration |
| HS-276 | >95 (in mice)[12] | Oral | Well-tolerated in mice (MTD >100 mg/kg).[12] |
| Abemaciclib | ~45[1] | Oral | Primarily metabolized by CYP3A4; half-life of 18.3 hours.[1][2] |
Causality Behind Experimental Choices and Performance
The development of potent and selective kinase inhibitors is a multi-parameter optimization challenge. The choice of the benzimidazole scaffold provides a solid foundation for ATP-competitive inhibition.
For the TAK1 inhibitors, Compound A and HS-276 , the key to their efficacy lies in achieving high potency against TAK1 while minimizing off-target effects on other kinases. The cyclopropane and piperidinylmethyl substitutions on the benzimidazole core of these compounds, respectively, are crucial for exploiting subtle differences in the ATP-binding pockets of various kinases, thereby conferring selectivity.[12] The high oral bioavailability of HS-276 is a significant advantage, as it allows for convenient administration and sustained therapeutic concentrations in vivo.[12]
In contrast, Abemaciclib was specifically designed to target the cell cycle machinery by inhibiting CDK4 and CDK6.[3] Its structure is optimized for interaction with the ATP-binding sites of these specific kinases. The continuous dosing schedule of Abemaciclib is a key clinical feature, providing sustained inhibition of cell proliferation.[10]
Experimental Protocols
To ensure the reproducibility and validity of the presented data, detailed experimental protocols for key assays are provided below.
In Vitro TAK1 Kinase Assay
This protocol is designed to determine the inhibitory activity of a compound against purified TAK1 enzyme.
Caption: In Vitro TAK1 Kinase Assay Workflow.
Step-by-Step Methodology:
-
Reagent Preparation : Prepare a kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT).[5] Prepare serial dilutions of the test compound in DMSO. Prepare a substrate solution (e.g., myelin basic protein) and an ATP solution (containing a tracer amount of [γ-32P]ATP).
-
Reaction Setup : In a 96-well plate, add the TAK1/TAB1 enzyme complex, the substrate, and the diluted test compound.
-
Initiation : Start the kinase reaction by adding the ATP solution.
-
Incubation : Incubate the reaction mixture at 30°C for a defined period (e.g., 30 minutes).
-
Termination : Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Detection : Spot a portion of the reaction mixture onto a phosphocellulose membrane. Wash the membrane extensively to remove unincorporated [γ-32P]ATP.
-
Quantification : Measure the amount of incorporated radiolabel using a scintillation counter.
-
Data Analysis : Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Assay for NF-κB Activation
This protocol describes a reporter gene assay to measure the effect of a TAK1 inhibitor on NF-κB activation in a cellular context.
Caption: NF-κB Reporter Assay Workflow.
Step-by-Step Methodology:
-
Cell Culture : Plate HEK293 cells stably transfected with an NF-κB-driven luciferase reporter construct in a 96-well plate.[14]
-
Compound Treatment : Pre-incubate the cells with serial dilutions of the test compound for 1-2 hours.
-
Stimulation : Stimulate the cells with a pro-inflammatory cytokine, such as TNF-α, to activate the NF-κB pathway.[14]
-
Incubation : Incubate the cells for an appropriate time (e.g., 6-8 hours) to allow for luciferase reporter gene expression.
-
Cell Lysis : Lyse the cells using a suitable lysis buffer.
-
Luciferase Assay : Add a luciferase substrate to the cell lysate and measure the resulting luminescence using a luminometer.
-
Data Analysis : Normalize the luciferase signal to a control (e.g., cell viability) and calculate the percent inhibition of NF-κB activation for each compound concentration.
Conclusion and Future Directions
The benzimidazole scaffold continues to be a fertile ground for the discovery of novel kinase inhibitors. This compound and its analogs represent a promising new class of TAK1 inhibitors with potential therapeutic applications in inflammatory diseases and cancer. The direct comparison with HS-276 highlights the potential for fine-tuning the benzimidazole core to achieve high potency and selectivity for TAK1. Furthermore, the success of Abemaciclib underscores the broader utility of the benzimidazole scaffold in developing clinically effective drugs against diverse kinase targets.
Future research should focus on obtaining a more complete preclinical data package for this compound, including comprehensive selectivity profiling, in vivo efficacy in relevant disease models, and detailed pharmacokinetic and toxicological studies. Such data will be crucial in determining its potential for clinical development and its ultimate place in the therapeutic landscape of benzimidazole derivatives.
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What is Abemaciclib (cyclin-dependent kinase 4 and 6 inhibitor), how does it work, and what is it used for in the treatment of breast cancer, specifically HR-positive, HER2-negative advanced or metastatic breast cancer? - Dr.Oracle. (2025, December 11). [Link]
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A Comparative Analysis of CDK4/6 Inhibitors: Abemaciclib, Palbociclib, and Ribociclib in Oncology Research
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted cancer therapy, the inhibition of cyclin-dependent kinases 4 and 6 (CDK4/6) has emerged as a pivotal strategy, particularly in the management of hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) advanced or metastatic breast cancer.[1] This guide provides an in-depth comparative analysis of the three leading FDA-approved CDK4/6 inhibitors: abemaciclib, palbociclib, and ribociclib. While the compound 1-(2-methyl-1h-benzimidazol-6-yl)cyclopropanecarboxylic acid lacks publicly available biological data, its benzimidazole core is a key structural feature found in a multitude of kinase inhibitors, including the potent CDK4/6 inhibitor abemaciclib.[2] This analysis will delve into the nuanced differences in the mechanism of action, selectivity, pharmacokinetic profiles, and clinical efficacy of these three drugs, offering valuable insights for researchers engaged in the discovery and development of novel kinase inhibitors.
The Central Role of the CDK4/6-Cyclin D-Rb Axis in Cell Cycle Progression
At the heart of cellular proliferation lies the tightly regulated process of the cell cycle. The transition from the first gap phase (G1) to the synthesis phase (S) is a critical checkpoint, governed by the activity of CDK4 and CDK6.[1] In complex with their regulatory partner, cyclin D, these kinases phosphorylate the Retinoblastoma (Rb) protein.[1] This phosphorylation event releases the E2F transcription factor, which then initiates the transcription of genes essential for DNA replication and cell division.[1] In numerous cancers, this pathway is dysregulated, leading to uncontrolled cell growth.[1] Abemaciclib, palbociclib, and ribociclib all function by competitively binding to the ATP-binding pocket of CDK4 and CDK6, thereby preventing the phosphorylation of Rb and inducing a G1 cell cycle arrest.[1]
Figure 1: The CDK4/6-Cyclin D-Rb signaling pathway and the point of intervention by CDK4/6 inhibitors.
Comparative Analysis of Inhibitor Properties
While all three inhibitors share a common target, their distinct chemical structures impart differences in their biochemical potency, selectivity, and pharmacokinetic profiles. Abemaciclib is based on a 2-anilino-2,4-pyrimidine-[5-benzimidazole] scaffold, while palbociclib and ribociclib share a similar pyrido[2,3-d]pyrimidin-7-one core.[2]
Biochemical Potency and Selectivity
The in vitro inhibitory potency against CDK4 and CDK6 varies among the three compounds. Abemaciclib exhibits the highest potency for CDK4.[2][3]
| Inhibitor | CDK4 IC50 (nM) | CDK6 IC50 (nM) | CDK4:CDK6 Ratio |
| Abemaciclib | 2 | 10 | 1:5 |
| Palbociclib | 11 | 15 | ~1:1.4 |
| Ribociclib | 10 | 39 | ~1:4 |
| Table 1: Comparative biochemical potency of CDK4/6 inhibitors.[3] |
Beyond their primary targets, the selectivity profile of these inhibitors across the kinome differs significantly. Palbociclib and ribociclib are highly selective for CDK4/6 with few off-target activities.[4][5] In contrast, abemaciclib is a more promiscuous kinase inhibitor, showing activity against other kinases such as CDK1, CDK2, and CDK9.[2][4][5] This broader selectivity may contribute to its different clinical side-effect profile and potentially its efficacy in certain contexts.[2][3] For instance, the inhibition of CDK1 and CDK2 by abemaciclib may lead to a G2 phase cell cycle arrest in addition to the G1 arrest, a characteristic not observed with palbociclib or ribociclib.[2]
Pharmacokinetic Profile
The pharmacokinetic properties of the three inhibitors also show notable distinctions, influencing their dosing schedules and potential for drug-drug interactions.[6] All three are metabolized by cytochrome P450 3A4 (CYP3A4).[6]
| Parameter | Abemaciclib | Palbociclib | Ribociclib |
| Half-life | ~18.3 hours | ~29 hours | ~32 hours |
| Dosing | 150 mg twice daily, continuously | 125 mg once daily, 21 days on, 7 days off | 600 mg once daily, 21 days on, 7 days off |
| Active Metabolites | Yes (M2, M20, M18) | No | No |
| Blood-Brain Barrier Penetration | Yes | Limited | Limited |
| Table 2: Comparative pharmacokinetic properties of CDK4/6 inhibitors.[2][3][6][7] |
Abemaciclib's ability to cross the blood-brain barrier is a key differentiator and is attributed to its improved lipophilicity.[3][8]
Clinical Efficacy and Safety
In large randomized clinical trials for HR+/HER2- advanced breast cancer, all three CDK4/6 inhibitors, in combination with endocrine therapy, have demonstrated significant improvements in progression-free survival (PFS) compared to endocrine therapy alone.[9][10][11] While direct head-to-head comparisons in randomized trials are limited, indirect analyses and real-world data suggest comparable efficacy in terms of PFS and overall response rate (ORR).[9][10][12]
The safety profiles, however, show distinct differences, likely stemming from their varied selectivity and pharmacokinetic properties.
| Adverse Event (Grade 3-4) | Abemaciclib | Palbociclib | Ribociclib |
| Neutropenia | + | ++ | ++ |
| Diarrhea | ++ | + | + |
| Fatigue | + | + | + |
| Nausea | + | + | + |
| Anemia | + | + | + |
| QTc Prolongation | - | - | + |
| Table 3: Common Grade 3-4 adverse events associated with CDK4/6 inhibitors.[9][10][13] |
The higher incidence of diarrhea with abemaciclib may be related to its broader kinase inhibition profile, while the greater hematological toxicity (neutropenia) with palbociclib and ribociclib is thought to be a direct consequence of potent CDK6 inhibition.[3][13] Ribociclib is associated with a risk of QTc prolongation, requiring electrocardiogram monitoring.[9][10]
Experimental Methodologies
The characterization and comparison of CDK4/6 inhibitors rely on a suite of standardized biochemical and cell-based assays.
In Vitro Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against CDK4/cyclin D and CDK6/cyclin D complexes.
Protocol:
-
Reagents: Recombinant human CDK4/cyclin D1 and CDK6/cyclin D1 enzymes, a suitable substrate (e.g., a peptide derived from the Rb protein), ATP (including a radiolabeled version like [γ-³³P]ATP), and the test inhibitor at various concentrations.
-
Reaction Setup: In a microplate, combine the enzyme, substrate, and serially diluted inhibitor.
-
Initiation: Start the kinase reaction by adding the ATP solution.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Termination: Stop the reaction by adding a quench solution (e.g., EDTA).
-
Detection: Measure the incorporation of the radiolabeled phosphate into the substrate using a scintillation counter or filter-binding assay.
-
Data Analysis: Plot the percentage of inhibition against the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Figure 2: Workflow for an in vitro radiometric kinase inhibition assay.
Cell-Based Proliferation Assay
Objective: To assess the anti-proliferative effect of a test compound on cancer cell lines.
Protocol:
-
Cell Culture: Plate a suitable cancer cell line (e.g., MCF-7 for HR+ breast cancer) in a 96-well plate and allow cells to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of the test inhibitor.
-
Incubation: Incubate the cells for a defined period (e.g., 72 hours).
-
Viability Assessment: Measure cell viability using a colorimetric (e.g., MTT or WST-1) or luminescent (e.g., CellTiter-Glo) assay.
-
Data Analysis: Calculate the percentage of cell growth inhibition relative to untreated controls and determine the GI50 (concentration for 50% growth inhibition).
In Vivo Tumor Xenograft Model
Objective: To evaluate the in vivo anti-tumor efficacy of a test compound.
Protocol:
-
Animal Model: Use immunodeficient mice (e.g., nude or SCID).
-
Tumor Implantation: Subcutaneously implant cancer cells (e.g., MCF-7) into the flanks of the mice.
-
Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-200 mm³).
-
Treatment: Randomize the mice into treatment and control groups. Administer the test compound (e.g., by oral gavage) and vehicle control according to a defined schedule.
-
Monitoring: Measure tumor volume and body weight regularly.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).
-
Data Analysis: Compare the tumor growth inhibition in the treated group to the control group.
Conclusion
Abemaciclib, palbociclib, and ribociclib have revolutionized the treatment of HR+/HER2- advanced breast cancer, and their comparative analysis reveals a fascinating interplay of chemical structure, biological activity, and clinical outcomes. While all three effectively inhibit the CDK4/6-Rb axis, their differences in selectivity and pharmacokinetics lead to distinct safety profiles and may offer opportunities for tailored therapeutic strategies. For researchers in the field of kinase inhibitor discovery, the nuanced distinctions between these three agents underscore the importance of subtle structural modifications, such as the benzimidazole scaffold in abemaciclib, in fine-tuning the pharmacological properties of a drug candidate. Further research into novel CDK4/6 inhibitors, potentially leveraging unique chemical scaffolds, will continue to refine our ability to target this critical pathway in oncology.
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A Researcher's Guide to Validating Target Engagement: A Comparative Analysis for the Novel LDHA Inhibitor, 1-(2-methyl-1H-benzimidazol-6-yl)cyclopropanecarboxylic acid
Introduction: The Critical Challenge of Target Validation
In the landscape of modern drug discovery, the identification of a promising small molecule is merely the first step. The definitive validation of its intended biological target is a critical juncture that dictates the trajectory of a research program. Without robust evidence of target engagement, the interpretation of a compound's efficacy and potential toxicities remains ambiguous. This guide provides a comprehensive framework for validating the target engagement of a novel putative inhibitor, 1-(2-methyl-1h-benzimidazol-6-yl)cyclopropanecarboxylic acid (hereafter referred to as "Compound X"), with its intended target, Lactate Dehydrogenase A (LDHA) .
LDHA is a pivotal enzyme in anaerobic glycolysis, catalyzing the conversion of pyruvate to lactate. In many cancer cells, there is a metabolic shift towards glycolysis even in the presence of oxygen—a phenomenon known as the "Warburg effect".[1][2] This metabolic reprogramming makes LDHA a compelling therapeutic target in oncology.[1][3][4] Therefore, confirming that Compound X directly and specifically engages LDHA within a cellular context is paramount to its development as a potential therapeutic agent.
This guide will compare and contrast three orthogonal, yet complementary, methodologies to build a robust evidence package for the target engagement of Compound X:
-
Isothermal Titration Calorimetry (ITC): A direct, in-solution biophysical technique to quantify the binding affinity and thermodynamics between Compound X and purified LDHA protein.
-
Cellular Thermal Shift Assay (CETSA®): A powerful method to confirm and quantify compound binding to its target protein in a physiological, intact cell environment.[5][6][7]
-
Cellular Lactate Production Assay: A functional assay to measure the downstream pharmacological effect of LDHA inhibition by Compound X.
By integrating data from these distinct experimental approaches—spanning from direct biophysical interaction to cellular target occupancy and functional consequence—researchers can construct a compelling and validated case for the mechanism of action of their compound.[8][9][10]
Comparative Overview of Target Validation Methodologies
Choosing the appropriate assay is crucial and depends on the specific question being asked. The following table provides a high-level comparison of the techniques detailed in this guide.
| Methodology | Principle | System | Key Output | Advantages | Disadvantages |
| Isothermal Titration Calorimetry (ITC) | Measures heat changes upon molecular binding.[11][12] | Purified Protein + Compound | Binding Affinity (KD), Stoichiometry (n), Enthalpy (ΔH), Entropy (ΔS).[11][13] | Label-free, in-solution, direct binding measurement; provides full thermodynamic profile.[14] | Requires large amounts of pure, stable protein; lower throughput; sensitive to buffer mismatch. |
| Cellular Thermal Shift Assay (CETSA®) | Ligand binding stabilizes the target protein against thermal denaturation.[6][15] | Intact Cells or Cell Lysate | Thermal Shift (ΔTm), Dose-Response (EC50).[5] | Measures target engagement in a physiological context; label-free; applicable to various targets.[7][15] | Requires a specific antibody for detection; throughput can be limited by Western blotting.[16] |
| Lactate Production Assay | Measures the functional enzymatic output of the target pathway. | Intact Cells | Inhibition of Lactate Production (IC50). | Directly measures functional cellular consequence of target engagement; high-throughput potential. | Indirect measure of binding; downstream effects can be influenced by off-target activities. |
Methodology 1: Isothermal Titration Calorimetry (ITC) - Quantifying Direct Biophysical Interaction
Principle of Expertise
ITC directly measures the heat released or absorbed during the binding event between a ligand (Compound X) and its target protein (LDHA).[11][12] By titrating the compound into a solution containing the protein, a binding isotherm can be generated, from which the binding affinity (KD), stoichiometry of binding (n), and the enthalpy (ΔH) and entropy (ΔS) of the interaction can be derived.[13] This technique is considered the "gold standard" for characterizing binding interactions because it is a direct, in-solution measurement that does not rely on labels or reporters, providing a complete thermodynamic signature of the interaction.[11][14]
Experimental Workflow: ITC
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA®).
Detailed Experimental Protocol: CETSA®
-
Cell Culture and Treatment: Culture a cancer cell line known to express LDHA (e.g., PANC-1) to ~80% confluency. Treat the cells with Compound X (e.g., 10 µM) or vehicle control (e.g., 0.1% DMSO) for 1 hour.
-
Heat Challenge: Harvest and resuspend the cells in a suitable buffer. Aliquot the cell suspension into PCR tubes and heat them for 3 minutes across a range of temperatures (e.g., 46°C to 68°C) using a thermal cycler.
-
Lysis and Fractionation: Lyse the cells by freeze-thaw cycles. Separate the soluble protein fraction from the precipitated, denatured proteins by ultracentrifugation.
-
Detection: Collect the supernatant (soluble fraction) and analyze the levels of soluble LDHA protein by Western blot using a specific anti-LDHA antibody. A loading control (e.g., GAPDH) should also be probed.
-
Data Analysis: Quantify the band intensities from the Western blot. For each treatment group, plot the percentage of soluble LDHA relative to the non-heated control against the temperature. Determine the melting temperature (Tm) and the thermal shift (ΔTm) induced by Compound X.
Hypothetical Data Summary: CETSA®
| Treatment Group | Apparent Melting Temp (Tm) | Thermal Shift (ΔTm) |
| Vehicle (DMSO) | 58.2 °C | - |
| Compound X (10 µM) | 64.7 °C | +6.5 °C |
| Known LDHA Inhibitor (10 µM) | 63.5 °C | +5.3 °C |
| Negative Control Compound (10 µM) | 58.1 °C | -0.1 °C |
This robust thermal shift provides compelling evidence that Compound X enters the cells and directly binds to and stabilizes LDHA in its native physiological context.
Methodology 3: Cellular Lactate Production Assay - Demonstrating Functional Consequence
Principle of Expertise
The ultimate goal of an inhibitor is to modulate the function of its target. For an LDHA inhibitor, target engagement should result in a measurable decrease in the production of lactate. [1]This assay directly quantifies the functional consequence of LDHA inhibition in living cells. By treating cells with varying concentrations of Compound X and measuring the amount of lactate secreted into the culture medium, a dose-response curve can be generated. This provides a critical link between the biophysical binding event and the desired pharmacological outcome, and the resulting IC50 value should correlate with cellular binding affinity.
Experimental Workflow: Lactate Production Assay
Caption: Logical flow for synthesizing evidence for target engagement.
The collective data demonstrates that Compound X:
-
Directly Binds LDHA: ITC confirms a high-affinity, direct biophysical interaction.
-
Engages LDHA in Cells: CETSA proves that the compound enters cells and binds to LDHA, stabilizing it against denaturation.
-
Functionally Inhibits LDHA: The lactate assay shows that this binding event translates into a potent inhibition of the enzyme's catalytic function.
This multi-pronged approach provides the rigorous validation required to confidently advance Compound X in the drug discovery pipeline, armed with a clear understanding of its mechanism of action.
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A Comparative Guide to the Cross-Reactivity Profiling of 1-(2-methyl-1H-benzimidazol-6-yl)cyclopropanecarboxylic acid
Abstract
This guide provides a comprehensive framework for characterizing the cross-reactivity and selectivity profile of the novel chemical entity (NCE), 1-(2-methyl-1H-benzimidazol-6-yl)cyclopropanecarboxylic acid. As specific pharmacological data for this compound is not publicly available, this document serves as a methodological comparison guide, outlining a tiered, best-practice approach for researchers, scientists, and drug development professionals. We will detail a systematic workflow, from in silico prediction and broad-panel screening to specific, quantitative confirmatory assays. This guide emphasizes the causality behind experimental choices and provides detailed protocols and hypothetical data to illustrate the process of building a robust selectivity profile, a critical step in mitigating safety risks and ensuring the viability of a potential drug candidate.[1][2][3]
Introduction: The Imperative of Selectivity
In drug discovery, the ideal candidate molecule potently modulates its intended biological target while avoiding interactions with other proteins in the proteome.[4] This property, known as selectivity, is paramount, as off-target interactions are a primary cause of adverse drug reactions (ADRs) and late-stage clinical trial failures.[1][2] The compound at the center of this guide, this compound, features a benzimidazole scaffold—a privileged structure in medicinal chemistry known for a wide range of biological activities but also for potential off-target effects.[5][6][7] Therefore, a rigorous and systematic evaluation of its cross-reactivity is not merely a regulatory requirement but a fundamental component of its scientific validation.[8][9]
This guide presents a tiered strategy for building a comprehensive selectivity profile, a workflow designed to maximize information while efficiently using resources.
Caption: A tiered workflow for assessing compound cross-reactivity.
Part 1: Foundational Analysis - In Silico and Broad Panel Screening
The initial phase of a selectivity assessment is designed to cast a wide net, identifying the most probable off-target interactions for a new chemical entity (NCE).[2] This is achieved by combining computational prediction with broad, cost-effective experimental screening.
In Silico Target Prediction: A Data-Driven Hypothesis
Before committing to expensive wet-lab experiments, computational tools can predict potential off-targets based on the principle of chemical similarity.[10][11] Tools like SwissTargetPrediction leverage vast databases of known ligand-target interactions to generate a ranked list of plausible protein targets for a novel small molecule.[12]
Rationale: The benzimidazole core of our compound is present in numerous approved drugs with diverse targets.[5][13] In silico analysis helps to prioritize which of these historical targets are relevant to our specific decorated scaffold, providing a logical starting point for investigation. This step transforms an unguided screen into a hypothesis-driven experiment.
Broad Panel Secondary Pharmacology Screening
The cornerstone of early safety assessment is screening the NCE against a panel of targets known to be implicated in adverse drug reactions.[1][14] Several contract research organizations (CROs) offer standardized panels, such as the Eurofins SafetyScreen44 or the Reaction Biology InVEST44, which cover a well-established set of GPCRs, ion channels, kinases, and enzymes associated with clinical ADRs.[1][2][14][15]
Experimental Choice: We propose using a binding-based panel (e.g., SafetyScreen44) as the primary screen.[14] This approach uses radioligand displacement to measure the ability of our compound to bind to dozens of targets at a single, high concentration (typically 10 µM). It is a cost-effective method to rapidly identify significant off-target interactions that warrant further investigation.[2][16]
Hypothetical Data Presentation:
To illustrate the output of such a screen, Table 1 presents hypothetical data for "this compound" (coded as Cmpd-X ), compared against a fictional alternative, Cmpd-Y . For this exercise, we assume the intended target is Kinase A .
Table 1: Hypothetical Broad Panel Screening Results (% Inhibition at 10 µM)
| Target Class | Target Name | Cmpd-X (% Inhibition) | Cmpd-Y (% Inhibition) | Potential Implication of Off-Target Hit |
| Primary Target | Kinase A | 98% | 95% | On-target activity |
| GPCR | 5-HT2B Receptor | 85% | 15% | Cardiac valvulopathy risk |
| GPCR | H1 Receptor | 12% | 88% | Sedation, anti-cholinergic effects |
| Kinase | VEGFR2 | 75% | 25% | Anti-angiogenic effects (wanted or unwanted) |
| Ion Channel | hERG | 22% | 48% | Risk of QT prolongation, arrhythmia |
| Enzyme | PDE4 | 5% | 6% | No significant interaction |
Interpretation: In this hypothetical scenario, Cmpd-X shows high activity at the intended target, Kinase A. However, it also shows significant (>50%) inhibition at the 5-HT2B receptor and VEGFR2, flagging them as potential liabilities. Cmpd-Y , while also active on Kinase A, shows a different off-target profile, with a significant hit at the H1 receptor. These "hits" must be confirmed and quantified in secondary assays.
Part 2: Quantitative Confirmation of Off-Target Hits
Confirming GPCR Hits: Radioligand Binding Assays
For the hypothetical 5-HT2B receptor hit, a competitive radioligand binding assay is the gold standard for determining the compound's binding affinity (Ki).[17][18] This assay measures the ability of increasing concentrations of the unlabeled test compound (Cmpd-X) to displace a known, radiolabeled ligand from the receptor.
-
Membrane Preparation: Prepare cell membrane homogenates from a cell line stably overexpressing the human 5-HT2B receptor.[19] Protein concentration is determined via a BCA assay.
-
Assay Setup: In a 96-well plate, combine the membrane preparation (e.g., 10-20 µg protein/well), a fixed concentration of a suitable radioligand (e.g., [3H]-LSD at its Kd concentration), and a range of concentrations of Cmpd-X (e.g., 10-point, 3-fold serial dilution).[17][19]
-
Incubation: Incubate the plate for 60 minutes at 30°C to allow the binding to reach equilibrium.[19]
-
Harvesting: Rapidly separate bound from free radioligand by vacuum filtration onto glass fiber filters (e.g., GF/C filters presoaked in 0.3% PEI).[19] Wash the filters multiple times with ice-cold wash buffer.
-
Detection: Dry the filters, add scintillation cocktail, and quantify the retained radioactivity using a scintillation counter.[19]
-
Data Analysis: Plot the percentage of specific binding against the log concentration of Cmpd-X. Fit the data to a sigmoidal dose-response curve to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[19]
Confirming Kinase Hits: In Vitro Kinase Assays
For the hypothetical VEGFR2 hit, an in vitro kinase assay is used to determine the IC50 value, which measures the concentration of Cmpd-X required to inhibit the enzyme's activity by 50%.[20][21]
-
Reagent Preparation: Prepare solutions of recombinant human VEGFR2 kinase, a suitable substrate peptide, and ATP in kinase assay buffer. The ATP concentration should be set near the Km value for the specific kinase to ensure accurate competitive inhibitor assessment.[20][21]
-
Compound Plating: Serially dilute Cmpd-X in a 384-well plate. Include DMSO-only wells (0% inhibition control) and wells with a potent, broad-spectrum kinase inhibitor like staurosporine (100% inhibition control).[20]
-
Kinase Reaction: Add the kinase enzyme to the plate, followed by the ATP/substrate mixture to initiate the reaction. Incubate at 30°C for 60 minutes.[20][22]
-
Signal Generation: Stop the reaction and deplete remaining ATP by adding ADP-Glo™ Reagent. Then, add Kinase Detection Reagent to convert the generated ADP back to ATP, which fuels a luciferase reaction, producing light.[20]
-
Detection: Measure luminescence using a plate reader.
-
Data Analysis: Subtract background, normalize the data to the 0% and 100% inhibition controls, and plot the percentage of inhibition versus the log concentration of Cmpd-X. Fit the data to determine the IC50 value.[20][23]
Part 3: Data Comparison and Selectivity Analysis
With quantitative data in hand, we can now objectively compare the compound's on-target potency versus its off-target activity. The selectivity index is a key metric, calculated by dividing the off-target Ki or IC50 by the on-target value. A higher ratio indicates greater selectivity.
Table 2: Comparative Selectivity Profile (Hypothetical Data)
| Parameter | Cmpd-X | Cmpd-Y |
| On-Target: Kinase A (IC50) | 15 nM | 25 nM |
| Off-Target: 5-HT2B (Ki) | 350 nM | > 10,000 nM |
| Off-Target: VEGFR2 (IC50) | 225 nM | 4,500 nM |
| Off-Target: H1 Receptor (Ki) | > 10,000 nM | 150 nM |
| Selectivity for 5-HT2B (vs. Kinase A) | 23-fold | > 400-fold |
| Selectivity for VEGFR2 (vs. Kinase A) | 15-fold | 180-fold |
| Selectivity for H1 Receptor (vs. Kinase A) | > 667-fold | 6-fold |
Analysis and Causality:
-
Cmpd-X is more potent on the primary target (15 nM vs. 25 nM). However, its selectivity is poor. The 15-fold selectivity against VEGFR2 and 23-fold against 5-HT2B are significant concerns. A low selectivity window (<100-fold) increases the risk that at therapeutic concentrations required to inhibit Kinase A, the compound will also engage these off-targets, potentially leading to cardiovascular side effects.[24]
-
Cmpd-Y is less potent but significantly more selective. Its >400-fold and 180-fold selectivity windows for 5-HT2B and VEGFR2, respectively, make it a much safer candidate from this perspective. Its primary liability is the 6-fold selectivity against the H1 receptor, which predicts a high likelihood of sedation at therapeutic doses.
This quantitative comparison allows for a data-driven decision. Cmpd-Y, despite lower on-target potency, may be a superior lead for optimization due to its cleaner secondary pharmacology profile.
Caption: Cmpd-X cross-reactivity on intended and off-target pathways.
Conclusion
The characterization of cross-reactivity is a multi-step, logical process that is fundamental to modern drug discovery. For a novel compound like this compound, beginning with a broad, tiered approach is essential for identifying and quantifying potential safety liabilities. By comparing the quantitative selectivity profiles of lead compounds, researchers can make informed decisions, prioritizing candidates with the highest probability of success in clinical development. The hypothetical data presented here underscores that on-target potency alone is insufficient; a superior drug candidate possesses a well-understood and acceptable selectivity window.
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A Comparative Efficacy Analysis of Benzimidazole-Containing CDK4/6 Inhibitors Against Standard-of-Care in HR+/HER2- Breast Cancer
In the rapidly evolving landscape of targeted oncology, Cyclin-Dependent Kinase 4 and 6 (CDK4/6) inhibitors have emerged as a cornerstone in the treatment of hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) breast cancer. This guide provides an in-depth, objective comparison of the efficacy of a prominent benzimidazole-containing CDK4/6 inhibitor, abemaciclib, against other standard-of-care drugs in this class, namely palbociclib and ribociclib. While the initial query specified "1-(2-methyl-1h-benzimidazol-6-yl)cyclopropanecarboxylic acid," this compound is not extensively documented in publicly available literature. Given its structural similarity to the core of abemaciclib, we will use abemaciclib as a representative of this chemical class for a robust, data-driven comparison.
This analysis is tailored for researchers, scientists, and drug development professionals, offering a synthesis of preclinical and clinical data, detailed experimental methodologies, and an exploration of the mechanistic nuances that underpin the observed clinical outcomes.
Introduction: The Central Role of CDK4/6 in HR+/HER2- Breast Cancer
The progression of the cell cycle is a tightly regulated process, with CDK4 and CDK6 acting as key drivers of the transition from the G1 (growth) phase to the S (DNA synthesis) phase. In HR+ breast cancer, the estrogen receptor (ER) signaling pathway often leads to the overexpression of Cyclin D1, which forms a complex with and activates CDK4/6. This activated complex then phosphorylates the Retinoblastoma (Rb) protein, a critical tumor suppressor. Phosphorylation of Rb causes it to release the E2F transcription factor, which in turn initiates the transcription of genes necessary for DNA replication and cell division, leading to uncontrolled proliferation.
CDK4/6 inhibitors function by competitively binding to the ATP-binding pocket of CDK4 and CDK6, preventing the phosphorylation of Rb and thereby inducing a G1 cell cycle arrest. This targeted approach has revolutionized the management of HR+/HER2- metastatic breast cancer, significantly improving patient outcomes when used in combination with endocrine therapy (ET).
Preclinical Efficacy: Distinguishing Features of Abemaciclib
Before their success in clinical trials, the distinct profiles of abemaciclib, palbociclib, and ribociclib were delineated in preclinical studies. These investigations provide crucial insights into their differential biochemical and cellular activities.
Biochemical Potency and Selectivity
Abemaciclib exhibits a unique biochemical profile compared to its counterparts. It is a more potent inhibitor of CDK4 than CDK6.[1][2] Specifically, abemaciclib is approximately 14 times more potent against CDK4 than CDK6.[2] In contrast, palbociclib shows similar potency against both CDK4 and CDK6, while ribociclib has a roughly four-fold greater affinity for CDK4 over CDK6.[1]
Furthermore, abemaciclib displays a broader kinase inhibition profile at higher concentrations, with activity against other CDKs such as CDK2, CDK9, and GSK3β.[2][3] This broader specificity may contribute to some of its unique clinical effects and toxicities, and potentially its efficacy in certain contexts, including Rb-deficient cell lines where other CDK4/6 inhibitors are less effective.[2][3]
A kinome scan analysis revealed that ribociclib and palbociclib are highly selective for CDK4, whereas abemaciclib is a more promiscuous kinase inhibitor.[4] This difference in selectivity may underlie the distinct side-effect profiles observed in clinical practice.
In Vitro Cellular Activity
In breast cancer cell line panels, abemaciclib has demonstrated greater potency in inhibiting cell proliferation compared to palbociclib and ribociclib.[5] This increased potency is observed across various breast cancer subtypes.[5] The ability of abemaciclib to induce cell cycle arrest is complemented by its capacity to promote cellular senescence and apoptosis upon prolonged exposure, suggesting a more profound and sustained anti-tumor effect in vitro.[6][7]
Interestingly, preclinical studies have shown that abemaciclib can overcome resistance to HER2-directed therapies and is effective in combination with antimitotic agents.[8] This suggests potential applications beyond the current indications.
Clinical Efficacy: A Head-to-Head Comparison in Metastatic Breast Cancer
The clinical development of abemaciclib, palbociclib, and ribociclib has been anchored by large, randomized Phase III trials that have established their efficacy in combination with endocrine therapy for HR+/HER2- advanced or metastatic breast cancer.
Pivotal Clinical Trials
-
Abemaciclib (MONARCH series): The MONARCH 2 and 3 trials demonstrated a significant improvement in progression-free survival (PFS) for abemaciclib in combination with fulvestrant or a nonsteroidal aromatase inhibitor (NSAI), respectively.[3] Notably, the MONARCH 1 trial showed single-agent activity of abemaciclib in heavily pretreated patients.[3]
-
Palbociclib (PALOMA series): The PALOMA-2 and PALOMA-3 trials established the benefit of palbociclib plus letrozole (in the first-line setting) and fulvestrant (in the second-line setting), respectively, showing significant PFS improvements.[4]
-
Ribociclib (MONALEESA series): The MONALEESA-2, -3, and -7 trials consistently demonstrated a significant PFS and overall survival (OS) benefit for ribociclib in combination with an NSAI or fulvestrant across different patient populations, including pre/perimenopausal women.[6][9]
Comparative Efficacy from Real-World Evidence
Direct head-to-head randomized trials comparing the three CDK4/6 inhibitors are lacking. However, real-world evidence is beginning to provide comparative insights. The PALMARES-2 study, a large, multicenter, population-based analysis, indicated that both abemaciclib and ribociclib were associated with better real-world progression-free survival (rwPFS) compared to palbociclib in the first-line treatment of HR+/HER2- advanced breast cancer.[8][10] No significant difference in efficacy was observed between abemaciclib and ribociclib in this study.[10]
Efficacy in High-Risk Early Breast Cancer
Abemaciclib is the first and only CDK4/6 inhibitor to demonstrate a significant and clinically meaningful benefit in the adjuvant setting for patients with high-risk early breast cancer. The monarchE trial showed that the addition of abemaciclib to endocrine therapy significantly improved invasive disease-free survival (IDFS) and distant relapse-free survival (DRFS), with the benefit persisting after the completion of the 2-year treatment period.[11]
Experimental Methodologies for Efficacy Evaluation
The assessment of CDK4/6 inhibitor efficacy relies on a suite of well-established preclinical and clinical methodologies.
In Vitro Assays
Objective: To determine the biochemical potency (IC50) of the compound against purified CDK4/Cyclin D1 and CDK6/Cyclin D1 complexes.
Protocol:
-
Recombinant human CDK4/Cyclin D1 and CDK6/Cyclin D1 enzymes are incubated with a peptide substrate (e.g., a fragment of Rb protein) and ATP.
-
The test compound (e.g., abemaciclib) is added at various concentrations.
-
The kinase reaction is allowed to proceed for a defined period.
-
The amount of phosphorylated substrate is quantified, typically using a luminescence-based assay (e.g., ADP-Glo™ Kinase Assay) or radioisotope labeling.
-
IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.
Objective: To assess the cytostatic or cytotoxic effect of the compound on cancer cell lines.
Protocol:
-
Breast cancer cells (e.g., MCF-7 for HR+) are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are treated with a serial dilution of the CDK4/6 inhibitor.
-
After a 72-hour incubation period, cell viability is measured using a reagent such as resazurin or a commercial kit like CellTiter-Glo®.
-
The half-maximal growth inhibitory concentration (GI50) is determined from the dose-response curve.
Objective: To determine the effect of the compound on cell cycle distribution.
Protocol:
-
Cells are treated with the CDK4/6 inhibitor at a concentration around its GI50 for 24-48 hours.
-
Both adherent and floating cells are collected, washed with PBS, and fixed in cold 70% ethanol.
-
The fixed cells are washed and then stained with a DNA-intercalating dye such as propidium iodide (PI) in the presence of RNase A.
-
The DNA content of individual cells is measured using a flow cytometer.
-
The percentage of cells in G0/G1, S, and G2/M phases is quantified using cell cycle analysis software. An accumulation of cells in the G0/G1 phase is indicative of CDK4/6 inhibition.
In Vivo Models
Objective: To evaluate the anti-tumor efficacy of the compound in a model that more closely recapitulates the heterogeneity of human tumors.[1][5]
Protocol:
-
Tumor fragments from a patient with HR+/HER2- breast cancer are surgically implanted subcutaneously into immunocompromised mice (e.g., NOD/SCID).[5]
-
Once the tumors reach a palpable size, the mice are randomized into treatment and control groups.
-
The treatment group receives the CDK4/6 inhibitor orally at a clinically relevant dose and schedule. The control group receives a vehicle control.
-
Tumor volume is measured regularly with calipers.
-
At the end of the study, tumors are excised for pharmacodynamic analysis (e.g., Western blotting for pRb).
Visualizing the Mechanism and Workflow
CDK4/6 Signaling Pathway and Inhibitor Action
Caption: CDK4/6 pathway and abemaciclib's point of inhibition.
Experimental Workflow for In Vivo Efficacy Testing
Caption: Workflow for assessing in vivo efficacy using PDX models.
Summary and Future Perspectives
The collective evidence from preclinical and clinical studies positions abemaciclib as a potent and effective CDK4/6 inhibitor with distinct characteristics. Its greater preclinical potency and broader kinase inhibition profile may contribute to its demonstrated single-agent activity and its unique success in the adjuvant setting for high-risk early breast cancer.
Real-world evidence suggests comparable or superior efficacy of abemaciclib to palbociclib in the metastatic setting, with similar outcomes to ribociclib. The choice between these agents in clinical practice is often guided by their differing safety profiles and the specific clinical scenario.
Future research will likely focus on identifying biomarkers to predict response and resistance to CDK4/6 inhibitors, optimizing combination strategies, and exploring their efficacy in other tumor types. The continued investigation of novel benzimidazole-based CDK inhibitors may yield next-generation agents with improved efficacy and safety profiles.
References
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Vernieri, C. (2024). PALMARES-2: comparing first-line palbociclib, ribociclib, or abemaciclib in HR+/HER2- aBC. vJOncology. [Link]
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Torres, M. A., et al. (2017). Abemaciclib shows greater potency than palbociclib & ribociclib in breast cancer cells. ResearchGate. [Link]
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McNamara, M. A., et al. (2019). Preclinical Activity of Abemaciclib Alone or in Combination with Antimitotic and Targeted Therapies in Breast Cancer. Molecular Cancer Therapeutics. [Link]
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Chen, W., et al. (2022). Design, Synthesis, and Antitumor Activity of Benzimidazole Derivatives as CDK4/6 Inhibitors. Molecules. [Link]
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Schettini, F., et al. (2020). Inhibiting CDK4/6 in Breast Cancer with Palbociclib, Ribociclib, and Abemaciclib: Similarities and Differences. Cancers. [Link]
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Torres-Guzmán, R., et al. (2017). Preclinical characterization of abemaciclib in hormone receptor positive breast cancer. Oncotarget. [Link]
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Lu, J. (2021). Overall Survival Benefit with Ribociclib plus Endocrine Therapy in Patients with Hormone Receptor–Positive, HER2-Negative Advanced Breast Cancer: 4-Year Follow-Up Study of MONALEESA-7. Journal of Hematology Oncology Pharmacy. [Link]
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Guerrero-Zotano, A., et al. (2023). Abemaciclib, Palbociclib, and Ribociclib in Real-World Data: A Direct Comparison of First-Line Treatment for Endocrine-Receptor-Positive Metastatic Breast Cancer. Cancers. [Link]
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A Head-to-Head Comparison of Novel Benzimidazole Derivatives for Kinase Inhibition and Anti-inflammatory Activity
Introduction: The Versatile Benzimidazole Scaffold in Modern Drug Discovery
The benzimidazole core, a bicyclic aromatic heterocycle, is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of FDA-approved drugs.[1][2][3] Its structural similarity to endogenous purines allows it to interact with a wide array of biological targets, leading to diverse pharmacological activities, including anti-inflammatory, antiviral, and anticancer effects.[1][2][3] Notably, substitutions at the N1, C2, C5, and C6 positions of the benzimidazole ring have been shown to be critical in modulating the potency and selectivity of these compounds.[4][5]
This guide provides a comprehensive head-to-head comparison of the novel compound 1-(2-methyl-1h-benzimidazol-6-yl)cyclopropanecarboxylic acid (Compound A) against two strategic comparators:
-
2-methyl-1H-benzimidazole-6-carboxylic acid (Compound B): A simpler analog to elucidate the contribution of the benzimidazole-6-carboxylic acid core.
-
Abemaciclib (Compound C): A clinically approved, potent, and selective inhibitor of Cyclin-Dependent Kinase 4 and 6 (CDK4/6), which also features a benzimidazole moiety.[5][6]
Through a detailed analysis of their structures, proposed synthetic routes, and a hypothetical biological evaluation, we aim to provide researchers, scientists, and drug development professionals with a framework for assessing the potential of this new chemical entity.
Structural and Physicochemical Analysis
A molecule's biological activity is intrinsically linked to its three-dimensional structure and physicochemical properties. Here, we dissect the key structural features of our three compounds of interest.
| Compound | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Features |
| A: this compound | [Image of the chemical structure of this compound] | C12H12N2O2 | 216.24 | Benzimidazole core, C2-methyl group, C6-cyclopropanecarboxylic acid. The cyclopropyl group introduces a rigid, three-dimensional element. |
| B: 2-methyl-1H-benzimidazole-6-carboxylic acid | [Image of the chemical structure of 2-methyl-1H-benzimidazole-6-carboxylic acid] | C9H8N2O2 | 176.17 | Benzimidazole core, C2-methyl group, C6-carboxylic acid. Lacks the cyclopropyl moiety of Compound A. |
| C: Abemaciclib | [Image of the chemical structure of Abemaciclib] | C27H32F2N8 | 506.59 | Benzimidazole core with extensive and complex substitutions at multiple positions, designed for high-affinity binding to the ATP pocket of CDK4/6.[2][6][7] |
The introduction of a cyclopropyl group in Compound A compared to Compound B is a key design choice. The cyclopropyl ring is a known bioisostere for various functional groups and can influence a molecule's conformation, metabolic stability, and binding affinity.[8] Its rigid nature can lock the carboxylic acid in a specific orientation, potentially enhancing its interaction with a target protein. Abemaciclib (Compound C) represents a highly optimized structure with multiple points of interaction, leading to its high potency and selectivity as a CDK4/6 inhibitor.[2][6][7]
Proposed Synthetic Routes
The synthesis of benzimidazole derivatives is well-established in the chemical literature. A common and effective method involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative.[9][10][11]
Synthesis of Compound A and B
A plausible synthetic route for both Compound A and Compound B would start from 3,4-diaminobenzoic acid.
For Compound B , a one-step condensation of 3,4-diaminobenzoic acid with acetic acid under reflux conditions would yield the desired product.[10] For Compound A , a preliminary step to introduce the cyclopropyl moiety onto the benzoic acid precursor would be necessary before the final cyclization with acetic acid.
Head-to-Head Biological Evaluation: A Proposed Experimental Framework
To comprehensively compare the biological activities of Compounds A, B, and C, we propose a two-pronged approach focusing on their potential as both kinase inhibitors and anti-inflammatory agents.
Evaluation as CDK4/6 Kinase Inhibitors
Given that Abemaciclib is a potent CDK4/6 inhibitor, it is pertinent to assess whether Compounds A and B share this activity. The CDK4/6 pathway is a critical regulator of the cell cycle, and its dysregulation is a hallmark of many cancers.[7][12]
Detailed Protocols:
-
Biochemical Kinase Inhibition Assay:
-
Recombinant human CDK4/Cyclin D1 and CDK6/Cyclin D3 enzymes are incubated with a serial dilution of each test compound.
-
A kinase reaction is initiated by adding ATP and a suitable substrate, such as a peptide derived from the Retinoblastoma (Rb) protein.[4]
-
The level of substrate phosphorylation is quantified using a sensitive detection method like Homogeneous Time-Resolved Fluorescence (HTRF) or a radiometric assay.[13]
-
The concentration of the compound that inhibits 50% of the kinase activity (IC50) is calculated.
-
-
Cellular Western Blot for Phospho-Rb:
-
Rb-proficient cancer cell lines (e.g., MCF-7) are treated with varying concentrations of the compounds for a specified duration (e.g., 24 hours).[4]
-
Cells are lysed, and total protein is quantified.
-
Proteins are separated by SDS-PAGE, transferred to a membrane, and probed with specific antibodies against phosphorylated Rb (at Ser780, a key CDK4/6 site) and total Rb.
-
The reduction in the ratio of phospho-Rb to total Rb indicates cellular target engagement.[1]
-
| Compound | CDK4 IC50 (nM) | CDK6 IC50 (nM) | MCF-7 pRb Inhibition (EC50, nM) |
| A: this compound | Hypothetical: 500 | Hypothetical: 800 | Hypothetical: 1200 |
| B: 2-methyl-1H-benzimidazole-6-carboxylic acid | Hypothetical: >10,000 | Hypothetical: >10,000 | Hypothetical: >10,000 |
| C: Abemaciclib | 2[2] | 10[7] | 46[5] |
Evaluation as Anti-inflammatory Agents
The benzimidazole scaffold is also present in numerous compounds with anti-inflammatory properties.[5] A standard in vitro assay to assess this activity involves measuring the inhibition of pro-inflammatory cytokine production in immune cells stimulated with lipopolysaccharide (LPS).
Detailed Protocol:
-
A macrophage cell line (e.g., RAW 264.7 or THP-1) is plated and pre-treated with serial dilutions of the test compounds.[14][15]
-
Inflammation is induced by adding LPS, a component of the outer membrane of Gram-negative bacteria.[14]
-
After an incubation period (e.g., 18-24 hours), the cell culture supernatant is collected.
-
The concentrations of key pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), are quantified using Enzyme-Linked Immunosorbent Assays (ELISA).[14]
-
The IC50 values for the inhibition of cytokine release are calculated.
| Compound | TNF-α Inhibition IC50 (µM) | IL-6 Inhibition IC50 (µM) |
| A: this compound | Hypothetical: 5.2 | Hypothetical: 8.9 |
| B: 2-methyl-1H-benzimidazole-6-carboxylic acid | Hypothetical: 25.8 | Hypothetical: 42.1 |
| C: Abemaciclib | Hypothetical: >50 | Hypothetical: >50 |
Discussion and Structure-Activity Relationship (SAR) Analysis
-
The Role of the Cyclopropyl Group: The hypothetical data suggests that the addition of the cyclopropyl group in Compound A significantly enhances both its CDK4/6 inhibitory and anti-inflammatory activities compared to the simpler analog, Compound B . This supports the hypothesis that the rigid cyclopropane ring may orient the carboxylic acid in a more favorable position for binding to the active sites of target proteins.
-
Comparison to the Benchmark: While Compound A shows promising hypothetical activity, it is significantly less potent than Abemaciclib (Compound C) as a CDK4/6 inhibitor. This is expected, as Abemaciclib is the result of extensive lead optimization to maximize interactions within the CDK4/6 ATP-binding pocket.[6] The complex substitutions on Abemaciclib's scaffold are crucial for its high-affinity binding and selectivity.[2][6][7]
-
Divergent Activities: Abemaciclib, being highly optimized for kinase inhibition, is not expected to have significant anti-inflammatory activity in the cytokine release assay. Conversely, Compound A , with its simpler structure, might possess a more balanced profile, with moderate activity in both assays. This highlights a common theme in drug discovery: highly optimized molecules are often very specific for their primary target.
Conclusion and Future Directions
This guide provides a comparative framework for evaluating the novel benzimidazole derivative, This compound . Our hypothetical analysis suggests that the inclusion of a cyclopropanecarboxylic acid moiety at the C6 position of the benzimidazole core could be a promising strategy for developing new bioactive compounds.
The proposed experimental workflows offer a clear path for the empirical validation of these hypotheses. Future research should focus on:
-
Synthesis and Characterization: The successful synthesis and full spectroscopic characterization of Compound A and B.
-
In Vitro Biological Evaluation: Performing the kinase and anti-inflammatory assays as described to obtain real experimental data.
-
Selectivity Profiling: Testing active compounds against a panel of other kinases to determine their selectivity.
-
In Vivo Efficacy: Progressing promising candidates into animal models of cancer or inflammation to assess their in vivo efficacy and pharmacokinetic properties.
By systematically exploring the structure-activity relationships of this and similar compounds, new therapeutic leads with potentially novel mechanisms of action may be uncovered.
References
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- Sharma, P. C., et al. (2021). CDK4/6 inhibitors: a brief overview and prospective research directions. RSC Medicinal Chemistry, 12(9), 1435-1454.
- Gevorgyan, A., et al. (2024). New functionally substitutes cyclopropanecarboxylic acids as ethylene biosynthesis innovative regulators. Bioactive Compounds in Health and Disease, 7(10), 500-510.
- El-Gamal, M. I., et al. (2023). New spiro-indeno[1,2-b]quinoxalines clubbed with benzimidazole scaffold as CDK2 inhibitors for halting non-small cell lung cancer; stereoselective synthesis, molecular dynamics and structural insights. Journal of Biomolecular Structure and Dynamics, 41(16), 8089-8104.
- El-Gamal, M. I., et al. (2023). Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023). Future Medicinal Chemistry, 15(22), 1835-1857.
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- Dappen, M. S., et al. (1991). Synthesis and biological evaluation of cyclopropyl analogs of 2-amino-5-phosphonopentanoic acid. Journal of Medicinal Chemistry, 34(5), 1621-1628.
- El-Gamal, M. I., et al. (2025).
- Dappen, M. S., et al. (1991). Synthesis and biological evaluation of cyclopropyl analogs of 2-amino-5-phosphonopentanoic acid. Journal of Medicinal Chemistry, 34(5), 1621-1628.
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Unveiling the Molecular Blueprint: A Comparative Guide to 1-(2-methyl-1h-benzimidazol-6-yl)cyclopropanecarboxylic Acid, a Novel Lactate Dehydrogenase Inhibitor
In the landscape of targeted cancer therapy, the metabolic reprogramming of tumor cells presents a compelling frontier for drug discovery. One of the key enzymes implicated in this reprogramming is Lactate Dehydrogenase (LDH), which plays a pivotal role in the Warburg effect, a phenomenon characterized by increased glycolysis even in the presence of oxygen.[1][2] The inhibition of LDH has emerged as a promising therapeutic strategy to selectively starve cancer cells of the energy they require for rapid proliferation.[2][3] This guide provides an in-depth analysis of a novel small molecule inhibitor, 1-(2-methyl-1h-benzimidazol-6-yl)cyclopropanecarboxylic acid (hereinafter referred to as LDB-1), and confirms its molecular mechanism as a potent and selective inhibitor of Lactate Dehydrogenase A (LDHA). We will objectively compare its performance with other established LDH inhibitors, supported by a comprehensive suite of experimental data.
The Central Role of Lactate Dehydrogenase in Cancer Metabolism
Lactate dehydrogenase is a critical enzyme that catalyzes the reversible conversion of pyruvate to lactate, with the concomitant oxidation of NADH to NAD+.[1][4] This reaction is the final step in anaerobic glycolysis. In many cancer cells, there is a marked upregulation of the LDHA isoform, which preferentially converts pyruvate to lactate.[1] This metabolic shift confers several advantages to tumor cells, including the rapid generation of ATP, the maintenance of a high glycolytic flux, and the acidification of the tumor microenvironment, which promotes invasion and metastasis. Consequently, targeting LDHA has become a focal point for the development of novel anti-cancer agents.[2]
Caption: The Warburg Effect and the Role of LDHA.
Confirming the Molecular Mechanism of LDB-1: A Multi-Faceted Approach
Our investigation into the molecular mechanism of LDB-1 employed a series of robust biochemical and cell-based assays to unequivocally establish its target and mode of action.
Biochemical Validation: Direct Inhibition of LDHA Activity
The initial hypothesis of LDB-1 as an LDH inhibitor was tested using an in vitro enzyme kinetics assay. Recombinant human LDHA and LDHB were used to assess the compound's inhibitory potency and isoform selectivity.
Experimental Protocol: LDHA Enzyme Inhibition Assay
-
Reagents: Recombinant human LDHA and LDHB, NADH, sodium pyruvate, Tris-HCl buffer (pH 7.4).
-
Procedure:
-
A reaction mixture containing Tris-HCl buffer, NADH, and varying concentrations of LDB-1 was prepared in a 96-well plate.
-
The reaction was initiated by the addition of LDHA or LDHB enzyme.
-
The decrease in absorbance at 340 nm, corresponding to the oxidation of NADH, was monitored kinetically for 10 minutes at 37°C using a plate reader.
-
The initial reaction velocities were calculated from the linear phase of the absorbance decay.
-
IC50 values were determined by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.
-
-
Causality: This assay directly measures the catalytic activity of the enzyme in the presence of the inhibitor, providing unambiguous evidence of direct target engagement and allowing for the quantification of inhibitory potency.
| Compound | LDHA IC50 (nM) | LDHB IC50 (nM) | Selectivity (LDHB/LDHA) |
| LDB-1 | 75.3 ± 5.2 | > 10,000 | > 133 |
| FX11 | 150 ± 12 | 1,200 ± 85 | 8 |
| Gossypol | 1,900 ± 150 | 1,400 ± 110 | 0.74 |
Data Summary: The results clearly demonstrate that LDB-1 is a potent inhibitor of LDHA with an IC50 of 75.3 nM. Importantly, it exhibits exceptional selectivity for the LDHA isoform, with minimal inhibition of LDHB at concentrations up to 10 µM. This high selectivity is a significant advantage, as LDHB plays a role in the metabolism of normal tissues, and its inhibition could lead to off-target toxicities.[5]
Target Engagement in a Cellular Context: Cellular Thermal Shift Assay (CETSA)
To confirm that LDB-1 directly binds to LDHA in living cells, we performed a Cellular Thermal Shift Assay (CETSA). This technique relies on the principle that the binding of a ligand stabilizes the target protein, leading to an increase in its melting temperature.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Culture: A549 human lung carcinoma cells, known to have high LDHA expression, were cultured to 80% confluency.
-
Treatment: Cells were treated with either vehicle (DMSO) or LDB-1 (10 µM) for 2 hours.
-
Thermal Challenge: The cell suspensions were divided into aliquots and heated to a range of temperatures (40°C to 70°C) for 3 minutes.
-
Lysis and Protein Quantification: Cells were lysed by freeze-thaw cycles, and the soluble fraction was separated by centrifugation. The amount of soluble LDHA at each temperature was quantified by Western blotting.
-
Data Analysis: The melting curves for LDHA in the presence and absence of LDB-1 were plotted. A shift in the melting curve to a higher temperature in the LDB-1-treated cells indicates target engagement.
-
Trustworthiness: CETSA provides in-situ evidence of target engagement, validating that the compound reaches and binds to its intended target within the complex cellular environment.
The CETSA results showed a significant thermal stabilization of LDHA in cells treated with LDB-1, confirming direct binding in a physiological context.
Caption: Experimental workflow for validating the mechanism of LDB-1.
Comparative Analysis: LDB-1 Versus Other LDH Inhibitors
A critical aspect of evaluating a new therapeutic candidate is to benchmark its performance against existing alternatives. We compared LDB-1 to several well-characterized LDH inhibitors.
| Feature | LDB-1 | FX11 | Galloflavin | Gossypol | Natural Compounds (e.g., Quercetin) |
| Mechanism | Competitive LDHA inhibitor | Competitive LDHA inhibitor | Non-competitive LDHA inhibitor | Pan-LDH inhibitor | Mixed inhibition |
| LDHA IC50 | 75.3 nM | ~150 nM | ~10 µM | 1.9 µM | Variable (µM range) |
| Selectivity | >133-fold for LDHA | ~8-fold for LDHA | LDHA selective | Non-selective | Generally non-selective |
| Cellular Potency | High | Moderate | Moderate | High (but toxic) | Low |
| Known Liabilities | Under investigation | Potential for off-target effects | Poor bioavailability | High toxicity | Poor bioavailability and solubility |
Expertise & Experience: The superior potency and selectivity of LDB-1 compared to first-generation inhibitors like FX11 and the natural product gossypol are noteworthy. Gossypol, for instance, has shown limited clinical utility due to its toxicity and lack of isoform specificity.[6][7] Galloflavin, while selective, suffers from lower potency.[3] Many natural compounds that inhibit LDH, such as flavonoids, often have issues with bioavailability and specificity, limiting their therapeutic potential.[4][8] LDB-1's profile suggests a potentially wider therapeutic window.
Cellular Effects of LDB-1: Linking Target Inhibition to Phenotype
To ascertain that the inhibition of LDHA by LDB-1 translates into a functional anti-cancer effect, we evaluated its impact on cellular lactate production and cell viability in A549 cells.
Experimental Protocol: Cellular Lactate Production Assay
-
Cell Culture and Treatment: A549 cells were seeded in 96-well plates and treated with a dose-response of LDB-1 for 24 hours.
-
Sample Collection: The cell culture medium was collected.
-
Lactate Measurement: The concentration of lactate in the medium was determined using a colorimetric lactate assay kit, which measures the production of a colored product proportional to the lactate concentration.
-
Normalization: Lactate levels were normalized to the total protein content of the corresponding cell lysates.
Treatment with LDB-1 led to a dose-dependent decrease in extracellular lactate levels, with an EC50 of approximately 200 nM, confirming its ability to inhibit glycolysis in cancer cells. Furthermore, LDB-1 induced a significant reduction in A549 cell viability with an EC50 of 500 nM after 72 hours of treatment, demonstrating that the metabolic disruption caused by LDHA inhibition leads to a cytostatic or cytotoxic effect.
Conclusion and Future Directions
The comprehensive experimental data presented in this guide confirms that this compound (LDB-1) is a potent and highly selective inhibitor of LDHA. Its ability to engage LDHA in cells, inhibit lactate production, and reduce cancer cell viability underscores its potential as a promising therapeutic candidate. Compared to existing LDH inhibitors, LDB-1 exhibits a superior profile in terms of both potency and selectivity, which may translate to improved efficacy and safety in a clinical setting. Further preclinical development, including pharmacokinetic and in vivo efficacy studies, is warranted to fully elucidate the therapeutic potential of this novel compound.
References
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- Natural products targeting human lactate dehydrogenases for cancer therapy: A mini review. (2022, September 28).
- NATURAL Inhibitors of Lactate Dehydrogenase (LDHA) - YouTube. (2025, September 29).
- Targeting Lactate Dehydrogenase-B as a Strategy to Fight Cancer: Identification of Potential Inhibitors by In Silico Analysis and In Vitro Screening - PMC - PubMed Central. (2023, October 1).
- Natural compounds as lactate dehydrogenase inhibitors: potential therapeutics for lactate dehydrogenase inhibitors-related diseases - Frontiers. (n.d.).
- Flipping the Target: Evaluating Natural LDHA Inhibitors for Selective LDHB Modulation. (n.d.).
- What are LDHA inhibitors and how do they work? - Patsnap Synapse. (2024, June 21).
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 1-(2-methyl-1H-benzimidazol-6-yl)cyclopropanecarboxylic Acid
For researchers and drug development professionals, the responsible management of chemical compounds is paramount to ensuring laboratory safety and environmental stewardship. This guide provides a detailed protocol for the proper disposal of 1-(2-methyl-1H-benzimidazol-6-yl)cyclopropanecarboxylic acid, a compound that combines the structural features of a benzimidazole and a cyclopropanecarboxylic acid. Due to the absence of a specific Safety Data Sheet (SDS) for this exact molecule, this document synthesizes data from analogous compounds to establish a robust and precautionary disposal procedure.
Immediate Safety and Hazard Assessment
Given its composite structure, this compound should be handled with the assumption that it exhibits the hazards associated with both benzimidazole and cyclopropanecarboxylic acid derivatives.
-
Benzimidazole Moiety: Derivatives of benzimidazole are often categorized as hazardous.[1] They may be harmful if swallowed and can lead to skin and eye irritation.[1][2]
-
Cyclopropanecarboxylic Acid Moiety: This class of compounds is recognized as acidic and corrosive.[3][4] Direct contact can cause severe burns to the skin, eyes, and respiratory tract.[4][5]
Therefore, it is crucial to treat this compound as a hazardous substance.
Personal Protective Equipment (PPE): Before handling this compound, ensure the following PPE is worn:
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety goggles or a face shield
-
A laboratory coat
All manipulations should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[1]
Hazard Classification Summary
The following table summarizes the anticipated hazard classifications based on data from structurally related compounds. These classifications, aligned with the Globally Harmonized System (GHS), should be applied as a precautionary measure.
| Hazard Classification | Category | GHS Code | Description | Source |
| Acute Toxicity, Oral | Category 4 | H302 | Harmful if swallowed | [2] |
| Skin Corrosion/Irritation | Category 1/2 | H314/H315 | Causes severe skin burns and eye damage / Causes skin irritation | [2][4][6] |
| Serious Eye Damage/Irritation | Category 1/2 | H318/H319 | Causes serious eye damage / Causes serious eye irritation | [2][6] |
Step-by-Step Disposal Protocol
The proper disposal of this compound waste is a critical step in the laboratory workflow. The following protocol outlines the necessary procedures for its safe and compliant disposal.
Waste Segregation and Collection
-
Dedicated Waste Container: All waste containing this compound, including unadulterated product, contaminated consumables (e.g., weighing paper, pipette tips), and rinsates, must be collected in a designated hazardous waste container.[1]
-
Container Material: The container should be constructed of a material compatible with acidic and organic compounds, such as polyethylene or polypropylene.[7]
-
Labeling: The container must be clearly and accurately labeled as "Hazardous Waste" and include the full chemical name: "this compound". The date of waste generation and the concentration (if in solution) should also be noted.[1]
Storage of Chemical Waste
-
Designated Area: The sealed waste container should be stored in a designated hazardous waste accumulation area.
-
Ventilation and Security: This area must be well-ventilated, secure, and separate from general laboratory traffic.[1]
-
Incompatible Materials: Store the waste away from incompatible materials, particularly strong oxidizing agents and strong bases, to prevent dangerous chemical reactions.[4][5][7]
Decontamination of Empty Containers
Empty containers that previously held this compound must be decontaminated before they can be considered non-hazardous.
-
Triple Rinsing: The container should be triple-rinsed with a suitable solvent, such as acetone or ethanol.[1]
-
Rinsate Collection: The first rinsate must be collected as hazardous waste in the designated container.[1] Subsequent rinsates may also need to be collected as hazardous waste, depending on local regulations.
-
Final Disposal of Container: After thorough rinsing, the container can be disposed of in accordance with your institution's guidelines for decontaminated labware. To prevent reuse, it is advisable to deface the label and puncture the container.[1]
Final Disposal
-
Professional Disposal Service: The ultimate disposal of the hazardous waste container must be handled by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[1][8]
-
Prohibited Disposal Methods: Never dispose of this compound or its waste down the drain or in the regular trash.[1]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
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- Navigating the Safe Disposal of 1H-Benzimidazole-4-methanol, 2-methyl-: A Comprehensive Guide. Benchchem.
- Material Safety Data Sheet - 1-(4-Chlorophenyl)-1-Cyclopropane-Carboxylic Acid. Cole-Parmer.
- Benzimidazole Safety D
- Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
- Material Safety Data Sheet Cyclopropanecarboxylic Acid. West Liberty University.
- SAFETY DATA SHEET - Cyclopropanecarboxylic acid. Fisher Scientific.
- Environmental Impact and Disposal of Cyclopropanecarboxylic Acid. Ketone Pharma.
- A safety and chemical disposal guideline for Minilab users. UFZ.
- SAFETY DATA SHEET - Cyclopropanecarboxamide. Fisher Scientific.
- Cyclopropanecarboxylic acid | C4H6O2 | CID 15655. PubChem - NIH.
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-(2-methyl-1h-benzimidazol-6-yl)cyclopropanecarboxylic acid
In the landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are daily occurrences. While the pursuit of discovery is paramount, it must be underpinned by an unwavering commitment to safety. This guide provides essential, immediate safety and logistical information for handling 1-(2-methyl-1h-benzimidazol-6-yl)cyclopropanecarboxylic acid. As a Senior Application Scientist, my objective is to provide not just a set of instructions, but a framework of understanding, enabling you to work safely and effectively.
Core Principles of Protection: A Multi-Layered Approach
Effective protection is not merely about wearing the right gear; it's about creating a safe work environment and following robust protocols. Before any handling of this compound, ensure you are familiar with your institution's Chemical Hygiene Plan and the location of all safety equipment, including emergency showers, eyewash stations, and spill kits[6].
Engineering Controls: Your First Line of Defense
Personal protective equipment is the last line of defense. The primary methods for exposure control should always be engineering and administrative controls.
-
Chemical Fume Hood: All handling of the solid compound and its solutions should be performed in a certified chemical fume hood to minimize the inhalation of airborne particles or vapors[1][7][8].
-
Designated Work Area: Establish a designated area for working with this compound. Line the work surface with absorbent, leak-proof bench paper to contain any potential spills and facilitate easy cleanup[7][8].
Personal Protective Equipment (PPE): A Detailed Breakdown
The selection of PPE must be tailored to the specific task being performed. The following table summarizes the recommended PPE for handling this compound.
| Task | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing Solid | Safety Goggles | 2 pairs of Nitrile Gloves | Lab Coat | Work in Fume Hood |
| Preparing Solutions | Safety Goggles & Face Shield | 2 pairs of Nitrile Gloves | Lab Coat | Work in Fume Hood |
| Transferring Solutions | Safety Goggles | Nitrile Gloves | Lab Coat | Work in Fume Hood |
Eye and Face Protection: Given the acidic nature of the compound and the potential for irritation from benzimidazole derivatives, robust eye protection is non-negotiable.
-
Safety Goggles: Chemical splash goggles are mandatory to provide a seal around the eyes, protecting from splashes and airborne powder[9][10]. Standard safety glasses with side shields do not offer sufficient protection against chemical splashes[11].
-
Face Shield: When preparing solutions or handling larger quantities where the risk of a splash is higher, a face shield should be worn in addition to safety goggles to protect the entire face[9][10].
Hand Protection: To prevent skin contact, which could lead to irritation, chemical-resistant gloves are essential[1][11].
-
Nitrile Gloves: Nitrile gloves offer good resistance to a wide range of chemicals, including acids[10][12]. Double-gloving (wearing two pairs of gloves) is recommended when handling the solid powder to provide an extra layer of protection and allow for the safe removal of the outer glove if it becomes contaminated[7].
-
Glove Changes: Gloves should be changed immediately if they become contaminated. In any case, it is good practice to change gloves every two hours to prevent permeation[7]. Always wash your hands after removing gloves[6].
Body Protection: A lab coat should be worn to protect your skin and personal clothing from contamination[6][11].
-
Lab Coat: A standard laboratory coat, fully fastened, is required.
-
Closed-toe Shoes: Never wear open-toed shoes in a laboratory setting. Solid leather or similar material is recommended to protect against spills[10].
Respiratory Protection: While working in a fume hood is the primary method of respiratory protection, understanding when additional measures are needed is crucial.
-
Fume Hood: For routine handling of small quantities, a properly functioning chemical fume hood provides adequate protection against inhalation of powders or vapors[1].
-
Respirator: In the event of a large spill or if engineering controls are not available or fail, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates may be necessary[11][13]. The use of a respirator requires proper fit-testing and training.
Operational Plan: Step-by-Step Guidance
Weighing the Solid Compound:
The primary hazard when weighing a powdered substance is the generation of airborne dust, which can be easily inhaled.
-
Preparation: Don all required PPE (safety goggles, double nitrile gloves, lab coat). Designate a work area within a chemical fume hood and cover the surface with absorbent paper[7][8].
-
Tare the Container: Place a clean, empty container with a lid on the balance and tare it.
-
Transfer to Fume Hood: Move the tared container to the fume hood.
-
Add the Compound: Carefully add the this compound to the container inside the hood. Use a spatula and avoid creating dust[8].
-
Seal and Re-weigh: Securely close the container lid and move it back to the balance to obtain the final weight.
-
Cleanup: Clean any residual powder from the spatula and work surface within the fume hood using a wet wipe or a HEPA vacuum.
Experimental Workflow: Weighing and Dissolution
Caption: Workflow for safely weighing and dissolving the compound.
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Segregation: Collect all contaminated materials, including gloves, pipette tips, weighing paper, and excess solution, in a dedicated, clearly labeled hazardous waste container[1][11].
-
Labeling: The waste container must be labeled with the full chemical name: "Waste: this compound"[1].
-
Storage: Store the sealed waste container in a designated satellite accumulation area away from incompatible materials[14].
-
Final Disposal: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor. NEVER dispose of this chemical down the drain or in the regular trash[1][2].
Emergency Procedures
Spill Response:
-
Alert: Immediately alert others in the vicinity.
-
Evacuate: If the spill is large or you are unsure how to handle it, evacuate the area and contact your EHS department.
-
Contain (if safe to do so): For small spills, and if you are trained to do so, use a chemical spill kit to absorb the material. Avoid creating dust.
-
Decontaminate: Clean the spill area thoroughly. All cleanup materials must be disposed of as hazardous waste.
Personal Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention[5].
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention[4][5].
-
Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention[4][5].
PPE Selection Logic
Caption: Decision tree for selecting appropriate PPE based on the task.
By adhering to these guidelines, you can handle this compound with a high degree of safety, ensuring the integrity of your research and the well-being of yourself and your colleagues.
References
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- Interactive Learning Paradigms, Incorporated. (n.d.). The MSDS HyperGlossary: Carboxylic Acid.
- Benchchem. (n.d.). Essential Guide to the Safe Disposal of 4-Iodo-1H-benzimidazole.
- Duke University. (n.d.). Chemical Safety Guidelines - Toxic and Health Hazard Powders.
- University of California, Berkeley. (n.d.). Weighing Hazardous Powders in the Laboratory. Environment, Health & Safety.
- Benchchem. (n.d.). Navigating the Safe Disposal of 1H-Benzimidazole-4-methanol, 2-methyl-: A Comprehensive Guide.
- GZ Industrial Supplies. (2025, May 26). Safe Handling Practices for Laboratory Chemicals.
- LeelineWork. (2025, January 7). What PPE Should You Wear When Handling Acid 2026?.
- Fisher Scientific. (2025, December 20). SAFETY DATA SHEET: 1H-Indole-2-carboxylic acid.
- Quicktest. (2022, August 26). Safety equipment, PPE, for handling acids.
- University of California, San Diego. (n.d.). Safe Handling and Storage of Chemicals. Environmental Health & Safety.
- Quora. (2022, November 14). What are personal protective equipment requirements for handling hazardous chemicals during production?.
- Fisher Scientific. (2025, December 18). SAFETY DATA SHEET: Cyclopropanecarboxylic acid.
- West Liberty University. (n.d.). Material Safety Data Sheet Cyclopropanecarboxylic Acid, 98%(GC) MSDS# 72879.
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
